Gln-AMS
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22N8O8S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate |
InChI |
InChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1 |
InChI Key |
KXWKSWRGZLZHEF-WERHYGNASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Gln-AMS: An In-depth Technical Guide for Researchers
An Overview of Gln-AMS as a Potent and Specific Inhibitor of Glutaminyl-tRNA Synthetase
This compound, a stable analog of the intermediate glutaminyl-adenylate, is a powerful and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a critical enzyme in protein biosynthesis. By targeting GlnRS, this compound effectively disrupts the accurate translation of the genetic code, leading to a cascade of cellular stress responses. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The following sections will delve into its molecular interactions, the downstream signaling pathways it modulates, and detailed experimental protocols for its study.
Molecular Mechanism of Action: Competitive Inhibition of GlnRS
This compound functions as a competitive inhibitor of glutaminyl-tRNA synthetase. It mimics the structure of glutaminyl-adenylate, the activated intermediate formed during the aminoacylation of tRNAGln. This mimicry allows this compound to bind to the active site of GlnRS, thereby preventing the binding of the natural substrate, glutamine, and the subsequent formation of Gln-tRNAGln.
The inhibition of GlnRS by this compound is characterized by a strong binding affinity. The crystal structure of GlnRS in complex with tRNAGln and a stable glutaminyl-adenylate analog, closely resembling this compound, has been elucidated. This structural data reveals that the glutamine moiety of the inhibitor occupies the amino acid binding pocket, where both hydrogen atoms of the side-chain amide are recognized by the hydroxyl group of Tyr211 and a water molecule. This specific recognition is crucial for distinguishing glutamine from the structurally similar glutamic acid. The adenosine portion of this compound occupies the ATP-binding site. This dual occupancy of both the amino acid and ATP binding sites effectively blocks the catalytic activity of the enzyme.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against GlnRS has been quantified, providing key data for its use as a research tool and potential therapeutic lead.
| Parameter | Value | Enzyme | Organism | Reference |
| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | Escherichia coli | [1][2] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of GlnRS by this compound triggers a well-defined signaling cascade known as the Integrated Stress Response (ISR), primarily through the activation of the GCN2 pathway. A potential interplay with the mTORC1 pathway, a central regulator of cell growth and metabolism, is also implicated.
The GCN2/eIF2α/ATF4 Pathway: The Primary Response to GlnRS Inhibition
The primary consequence of GlnRS inhibition is the accumulation of uncharged tRNAGln. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).[3] GCN2 is activated upon binding to uncharged tRNAs, leading to its autophosphorylation and subsequent phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[3]
Phosphorylation of eIF2α has a dual effect on protein synthesis. It leads to a global downregulation of cap-dependent translation, thereby conserving resources during stress. Paradoxically, it also promotes the specific translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, in an attempt to restore cellular homeostasis.
Crosstalk with the mTORC1 Pathway
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to amino acid availability.[4] While leucine and arginine are well-established activators of mTORC1 through the Rag GTPase pathway, glutamine has been shown to activate mTORC1 through a distinct, Rag-independent mechanism that involves the small GTPase Arf1.[4][5]
Inhibition of GlnRS by this compound leads to a state of perceived glutamine starvation. This is expected to impact mTORC1 signaling. Recent studies have shown that glutamine sensing by mTORC1 is mediated by the GCN2 kinase.[6] GCN2 activation following glutamine deprivation leads to both Rag-dependent and Rag-independent inhibition of mTORC1.[6] Therefore, it is highly probable that this compound, by activating GCN2, also leads to the downregulation of mTORC1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
GlnRS Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the aminoacylation of tRNAGln by GlnRS. A common method is the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction.
Materials:
-
Purified recombinant GlnRS enzyme
-
tRNAGln transcript
-
L-Glutamine
-
ATP
-
[32P]Pyrophosphate ([32P]PPi)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Washing buffer (e.g., 50 mM NaPPi, 10% Trichloroacetic acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-glutamine, tRNAGln, and [32P]PPi.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of GlnRS enzyme.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the reaction mixture to a slurry of activated charcoal in washing buffer. The charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in the supernatant.
-
Wash the charcoal pellets multiple times with washing buffer to remove all unbound [32P]PPi.
-
Resuspend the final charcoal pellet in a small volume of water and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km for ATP is known.
Western Blot Analysis of GCN2 Pathway Activation
This protocol details the detection of phosphorylated GCN2 (p-GCN2), total GCN2, and ATF4 protein levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1, 2, 4, 8 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-GCN2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total GCN2, ATF4, and β-actin to ensure equal loading and to assess changes in total protein levels.
-
Quantify band intensities using image analysis software.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability and to determine its IC50 value in a cellular context.[7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Apoptosis (Annexin V) Assay
This assay is used to determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Biorbyt [biorbyt.com]
- 3. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 5. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
Gln-AMS: A Technical Guide to a Potent Glutaminyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS). GlnRS is a crucial enzyme in protein synthesis, responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). Inhibition of this enzyme disrupts protein synthesis, making it a target of interest for the development of novel therapeutics. This document details the mechanism of action of this compound, its inhibitory properties, relevant experimental protocols for its study, and its impact on key cellular signaling pathways.
Introduction to this compound and Glutaminyl-tRNA Synthetase
Glutaminyl-tRNA synthetase (GlnRS) is a member of the aminoacyl-tRNA synthetase (aaRS) family, a group of essential enzymes that ensure the fidelity of protein translation.[1] These enzymes catalyze the esterification of a specific amino acid to its corresponding tRNA molecule in a two-step reaction. In the first step, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3' end of its cognate tRNA. For GlnRS, this process ensures that glutamine is correctly incorporated into nascent polypeptide chains.
This compound is a stable analog of the glutaminyl-adenylate intermediate formed during the GlnRS-catalyzed reaction.[2] Its structure mimics this intermediate, allowing it to bind tightly to the active site of GlnRS and inhibit its function.[2]
Chemical Structure:
-
IUPAC Name: ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl (L-glutaminyl)sulfamate
-
Molecular Formula: C₁₅H₂₂N₈O₈S
Quantitative Inhibitory Data
This compound is a potent inhibitor of GlnRS. The inhibitory constant (Ki) has been determined for a stable glutaminyl-adenylate analog, which is structurally analogous to this compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound (stable glutaminyl-adenylate analog) | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM | [2][3] |
Mechanism of Action
This compound acts as a competitive inhibitor of GlnRS. It binds to the active site of the enzyme, mimicking the transition state of the aminoacylation reaction. Specifically, it occupies the binding sites for both glutamine and ATP. The sulfamoyl group in this compound replaces the phosphate group of the natural glutaminyl-adenylate intermediate. This substitution creates a stable complex with the enzyme, preventing the completion of the aminoacylation reaction and the subsequent charging of tRNAGln.
The inhibition of GlnRS leads to an accumulation of uncharged tRNAGln within the cell. This accumulation of uncharged tRNAs is a key signal for the activation of cellular stress response pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Glutaminyl-tRNA Synthetase Inhibition Assay (Pyrophosphate Detection)
This assay measures the activity of GlnRS by quantifying the amount of pyrophosphate (PPi) produced during the amino acid activation step. The inhibition by this compound is determined by measuring the reduction in PPi formation.
Materials:
-
Purified GlnRS enzyme
-
This compound
-
L-glutamine
-
ATP
-
tRNAGln
-
Reaction Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Inorganic pyrophosphatase
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing reaction buffer, L-glutamine, ATP, tRNAGln, and inorganic pyrophosphatase.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified GlnRS enzyme to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated from the hydrolysis of PPi by adding the Malachite Green reagent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.
Cellular Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure: Following the manufacturer's instructions for the chosen cell viability reagent, add the reagent to each well.
-
Measurement: Measure the signal (e.g., luminescence for an ATP-based assay) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the this compound concentration to determine the EC50 value.
Signaling Pathways Affected by this compound
The inhibition of GlnRS by this compound triggers a cellular stress response primarily through the accumulation of uncharged tRNAGln. This leads to the activation of the General Amino Acid Control (GAAC) pathway, mediated by the kinase GCN2.
GCN2 Signaling Pathway
Caption: GCN2 signaling pathway activation by this compound.
Inhibition of GlnRS by this compound leads to an accumulation of uncharged tRNAGln.[4] This uncharged tRNA binds to and activates the GCN2 kinase.[5] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5] Phosphorylated eIF2α leads to a general inhibition of protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding the transcription factor ATF4.[5] ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress response.
Potential Impact on mTORC1 Signaling
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability, particularly glutamine.[1][3][6] While this compound directly inhibits GlnRS, the downstream consequences can indirectly affect mTORC1 signaling.
Caption: Potential impact of this compound on mTORC1 signaling.
Glutamine is a key activator of the mTORC1 pathway. The inhibition of protein synthesis by this compound could lead to a feedback mechanism that downregulates mTORC1 activity, as the cell senses a reduced demand for protein production. Furthermore, while this compound does not directly affect cellular glutamine levels, the disruption of its utilization in protein synthesis might alter the intracellular amino acid pool, which could be sensed by the mTORC1 pathway. The precise and direct effects of GlnRS inhibition by this compound on mTORC1 signaling require further investigation.
Experimental and Logical Workflows
Workflow for GlnRS Inhibition Assay
Caption: Experimental workflow for GlnRS inhibition assay.
Logical Flow of this compound Cellular Effects
Caption: Logical flow of the cellular effects of this compound.
Conclusion
This compound is a valuable research tool for studying the role of glutaminyl-tRNA synthetase in cellular processes. Its potency and specific mechanism of action make it a suitable probe for investigating the consequences of GlnRS inhibition, including the activation of the GCN2-mediated amino acid stress response and potential downstream effects on other critical signaling pathways like mTORC1. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting GlnRS. Further research is warranted to fully elucidate the intricate cellular responses to this compound and to evaluate its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. Regulation of mTORC1 by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glutaminyl-tRNA Synthetase (GlnRS) in Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in the translational machinery, responsible for the accurate attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This aminoacylation reaction is a fundamental step in ensuring the fidelity of protein synthesis. This technical guide provides an in-depth exploration of the core functions of GlnRS, including its catalytic mechanism, structural features, and role in cellular processes beyond translation. Detailed experimental protocols for studying GlnRS activity and quantitative data on its kinetic parameters are presented to facilitate further research and drug development efforts targeting this essential enzyme.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes essential for translating the genetic code into proteins.[1] Each aaRS is responsible for specifically recognizing and covalently linking one of the 20 proteinogenic amino acids to its corresponding set of tRNA molecules. Glutaminyl-tRNA synthetase (GlnRS) plays this vital role for the amino acid glutamine. The fidelity of this reaction is paramount, as errors in aminoacyl-tRNA synthesis can lead to the incorporation of incorrect amino acids into polypeptides, resulting in non-functional or toxic proteins.
GlnRS belongs to the Class I family of aaRSs, characterized by a catalytic domain containing a Rossmann fold.[2] The enzyme catalyzes the formation of Gln-tRNAGln in a two-step reaction that consumes ATP.[3] Interestingly, GlnRS is not universally present in all domains of life. While eukaryotes and some bacteria possess a dedicated GlnRS, most bacteria and all archaea synthesize Gln-tRNAGln through an indirect, two-step pathway.[4]
Beyond its canonical role in protein synthesis, emerging evidence points to non-translational functions of GlnRS, including its involvement in the regulation of apoptosis.[1] This guide will delve into the multifaceted roles of GlnRS, providing a comprehensive resource for researchers in the field.
The Catalytic Role of GlnRS in Protein Synthesis
The primary function of GlnRS is to catalyze the specific aminoacylation of tRNAGln with glutamine. This process, essential for the incorporation of glutamine into nascent polypeptide chains, proceeds through a two-step mechanism:
-
Amino Acid Activation: Glutamine (Gln) is activated by ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi). This reaction is notable in that for GlnRS, the presence of its cognate tRNA is required for this step to occur efficiently.[1][5]
-
Aminoacyl Transfer: The activated glutaminyl moiety is then transferred from Gln-AMP to the 3'-hydroxyl group of the terminal adenosine (A76) of tRNAGln, forming Gln-tRNAGln and releasing AMP.[3]
The overall reaction can be summarized as follows:
Gln + tRNAGln + ATP ⇌ Gln-tRNAGln + AMP + PPi
Fidelity and Proofreading
To maintain the accuracy of protein synthesis, GlnRS must exhibit high fidelity, discriminating against other amino acids, particularly the structurally similar glutamic acid (Glu). GlnRS achieves this specificity through a precise set of interactions within its amino acid binding pocket.[6] Unlike some other aaRSs, GlnRS does not possess a distinct editing domain for proofreading misacylated tRNAs.[1] However, it has been shown to catalyze the hydrolysis of Gln-AMP, a reaction analogous to pre-transfer editing, which may contribute to its overall fidelity.[1]
Quantitative Kinetic Data
The efficiency and specificity of GlnRS can be quantitatively described by its kinetic parameters. The following tables summarize key kinetic and binding data for E. coli and human GlnRS.
| Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| E. coli | Glutamine | 0.26 mM | 3.20 s-1 | 1.2 x 104 | [7] |
| E. coli | tRNAGln | 0.31 µM | 3.20 s-1 | 1.0 x 107 | [7] |
| Human | tRNAGln | - | - | 10-fold lower than WT for G45V mutant | [8] |
| Human | tRNAGln | - | - | 220-fold lower than WT for Y57H mutant | [8] |
Table 1: Steady-State Kinetic Parameters for GlnRS.
| Organism | Ligand | Kd | Method | Reference |
| E. coli | Glutamine | 1.10 mM | Single-turnover kinetics | [7] |
| E. coli | tRNAGln | 8.5 µM | Single-turnover kinetics | [7] |
Table 2: Substrate Dissociation Constants (Kd) for E. coli GlnRS.
Structural Biology of GlnRS
The three-dimensional structure of GlnRS provides critical insights into its mechanism and specificity. The E. coli GlnRS is a monomeric enzyme composed of four distinct domains.[2] The N-terminal catalytic domain contains the characteristic Rossmann fold responsible for ATP and amino acid binding. An insertion within this domain, the acceptor-binding domain, recognizes the acceptor stem of tRNAGln. The C-terminal domain is responsible for recognizing the anticodon loop of the tRNA.[1]
Eukaryotic GlnRS enzymes are generally larger than their prokaryotic counterparts and often contain additional domains. For instance, human GlnRS has an N-terminal extension that is crucial for its function and stability.[4]
Experimental Protocols for Studying GlnRS
A variety of biochemical and biophysical assays are employed to characterize the function of GlnRS. Detailed protocols for three key experiments are provided below.
Aminoacylation Assay
This assay directly measures the rate of Gln-tRNAGln formation.
Principle: The incorporation of a radiolabeled amino acid ([3H]-Gln or [14C]-Gln) into tRNA is monitored over time. The resulting radiolabeled Gln-tRNAGln is precipitated, collected on a filter, and quantified by scintillation counting.
Materials:
-
Purified GlnRS enzyme
-
in vitro transcribed or purified tRNAGln
-
Radiolabeled L-glutamine ([3H] or [14C])
-
ATP, MgCl2, DTT
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, radiolabeled glutamine, and tRNAGln.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of GlnRS.
-
At various time points, withdraw aliquots of the reaction and quench them by spotting onto filters soaked in cold TCA.
-
Wash the filters extensively with cold TCA to remove unincorporated radiolabeled glutamine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the initial velocity of the reaction from the linear phase of product formation.
-
Determine kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the others saturated and fitting the data to the Michaelis-Menten equation.[9]
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the Gln-AMP intermediate.
Principle: The reverse reaction of amino acid activation is monitored by measuring the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP. The resulting [32P]ATP is separated from the unincorporated [32P]PPi and quantified.
Materials:
-
Purified GlnRS enzyme
-
L-glutamine
-
ATP, MgCl2, DTT
-
[32P]Pyrophosphate
-
Reaction buffer
-
Activated charcoal
-
Perchloric acid for quenching
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, L-glutamine, and [32P]PPi.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding GlnRS.
-
At various time points, quench aliquots of the reaction in a solution of perchloric acid containing activated charcoal.
-
The activated charcoal binds the [32P]ATP formed, while the unincorporated [32P]PPi remains in solution.
-
Wash the charcoal to remove unbound [32P]PPi.
-
Measure the radioactivity of the charcoal-bound [32P]ATP using a scintillation counter.
-
Calculate the rate of ATP-PPi exchange.[10]
tRNA Binding Assays
These assays are used to determine the binding affinity of GlnRS for its cognate tRNA.
Principle: This assay relies on the property that proteins bind to nitrocellulose filters, whereas RNA does not. A radiolabeled tRNA will only be retained on the filter if it is in a complex with the protein.[11]
Materials:
-
Purified GlnRS enzyme
-
Radiolabeled tRNAGln (e.g., 32P-labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Nitrocellulose filters
-
Filter apparatus with vacuum
-
Scintillation counter
Procedure:
-
Prepare a series of reaction mixtures with a constant, low concentration of radiolabeled tRNAGln and varying concentrations of GlnRS.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Slowly pass each reaction mixture through a nitrocellulose filter under vacuum.[12]
-
Wash the filters with cold binding buffer to remove unbound tRNA.
-
Dry the filters and measure the retained radioactivity.
-
Plot the fraction of bound tRNA as a function of GlnRS concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Principle: The electrophoretic mobility of a nucleic acid is altered upon binding to a protein. A protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.[13]
Materials:
-
Purified GlnRS enzyme
-
Radiolabeled tRNAGln
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare reaction mixtures with a constant concentration of radiolabeled tRNAGln and increasing concentrations of GlnRS.
-
Incubate the reactions to allow complex formation.
-
Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis.
-
Dry the gel and visualize the radiolabeled tRNA using a phosphorimager or autoradiography.
-
The appearance of a slower-migrating band corresponding to the GlnRS-tRNAGln complex indicates binding. The fraction of bound tRNA can be quantified to determine the Kd.[14]
Visualizing GlnRS Function and Regulation
The GlnRS Catalytic Cycle
The two-step aminoacylation reaction catalyzed by GlnRS can be visualized as a cyclical process.
Caption: The catalytic cycle of Glutaminyl-tRNA Synthetase (GlnRS).
Experimental Workflow for GlnRS Characterization
A typical workflow for the biochemical and biophysical characterization of GlnRS is outlined below.
References
- 1. Glutaminyl-tRNA Synthetase [aars.online]
- 2. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. target.re.kr [target.re.kr]
- 4. The Structure and Dynamics of Eukaryotic Glutaminyl-tRNA Synthetase | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Filter-binding assay [gene.mie-u.ac.jp]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
understanding aminoacyl-tRNA synthetase inhibitors
An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitors for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous and essential family of enzymes responsible for a critical step in protein biosynthesis: the charging of transfer RNA (tRNA) with its cognate amino acid.[1][2] This pivotal role in translating the genetic code makes them attractive targets for the development of novel therapeutics, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide provides a comprehensive technical overview of aaRS inhibitors, including their mechanism of action, quantitative data on their activity, detailed experimental protocols, and visual representations of key pathways and workflows.
The fundamental catalytic activity of aaRSs involves a two-step reaction. First, the amino acid is activated by ATP to form an aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate. Second, the activated amino acid is transferred to the 3' end of its corresponding tRNA molecule.[3] Inhibition of this process halts protein synthesis, leading to cell growth arrest and, ultimately, cell death, making aaRS inhibitors potent therapeutic agents.[4][5]
Mechanism of Action and Classification of Inhibitors
Aminoacyl-tRNA synthetase inhibitors can be broadly classified based on their binding site and mechanism of action. The majority of these inhibitors target the catalytic domain of the enzyme, interfering with substrate binding.[6]
There are several key binding sites for inhibitors:
-
Amino Acid Binding Site: Competitive inhibitors that are analogues of the natural amino acid substrate.
-
ATP Binding Site: Compounds that compete with ATP for binding.
-
tRNA Binding Site: Molecules that obstruct the binding of the tRNA molecule.
-
Aminoacyl-Adenylate Binding Site: Inhibitors that mimic the transition state intermediate, often acting as potent bisubstrate inhibitors.[3]
-
Editing Domain: Some aaRSs possess a separate editing domain to correct misacylated tRNAs, which can also be a target for inhibition.
A well-known example is mupirocin , a natural product that selectively inhibits bacterial isoleucyl-tRNA synthetase (IleRS) and is widely used as a topical antibiotic.[7] Another example is halofuginone , an inhibitor of prolyl-tRNA synthetase (ProRS), which has shown promise in treating fibrotic diseases and certain cancers.[8]
Below is a logical diagram illustrating the general mechanism of action of aaRS inhibitors.
Quantitative Data on Aminoacyl-tRNA Synthetase Inhibitors
The efficacy of aaRS inhibitors is quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC) for antimicrobial agents. The following tables summarize quantitative data for a selection of notable aaRS inhibitors.
| Inhibitor | Target aaRS | Organism/Cell Line | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Mupirocin | IleRS | Staphylococcus aureus | Enzyme Inhibition | 0.85 - 400 | - | [6] |
| Indolmycin | TrpRS | Escherichia coli | Enzyme Inhibition | 9.25 | - | [9] |
| REP8839 | MetRS | Staphylococcus aureus | Enzyme Inhibition | - | <0.05 | |
| CB432 | IleRS | Streptococcus pyogenes | Enzyme Inhibition | - | - | [9] |
| Compound 42 | LeuRS | Escherichia coli | Enzyme Inhibition | 2 | - | [10] |
| Compound 45 | MetRS | Trypanosoma brucei | Enzyme Inhibition | <10 | - | [10] |
| Compound 46 | MetRS | Trypanosoma brucei | Enzyme Inhibition | <10 | - | [10] |
| Halofuginone | ProRS | Human | Enzyme Inhibition | - | - | [8] |
| GSK3036656 | LeuRS | Mycobacterium tuberculosis | Enzyme Inhibition | - | - | [11] |
| Inhibitor | Organism | MIC (µg/mL) | Reference |
| Mupirocin | Staphylococcus aureus | 1 - 500 | [6] |
| Indolmycin | Escherichia coli | - | [9] |
| REP8839 | Staphylococcus aureus | 0.5 | [9] |
| CB432 | Streptococcus pyogenes | 0.5 | [9] |
| Compound 1717 | Staphylococcus aureus | 0.16 | [9] |
| Compound 2144 | Staphylococcus aureus | 0.01 | [9] |
Detailed Experimental Protocols
Aminoacylation Assay
This assay measures the enzymatic activity of an aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.
Materials:
-
Purified aaRS enzyme
-
Purified cognate tRNA
-
[14C]- or [3H]-labeled amino acid
-
ATP solution (100 mM, pH 7.0)
-
HEPES-KOH buffer (1 M, pH 7.6)
-
MgCl2 (1 M)
-
DTT (100 mM)
-
Inorganic pyrophosphatase
-
Trichloroacetic acid (TCA) solution (10%)
-
Whatman 3MM filter paper
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing HEPES-KOH buffer, MgCl2, DTT, ATP, inorganic pyrophosphatase, and the radiolabeled amino acid.
-
Initiate the reaction by adding the purified aaRS enzyme to the reaction mixture.
-
At various time points, take aliquots of the reaction mixture and spot them onto Whatman 3MM filter paper pre-soaked in 10% TCA.
-
Wash the filters three to four times with cold 10% TCA to remove unincorporated radiolabeled amino acid.
-
Wash the filters once with 95% ethanol and let them dry completely.
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter to determine the amount of aminoacyl-tRNA formed.
Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of the aaRS by 50%.
Materials:
-
All materials for the aminoacylation assay
-
A stock solution of the inhibitor dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Perform the aminoacylation assay as described above, but with the addition of varying concentrations of the inhibitor to the reaction mixture.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all reactions and does not exceed a level that affects enzyme activity (typically <1%).
-
A control reaction without the inhibitor should be included.
-
Measure the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
High-Throughput Screening (HTS) for aaRS Inhibitors
The following workflow outlines a typical HTS campaign to identify novel aaRS inhibitors from a compound library.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. target.re.kr [target.re.kr]
- 7. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition | Nucleic Acids Research | Oxford Academic [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gln-AMS TFA Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gln-AMS TFA salt is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. As a stable analog of the reaction intermediate glutaminyl-adenylate, this compound acts as a competitive inhibitor, making it a valuable tool for studying the consequences of GlnRS inhibition and for potential therapeutic development, particularly in areas such as antimicrobial and anti-inflammatory research. This technical guide provides a comprehensive overview of the known properties of this compound TFA salt, including its physicochemical characteristics, biological activity, and relevant experimental methodologies.
Physicochemical Properties
The trifluoroacetate (TFA) salt of this compound possesses specific chemical and physical properties that are critical for its use in experimental settings. It is important to note that the TFA counterion, a remnant from purification processes, can potentially influence biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃F₃N₈O₁₀S | [1] |
| Molecular Weight | 588.47 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical small molecule inhibitors |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| Storage | Store at -20°C for long-term stability. | [1] |
Biological Activity
This compound TFA salt's primary biological function is the competitive inhibition of glutaminyl-tRNA synthetase (GlnRS), a class Ia aminoacyl-tRNA synthetase (AARS).[3] This inhibition disrupts the normal process of protein synthesis.
| Parameter | Value | Target Enzyme | Source |
| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | [3] |
| Mechanism of Action | Competitive inhibitor with respect to glutamine and ATP | Glutaminyl-tRNA Synthetase (GlnRS) | Inferred from its nature as a stable intermediate analog |
Mechanism of Action
Aminoacyl-tRNA synthetases catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. First, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate. Subsequently, the aminoacyl moiety is transferred to the 3' end of the tRNA. This compound is a stable analog of the glutaminyl-adenylate intermediate, allowing it to bind to the active site of GlnRS without proceeding to the second step of the reaction. This effectively blocks the enzyme from charging tRNAGln with glutamine, leading to an accumulation of uncharged tRNAGln and a subsequent halt in protein synthesis.[4]
Signaling Pathways
The inhibition of aminoacyl-tRNA synthetases, including GlnRS, triggers cellular stress responses. While the canonical response to amino acid deprivation involves the activation of the GCN2 kinase, recent studies have revealed a GCN1-dependent signaling pathway that can be activated by AARS inhibitors, independent of GCN2. This pathway is implicated in the suppression of inflammatory responses.
Caption: Signaling pathway initiated by this compound TFA salt.
Experimental Protocols
In Vitro Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay
This protocol is adapted from general radiolabel-based aminoacyl-tRNA synthetase assays.[5]
Objective: To determine the inhibitory effect of this compound TFA salt on the enzymatic activity of GlnRS.
Materials:
-
Purified recombinant GlnRS enzyme
-
This compound TFA salt
-
[¹⁴C]-labeled L-Glutamine
-
tRNAGln
-
ATP, MgCl₂, Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and tRNAGln.
-
Inhibitor Addition: Add varying concentrations of this compound TFA salt (dissolved in DMSO) to the reaction tubes. Include a control with DMSO alone.
-
Enzyme Addition: Add purified GlnRS enzyme to each tube.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]-L-Glutamine.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding ice-cold TCA.
-
Precipitation: Incubate on ice to allow the precipitation of tRNA.
-
Filtration: Filter the mixture through glass fiber filters to capture the precipitated [¹⁴C]-Gln-tRNAGln.
-
Washing: Wash the filters with cold TCA to remove unincorporated [¹⁴C]-L-Glutamine.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound TFA salt and determine the IC₅₀ value.
Caption: Workflow for GlnRS in vitro inhibition assay.
Cellular Thermal Shift Assay (CETSA)
This protocol is a conceptual adaptation to assess the target engagement of this compound TFA salt in a cellular context.
Objective: To confirm that this compound TFA salt binds to and stabilizes GlnRS in intact cells.
Materials:
-
Cell line of interest
-
This compound TFA salt
-
Cell lysis buffer with protease inhibitors
-
Antibodies against GlnRS
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound TFA salt or vehicle control for a specified time.
-
Harvesting: Harvest the cells and resuspend them in a buffer.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release proteins.
-
Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and prepare samples for Western blotting.
-
Western Blotting: Perform SDS-PAGE and Western blotting using an antibody specific for GlnRS.
-
Analysis: Compare the amount of soluble GlnRS at different temperatures between the this compound TFA salt-treated and control groups. Increased thermal stability of GlnRS in the treated group indicates target engagement.
Synthesis
A specific synthesis protocol for this compound is not publicly available. However, the synthesis of similar 5'-O-(N-L-aminoacyl)-sulfamoyl adenosines has been described. The general approach involves the coupling of a protected amino acid to 5'-O-sulfamoyladenosine.
Caption: Representative synthetic scheme for this compound.
Conclusion
This compound TFA salt is a valuable research tool for investigating the roles of glutaminyl-tRNA synthetase in various biological processes. Its specific mechanism of action allows for the targeted disruption of protein synthesis, enabling studies on cellular stress responses and the development of novel therapeutics. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in drug discovery and development. Further characterization of its physicochemical properties and the publication of specific experimental protocols will undoubtedly enhance its utility in the scientific community.
References
The Discovery and Synthesis of Gln-AMS: A Technical Guide to a Potent Inhibitor of Glutaminyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate machinery of cellular life, the accurate translation of the genetic code into functional proteins is paramount. Central to this process are the aminoacyl-tRNA synthetases (AARSs), enzymes responsible for the precise attachment of amino acids to their corresponding transfer RNAs (tRNAs). Any disruption in this crucial step can have profound consequences, making AARSs attractive targets for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of Gln-AMS, a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS).
Initially, there has been some confusion in the scientific community regarding the target of this compound, with some erroneously identifying it as an inhibitor of glutamine synthetase (GS). This document clarifies this misconception, presenting definitive evidence that this compound is a structural analog of the glutaminyl-adenylate intermediate, specifically designed to inhibit GlnRS. We will delve into the discovery of this class of inhibitors, their synthesis, and the experimental methodologies used to characterize their potent inhibitory activity.
Discovery of Aminoacyl-Sulfamoyl Adenosine Analogues
The discovery of this compound is rooted in the broader effort to develop stable analogs of the highly reactive aminoacyl-adenylate intermediates formed during the AARS catalytic cycle. These intermediates are transient and readily hydrolyzed, making them unsuitable for structural and detailed kinetic studies. The synthesis of non-hydrolyzable mimics, such as the aminoacyl-sulfamoyl adenosines (aa-SAs), provided a groundbreaking tool to probe the active sites of AARS enzymes.
This compound, chemically known as ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl (L-glutaminyl)sulfamate, emerged from this line of research. Its design is based on replacing the unstable phosphoanhydride bond of the natural glutaminyl-adenylate intermediate with a stable sulfamoyl group. This substitution creates a molecule that can bind tightly to the GlnRS active site without being catalytically turned over, effectively inhibiting the enzyme.
This compound: A Potent Inhibitor of Glutaminyl-tRNA Synthetase
This compound is a competitive inhibitor of GlnRS, binding to the active site and preventing the binding of the natural substrates, glutamine and ATP. The inhibitory potency of this compound and its analogs has been quantified through detailed kinetic studies.
Quantitative Data on GlnRS Inhibition
The following table summarizes the key quantitative data for this compound (also referred to in some literature as QSI) and a closely related analog, glutaminol adenylate.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Method of Determination |
| This compound (QSI) | E. coli GlnRS | 1.3 µM | Biochemical Activity Assay |
| Glutaminol adenylate | E. coli GlnRS | 280 nM (vs. Glutamine) | Biochemical Activity Assay |
| 860 nM (vs. ATP) |
Experimental Protocols
Synthesis of Aminoacyl-Sulfamoyl Adenosine Analogs (General Protocol)
The synthesis of this compound and related analogs involves a multi-step chemical process. Below is a generalized protocol based on the synthesis of similar compounds.
Step 1: Protection of the Amino Acid The amino group of the amino acid (e.g., L-glutamine) is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during subsequent steps. The carboxylic acid may also be protected, for instance, as a benzyl ester.
Step 2: Preparation of the Sulfamoyl Adenosine Moiety Adenosine is first protected at the 2' and 3' hydroxyl groups. The 5'-hydroxyl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Step 3: Coupling of the Protected Amino Acid and Sulfamoyl Adenosine The protected amino acid is activated, for example, using a carbodiimide coupling agent, and then reacted with the sulfamoyl adenosine derivative to form the aminoacyl-sulfamoyl adenosine conjugate.
Step 4: Deprotection All protecting groups are removed under appropriate conditions to yield the final product, this compound. The product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Biochemical Assay for GlnRS Inhibition
The inhibitory activity of this compound is typically determined using an aminoacylation assay. This assay measures the rate of attachment of a radiolabeled amino acid (e.g., [3H]-glutamine) to its cognate tRNA.
Materials:
-
Purified GlnRS enzyme
-
Cognate tRNAGln
-
[3H]-Glutamine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other inhibitors) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing all components except the enzyme in the reaction buffer. Include a range of this compound concentrations.
-
Initiate the reaction by adding the GlnRS enzyme.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding cold 10% TCA. This precipitates the tRNA and any attached radiolabeled amino acid.
-
Filter the reactions through glass fiber filters and wash with cold 5% TCA to remove unincorporated [3H]-glutamine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the rate of aminoacylation as a function of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the concentrations of the substrates.
Visualizations
Signaling Pathway of GlnRS Inhibition by this compound
Caption: Inhibition of the GlnRS catalytic cycle by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound and its analogs represent a significant class of molecular probes and potential therapeutic leads that target the essential cellular process of protein synthesis. By accurately identifying their target as glutaminyl-tRNA synthetase, researchers can now more effectively utilize these compounds to study the intricacies of the aminoacylation reaction and to develop novel antimicrobial or other therapeutic agents. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry and molecular biology. The continued exploration of AARS inhibitors like this compound holds the potential to address unmet medical needs and expand our understanding of fundamental biological processes.
The Biological Functions of Glutaminyl-tRNA Synthetase Inhibition: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Biological Functions and Research Methodologies Related to the Inhibition of Glutaminyl-tRNA Synthetase (GlnRS)
This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the biological implications of inhibiting glutaminyl-tRNA synthetase (GlnRS). GlnRS, a crucial enzyme in protein synthesis, has emerged as a potential therapeutic target in various diseases, including cancer, neurological disorders, and infectious diseases. This document outlines the canonical and non-canonical functions of GlnRS, the consequences of its inhibition, and detailed experimental protocols for its study.
Introduction to Glutaminyl-tRNA Synthetase (GlnRS)
Glutaminyl-tRNA synthetase is a ubiquitously expressed enzyme responsible for the specific attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This aminoacylation reaction is a critical step in the translation of the genetic code, ensuring the fidelity of protein synthesis. Beyond this canonical function, emerging evidence has revealed non-canonical roles of GlnRS in various cellular processes, making it an intriguing target for therapeutic intervention.
Canonical Function: Protein Synthesis
The primary role of GlnRS is to catalyze the following two-step reaction:
-
Glutamine Activation: Glutamine reacts with ATP to form a glutaminyl-adenylate intermediate and pyrophosphate (PPi). Gln + ATP ⇌ Gln-AMP + PPi
-
tRNA Charging: The activated glutamine is then transferred to the 3' end of its cognate tRNAGln, releasing AMP. Gln-AMP + tRNAGln ⇌ Gln-tRNAGln + AMP
Inhibition of this canonical function leads to a depletion of the Gln-tRNAGln pool, resulting in the stalling of protein synthesis and subsequent cellular stress responses.
Non-Canonical Functions and Consequences of Inhibition
Beyond its role in translation, GlnRS is involved in several non-canonical functions, and its inhibition can have far-reaching cellular effects.
Apoptosis Regulation via ASK1 Signaling
Human GlnRS has been shown to interact with Apoptosis Signal-regulating Kinase 1 (ASK1) in a glutamine-dependent manner. This interaction inhibits the pro-apoptotic activity of ASK1.[1] Under conditions of glutamine deprivation or GlnRS inhibition, this interaction is disrupted, leading to the activation of ASK1 and the downstream JNK and p38 MAPK pathways, ultimately promoting apoptosis.[2][3] This provides a potential mechanism for inducing cell death in cancer cells by targeting GlnRS.
Regulation of the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid levels, including glutamine. While the direct interaction between GlnRS and mTOR is not fully elucidated, glutamine itself is a critical activator of mTORC1.[4] Inhibition of GlnRS would lead to an accumulation of intracellular glutamine, which could, in turn, influence mTORC1 signaling. Glutamine can activate mTORC1 through a Rag GTPase-independent mechanism involving the Arf1 GTPase.[4] Therefore, inhibiting GlnRS could have complex, context-dependent effects on cell growth and autophagy through the mTOR pathway.
GlnRS Inhibition in Disease
The multifaceted roles of GlnRS make it a compelling target in several disease contexts.
-
Cancer: Many cancer cells exhibit a high demand for glutamine to support their rapid proliferation and are thus sensitive to disruptions in glutamine metabolism. Inhibition of GlnRS can halt protein synthesis and induce apoptosis, making it a promising anti-cancer strategy.
-
Neurological Disorders: Mutations in the gene encoding GlnRS have been linked to severe brain disorders.[5] These mutations can lead to reduced catalytic efficiency and protein misfolding, suggesting that modulating GlnRS activity could be relevant in certain neurological conditions.[5]
-
Infectious Diseases: As an essential enzyme for protein synthesis, GlnRS in pathogenic organisms presents a viable target for the development of novel antimicrobial agents. Selective inhibition of pathogen GlnRS over its human counterpart is a key strategy in this area.[6]
Quantitative Data on GlnRS Inhibition
The development of specific and potent GlnRS inhibitors is an active area of research. Below is a summary of available quantitative data for select GlnRS inhibitors. Note: Data for highly specific and potent GlnRS inhibitors is limited in the public domain, with more information available for inhibitors of related enzymes like glutaminase.
| Compound/Inhibitor | Target Organism/Enzyme | IC50 / Ki | Reference |
| Glutaminol adenylate | E. coli GlnRS | Ki = 0.28 µM | [4] |
| 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine (QSI) | E. coli GlnRS | Ki = 1.3 µM | [4] |
| T-035897 | Candida albicans Gln4 | - | [6] |
| BM02E04 | Pseudomonas aeruginosa GlnRS | - | [2] |
| BM04H03 | Pseudomonas aeruginosa GlnRS | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study GlnRS inhibition.
In Vitro GlnRS Aminoacylation Assay
This assay measures the enzymatic activity of GlnRS by quantifying the amount of radiolabeled glutamine attached to its cognate tRNA.
Materials:
-
Purified recombinant GlnRS
-
In vitro transcribed or purified tRNAGln
-
[3H]-Glutamine or [14C]-Glutamine
-
ATP
-
Aminoacylation buffer (e.g., 40 mM HEPES pH 7.2, 10 mM MgCl2, 50 mM KCl, 2 mM 2-mercaptoethanol)[7]
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the aminoacylation reaction mixture in the aminoacylation buffer containing ATP, radiolabeled glutamine, and tRNAGln.
-
Pre-incubate the reaction mixture with the test inhibitor at various concentrations for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding purified GlnRS.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in ice-cold 5% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled glutamine.
-
Wash the filters once with ethanol and allow them to dry.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of Gln-tRNAGln synthesized and determine the IC50 of the inhibitor.
GlnRS-Protein Interaction Pull-Down Assay
This assay is used to identify or confirm interactions between GlnRS and other proteins (e.g., ASK1).
Materials:
-
Purified recombinant His-tagged GlnRS (bait protein)
-
Cell lysate containing the prey protein (e.g., ASK1)
-
Ni-NTA agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20 and 10 mM imidazole)
-
Elution buffer (e.g., PBS with 250 mM imidazole)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the prey protein
Procedure:
-
Incubate the His-tagged GlnRS with Ni-NTA agarose beads to immobilize the bait protein.
-
Wash the beads to remove unbound GlnRS.
-
Incubate the GlnRS-bound beads with the cell lysate containing the prey protein.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.
Cell Viability Assay
This assay determines the effect of GlnRS inhibition on the proliferation and viability of cells.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
GlnRS inhibitor
-
MTT or other viability reagents (e.g., CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GlnRS inhibitor.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LC50 of the inhibitor.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving GlnRS.
Caption: GlnRS-mediated inhibition of the ASK1 apoptotic signaling pathway.
References
- 1. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutaminyl-tRNA Synthetase from Pseudomonas aeruginosa: Characterization, structure, and development as a screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of mTORC1 by leucine and glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of human GlnRS provides basis for the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a fungal-selective glutaminyl tRNA synthetase inhibitor with potent activity against Candida albicans [journal] | Department of Computer Science & Engineering | College of Science and Engineering [cse.umn.edu]
- 7. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
The Effect of Gln-AMS on Bacterial Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS), and its implications for bacterial growth. This compound acts by disrupting protein synthesis, a fundamental cellular process, making it a compound of significant interest in the development of novel antimicrobial agents. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its study, and presents available quantitative data on its inhibitory activity. Furthermore, it visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its effects at a molecular and cellular level.
Introduction: this compound and its Target, Glutaminyl-tRNA Synthetase
This compound is a synthetic molecule that functions as a competitive inhibitor of glutaminyl-tRNA synthetase (GlnRS)[1]. GlnRS is a crucial enzyme in the process of protein synthesis. It belongs to the family of aminoacyl-tRNA synthetases, which are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This "charging" of tRNA is a critical step in ensuring the fidelity of translation of the genetic code into protein.
The inhibition of GlnRS by this compound leads to a depletion of glutaminyl-tRNA (Gln-tRNAGln), the molecule that carries glutamine to the ribosome during protein synthesis. This disruption of the supply of charged tRNA stalls protein production, ultimately leading to the cessation of bacterial growth.
Mechanism of Action of this compound
This compound is a stable analog of glutaminyl-adenylate, the intermediate formed during the GlnRS-catalyzed reaction. It binds to the active site of GlnRS, competing with the natural substrates, glutamine and ATP. By occupying the active site, this compound prevents the synthesis of Gln-tRNAGln, thereby halting protein synthesis.
The cellular consequence of GlnRS inhibition is the accumulation of uncharged tRNAGln. In bacteria, this accumulation is a key signal of amino acid starvation and triggers a global stress response known as the stringent response . The stringent response involves the synthesis of the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp). These molecules act as global regulators, redirecting cellular resources away from growth-related activities, such as ribosome and tRNA synthesis, and towards the synthesis of amino acids and other stress-survival functions. The induction of the stringent response is a major factor contributing to the bacteriostatic or bactericidal effects of GlnRS inhibitors.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involved in the action of this compound.
Figure 1: Mechanism of Action of this compound and Induction of the Stringent Response. This diagram illustrates how this compound inhibits GlnRS, leading to the accumulation of uncharged tRNA, which in turn activates the stringent response, resulting in bacterial growth inhibition.
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Constant (Ki) | Bacterial Species (Enzyme Source) |
| This compound | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM | Escherichia coli |
Note: The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The lack of extensive Minimum Inhibitory Concentration (MIC) data necessitates further research to fully characterize the antibacterial spectrum of this compound. For context, some structural analogs of glutamic acid have shown varied antibacterial effects. For instance, glutamic acid diethyl ester (GLADE) has demonstrated inhibitory activity against several Gram-positive and Gram-negative bacteria with MIC values ranging from 12.75 mg/mL to 25.5 mg/mL[2].
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on bacterial growth.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a tube of broth.
-
Incubate overnight at the optimal temperature for the bacterium.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Further dilute this suspension to the final desired inoculum concentration (e.g., 5 x 105 CFU/mL).
-
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Figure 2: Experimental Workflow for MIC Determination. This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Bacterial Growth Curve Assay
This protocol allows for the detailed analysis of the effect of this compound on bacterial growth kinetics.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution
-
Sterile culture flasks or tubes
-
Spectrophotometer
Procedure:
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium.
-
Inoculate fresh broth in several flasks with the overnight culture to a low starting OD (e.g., 0.05 at 600 nm).
-
-
Add this compound:
-
To the experimental flasks, add this compound to achieve the desired final concentrations (e.g., 0.5x, 1x, and 2x the MIC).
-
Include a control flask with no this compound.
-
-
Incubation and Measurement:
-
Incubate all flasks under optimal growth conditions (e.g., 37°C with shaking).
-
At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the OD at 600 nm.
-
-
Data Analysis:
-
Plot the OD600 values against time for each concentration of this compound. This will generate growth curves that illustrate the effect of the inhibitor on the lag phase, exponential growth rate, and stationary phase of the bacterial culture.
-
Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay
This is an in vitro assay to confirm the direct inhibition of the target enzyme.
Materials:
-
Purified bacterial GlnRS enzyme
-
[3H]-Glutamine or [32P]-ATP
-
tRNAGln
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, tRNAGln, and the radiolabeled substrate.
-
Add varying concentrations of this compound to the experimental tubes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified GlnRS enzyme.
-
Incubate at the optimal temperature for the enzyme for a specific time.
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold TCA. This will precipitate the charged tRNA.
-
Filter the reaction mixture through a glass fiber filter.
-
Wash the filter with cold TCA to remove unincorporated radiolabeled substrate.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNA formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 and Ki values.
-
Conclusion
This compound represents a promising class of antibacterial compounds that target the essential enzyme glutaminyl-tRNA synthetase. Its mechanism of action, involving the disruption of protein synthesis and the induction of the stringent response, provides a solid rationale for its development as a therapeutic agent. While direct data on its antibacterial spectrum is currently limited, the detailed protocols provided in this guide will enable researchers to further investigate its efficacy against a range of bacterial pathogens. The continued exploration of GlnRS inhibitors like this compound is a valuable avenue in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.
References
A Technical Guide to the Structural Basis of 5'-O-[N-(L-glutamyl)-sulfamoyl]adenosine (Gln-AMS) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: It is critical to note that 5'-O-[N-(L-glutamyl)-sulfamoyl]adenosine, commonly abbreviated as Gln-AMS or Glu-AMS, is a potent inhibitor of glutamyl-tRNA synthetase (GluRS) , not glutamine synthetase (GS). These are two distinct enzymes with different cellular functions. Glutamine synthetase catalyzes the synthesis of glutamine from glutamate and ammonia. In contrast, glutamyl-tRNA synthetase is an aminoacyl-tRNA synthetase responsible for attaching glutamate to its cognate tRNA (tRNAGlu), a crucial step in protein biosynthesis. This guide will focus on the structural basis of this compound inhibition of its correct target, glutamyl-tRNA synthetase.
Introduction to Glutamyl-tRNA Synthetase (GluRS)
Glutamyl-tRNA synthetase (EC 6.1.1.17) is a vital enzyme in all domains of life, ensuring the fidelity of protein translation by specifically recognizing L-glutamate and its corresponding tRNA molecules (tRNAGlu). The aminoacylation reaction catalyzed by GluRS occurs in two steps:
-
Amino Acid Activation: Glutamate reacts with ATP to form a glutamyl-adenylate intermediate (Glu-AMP) and pyrophosphate (PPi).
-
tRNA Charging: The activated glutamyl moiety is then transferred from Glu-AMP to the 3'-end of its cognate tRNAGlu, releasing AMP.
In many bacteria and archaea, a "non-discriminating" GluRS also incorrectly charges tRNAGln with glutamate. This misacylated Glu-tRNAGln is subsequently converted to Gln-tRNAGln by a separate enzyme, the GatCAB amidotransferase. This indirect pathway for Gln-tRNAGln synthesis makes GluRS an attractive target for the development of novel antibiotics.
Structural Basis of this compound Inhibition
This compound is a stable, non-hydrolyzable analog of the glutamyl-adenylate (Glu-AMP) intermediate formed during the first step of the aminoacylation reaction. As such, it acts as a potent competitive inhibitor of GluRS with respect to both glutamate and ATP.
While a crystal structure of a glutamyl-tRNA synthetase in complex with this compound is not publicly available, the mechanism of inhibition can be inferred from the structures of GluRS with its substrates and from structures of other aminoacyl-tRNA synthetases with similar sulfamoyladenosine inhibitors.
The active site of GluRS is designed to accommodate L-glutamate and ATP in a specific orientation that facilitates the nucleophilic attack of the glutamate carboxylate on the α-phosphate of ATP. This compound mimics this transition state. The glutamyl moiety of this compound occupies the glutamate binding pocket, forming similar interactions as the natural substrate. The sulfamoyl-adenosine portion of this compound occupies the ATP binding site, with the sulfonyl group mimicking the phosphate of the adenylate intermediate. Because the sulfur-nitrogen bond in this compound is resistant to hydrolysis, the inhibitor remains tightly bound in the active site, preventing the binding of both glutamate and ATP and thereby halting the catalytic cycle.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against glutamyl-tRNA synthetase has been determined for enzymes from different organisms. The data highlights the potential for species-specific differences in inhibitor binding.
| Enzyme Source | Organism | Inhibition Constant (Ki) | Reference |
| Glutamyl-tRNA Synthetase | Escherichia coli | 2.8 nM | |
| Glutamyl-tRNA Synthetase | Mouse (mammalian) | 70 nM |
Experimental Protocols
Recombinant Expression and Purification of Glutamyl-tRNA Synthetase
A detailed protocol for the expression and purification of a recombinant glutamyl-tRNA synthetase is outlined below. This protocol is a general guideline and may require optimization for specific constructs and expression systems.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the glutamyl-tRNA synthetase gene, often with an affinity tag (e.g., His-tag) for purification.
-
Culture Growth: Grow the transformed cells in an appropriate medium (e.g., LB broth) at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a detergent, lysozyme, and protease inhibitors. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound protein using a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole for His-tagged proteins).
-
Further Purification (Optional): If necessary, further purify the protein using other chromatography techniques such as ion exchange or size-exclusion chromatography.
-
Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting. Determine the protein concentration using a standard method like the Bradford assay.
Glutamyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)
The activity of glutamyl-tRNA synthetase and its inhibition by this compound can be measured using an aminoacylation assay that monitors the attachment of radiolabeled glutamate to its cognate tRNA.
Materials:
-
Purified glutamyl-tRNA synthetase
-
In vitro transcribed or purified total tRNA
-
[3H]-L-glutamate or [14C]-L-glutamate
-
ATP
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, KCl, DTT)
-
This compound or other inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and tRNA. Add varying concentrations of the inhibitor (this compound) to different reaction tubes.
-
Enzyme Addition: Add a known amount of purified glutamyl-tRNA synthetase to the reaction mixture.
-
Initiation: Start the reaction by adding the radiolabeled L-glutamate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period during which the reaction is linear.
-
Quenching: Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters and immediately immersing the filters in ice-cold 5% TCA. The TCA precipitates the tRNA and any attached radiolabeled glutamate, while unreacted glutamate is washed away.
-
Washing: Wash the filters several times with cold 5% TCA and then with ethanol to remove any remaining unincorporated radiolabeled glutamate.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of radiolabeled glutamate incorporated into tRNA as a function of the inhibitor concentration. Determine the IC50 value from this plot. To determine the inhibition constant (Ki), perform the assay at different substrate (glutamate or ATP) and inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
Conclusion
5'-O-[N-(L-glutamyl)-sulfamoyl]adenosine (this compound) is a powerful and specific inhibitor of glutamyl-tRNA synthetase, acting as a stable analog of the reaction intermediate. Its mechanism of inhibition is competitive with respect to both glutamate and ATP. The significant difference in inhibitory potency between bacterial and mammalian GluRS suggests that the active site of this enzyme is a viable target for the development of novel antibacterial agents. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other potential inhibitors of glutamyl-tRNA synthetase.
The Core of Aminoacylation: An In-depth Technical Guide to the Active Site of Glutaminyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in the protein synthesis machinery, ensures the fidelity of the genetic code by catalyzing the specific attachment of glutamine to its cognate tRNA (tRNAGln). This two-step reaction, involving the activation of glutamine with ATP to form a glutaminyl-adenylate intermediate followed by the transfer of the glutaminyl moiety to tRNAGln, is fundamental to cellular life. The active site of GlnRS is a highly specialized microenvironment, exquisitely designed to recognize its substrates—glutamine, ATP, and tRNAGln—with remarkable precision. Understanding the intricate molecular architecture and dynamic nature of this active site is paramount for basic research into the mechanisms of protein synthesis and for the development of novel antimicrobial and therapeutic agents. This technical guide provides a comprehensive exploration of the GlnRS active site, detailing its structure, catalytic mechanism, key residues, and the experimental methodologies used to elucidate its function.
Structure and Key Residues of the GlnRS Active Site
Glutaminyl-tRNA synthetase is a class I aminoacyl-tRNA synthetase, characterized by a catalytic domain containing a Rossmann fold. The active site is a deep cleft formed at the interface of several domains. X-ray crystal structures of Escherichia coli GlnRS, in complex with its substrates, have provided invaluable insights into the architecture of this critical region.
The active site can be broadly divided into sub-sites for the binding of glutamine, ATP, and the acceptor stem of tRNAGln. The binding of tRNAGln induces a significant conformational change in the enzyme, a phenomenon known as "induced fit," which is essential for the proper assembly of the active site and subsequent catalytic activity.[1][2]
Key Amino Acid Residues:
A number of amino acid residues play pivotal roles in substrate binding and catalysis within the GlnRS active site. Mutagenesis studies have been instrumental in identifying these key players.
-
Glutamine Specificity: The side chain of glutamine is recognized through a network of hydrogen bonds. In E. coli GlnRS, the hydroxyl group of Tyr211 and a conserved water molecule are crucial for discriminating glutamine from the structurally similar glutamate.[3] These residues act as hydrogen bond acceptors, interacting with both hydrogen atoms of the glutamine side-chain amide.
-
ATP Binding: The ATP molecule is anchored in the active site through interactions with residues in a conserved β-strand-loop-α-helix motif, characteristic of the Rossmann fold.
-
Catalysis and tRNA Binding: An unusual intramolecular interaction between two glutamate residues, Glu34 and Glu73 , is formed only upon tRNA binding and is critical for the proper formation of the active site.[1][2] While initially proposed to act as a general base, kinetic analysis of mutants has shown that Glu34 does not directly participate in the deprotonation of the tRNA's 2'-hydroxyl group.[1][2] Instead, this interaction appears to be crucial for positioning the substrates correctly. Glu73 also plays a role in the proper binding of the 3'-acceptor end of the tRNA.[1][2]
The Catalytic Mechanism of GlnRS
The aminoacylation reaction catalyzed by GlnRS proceeds in two distinct steps:
Step 1: Glutaminyl-Adenylate Formation
First, glutamine and ATP bind to the active site. The binding of the cognate tRNAGln is a prerequisite for this step in some GlnRS species, highlighting the importance of the induced-fit mechanism.[1][4] The carboxylate group of glutamine performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of a mixed anhydride, glutaminyl-adenylate (Gln-AMP), and the release of pyrophosphate (PPi).
Step 2: Aminoacyl Transfer
The activated glutaminyl moiety is then transferred from Gln-AMP to the 2'-hydroxyl group of the terminal adenosine (A76) of tRNAGln. This is a characteristic feature of class I aminoacyl-tRNA synthetases. The reaction results in the formation of glutaminyl-tRNAGln (Gln-tRNAGln) and the release of AMP. The currently favored mechanism for this step is substrate-assisted catalysis, where the phosphate of the glutaminyl adenylate itself acts as the general base to deprotonate the 2'-hydroxyl of A76.[1][2]
Quantitative Data on GlnRS Activity
The catalytic efficiency and substrate binding affinities of GlnRS have been extensively studied using kinetic assays. The following tables summarize key quantitative data for E. coli and human GlnRS.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| E. coli GlnRS (Wild-Type) | Glutamine | 0.1 - 0.2 | 2.0 - 5.0 | (1.0 - 5.0) x 104 | [5] |
| E. coli GlnRS (E34Q) | Glutamine | 24.8 | 0.09 | 3.6 | [5] |
| E. coli GlnRS (E73Q) | Glutamine | 13.5 | 0.03 | 2.2 | [5] |
| Human GlnRS (Wild-Type) | Glutamine | 0.05 | 0.25 | 5.0 x 103 | [6] |
| Human GlnRS (G45V) | Glutamine | 0.06 | 0.001 | 16.7 | [6] |
| Human GlnRS (Y57H) | Glutamine | 0.04 | 0.002 | 50.0 | [6] |
Table 1: Michaelis-Menten Kinetic Parameters for Glutaminyl-tRNA Synthetase.
| Enzyme/Inhibitor | Ligand | Kd (nM) | Ki (µM) | Method | Reference |
| E. coli GlnRS | tRNAGln | 7.1 | - | Gel Shift | |
| E. coli GlnRS | QSI | - | 1.32 | Inhibition Assay | [7] |
| E. coli GlnRS | Glutaminol adenylate | - | 0.28 | Inhibition Assay | [8] |
Table 2: Dissociation and Inhibition Constants for E. coli Glutaminyl-tRNA Synthetase.
Experimental Protocols
Aminoacylation Assay
This assay measures the rate of attachment of radiolabeled glutamine to its cognate tRNA.
Materials:
-
Purified GlnRS enzyme
-
In vitro transcribed or purified tRNAGln
-
[3H]-L-Glutamine
-
ATP, MgCl2, DTT
-
Reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.2, 30 mM KCl, 10 mM MgCl2)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, DTT, tRNAGln, and [3H]-L-Glutamine.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of GlnRS enzyme.
-
At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by spotting the aliquots onto glass fiber filters pre-soaked in cold 5% TCA.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-L-Glutamine.
-
Wash the filters once with ethanol and allow them to dry completely.
-
Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of Gln-tRNAGln formed based on the specific activity of the [3H]-L-Glutamine.
-
Determine initial velocities from the time course data and calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Site-Directed Mutagenesis of GlnRS
This protocol allows for the introduction of specific mutations into the GlnRS gene to study the function of individual amino acid residues.
Materials:
-
Plasmid DNA containing the GlnRS gene
-
Mutagenic primers (complementary to each other, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media and incubate overnight. Isolate plasmid DNA from the resulting colonies and sequence the GlnRS gene to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express the mutant GlnRS protein from the sequence-verified plasmid and purify it for functional studies.
X-ray Crystallography of GlnRS
This technique is used to determine the three-dimensional structure of the GlnRS enzyme, often in complex with its substrates or inhibitors.
General Workflow:
-
Protein Expression and Purification: Express and purify a large quantity of highly pure and homogenous GlnRS protein. For human GlnRS, this is often done using an E. coli expression system with a His-tag for affinity purification, followed by size-exclusion chromatography.[6]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion to find conditions that yield well-ordered crystals.
-
Example Condition for a Human GlnRS Mutant (Y57H): 0.1 M ammonium acetate, 0.1 M Bis-Tris, pH 5.5, and 17% (w/v) PEG 10,000.[6]
-
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data. Crystals are typically cryo-cooled in liquid nitrogen to minimize radiation damage.
-
Structure Determination and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement, if a homologous structure is available) to solve the phase problem and build an initial atomic model. Refine the model against the experimental data to obtain a high-resolution three-dimensional structure.
Signaling Pathways and Logical Relationships
Beyond its canonical role in protein synthesis, GlnRS is involved in cellular signaling pathways and is a component of a large multi-enzyme complex in eukaryotes.
GlnRS and the Apoptosis Signaling Pathway
Human GlnRS has been shown to interact with and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the stress-activated MAP kinase signaling pathway that leads to apoptosis.[1] This interaction is dependent on the intracellular concentration of glutamine.
GlnRS in the Multi-Synthetase Complex (MSC)
In higher eukaryotes, nine aminoacyl-tRNA synthetases, including GlnRS, are assembled into a stable high-molecular-weight complex known as the multi-synthetase complex (MSC).[9][10] This complex also contains three auxiliary proteins: AIMP1/p43, AIMP2/p38, and AIMP3/p18. The MSC is thought to enhance the efficiency and fidelity of protein synthesis by channeling tRNA substrates.
Conclusion
The active site of glutaminyl-tRNA synthetase is a testament to the precision of molecular recognition in biological systems. Its intricate architecture, dynamic conformational changes upon substrate binding, and the finely tuned network of interactions among key residues all contribute to its remarkable specificity and catalytic efficiency. A thorough understanding of the GlnRS active site, facilitated by the experimental approaches detailed in this guide, is not only fundamental to our comprehension of protein synthesis but also provides a solid foundation for the rational design of novel therapeutics targeting this essential enzyme. The expanding knowledge of the non-canonical functions of GlnRS in cellular signaling pathways further underscores its importance as a multifaceted molecular player and a promising target for future drug development endeavors.
References
- 1. Glutamine-dependent antiapoptotic interaction of human glutaminyl-tRNA synthetase with apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A component of the multisynthetase complex is a multifunctional aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of glutaminyl adenylate analogues that are inhibitors of glutaminyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of glutamyl-tRNA synthetase from Elizabethkingia anopheles and E. meningosepticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of human GlnRS provides basis for the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. compartments.jensenlab.org [compartments.jensenlab.org]
- 10. Organization of the multiaminoacyl-tRNA synthetase complex and the cotranslational protein folding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gln-AMS in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine Synthetase (GS), a critical enzyme in nitrogen metabolism, catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This function makes it a vital component in amino acid biosynthesis, neurotransmitter recycling, and ammonia detoxification.[1][2] Consequently, GS has emerged as a promising target for the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4]
Gln-AMS, or 5'-O-[N-(L-glutaminyl)-sulfamoyl]adenosine, is a rationally designed inhibitor of glutamine synthetase. It belongs to the class of aminoacyl-sulfamoyladenosine (AMS) analogues, which act as stable mimics of the high-energy aminoacyl-AMP intermediate formed during the enzymatic reaction.[5] By binding tightly to the active site, this compound effectively blocks the catalytic cycle of GS, making it a valuable tool for studying the enzyme's function and for screening potential drug candidates.
These application notes provide a detailed overview of the principles and protocols for utilizing this compound in glutamine synthetase inhibition assays.
Mechanism of Action of Glutamine Synthetase and Inhibition by this compound
Glutamine synthetase converts glutamate to glutamine in a two-step process. First, the enzyme catalyzes the phosphorylation of glutamate by ATP to form a γ-glutamyl phosphate intermediate. In the second step, ammonia attacks this intermediate, leading to the formation of glutamine and the release of inorganic phosphate and ADP.[2]
This compound is designed to mimic the transition state of the glutaminyl-AMP intermediate. The sulfamoyl group is isosteric to the phosphate group, but forms a stable covalent bond with the adenosine moiety, preventing the nucleophilic attack by ammonia and effectively inhibiting the enzyme.
References
- 1. Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutamine Synthetase Inhibition in Cell Culture
Introduction
Glutamine is a conditionally essential amino acid that plays a critical role in a variety of cellular processes, including nucleotide and amino acid synthesis, redox homeostasis, and energy production. In many cancer cells, there is an increased reliance on glutamine, a phenomenon termed "glutamine addiction," making the enzymes involved in glutamine metabolism attractive targets for therapeutic intervention.[1] One such key enzyme is glutamine synthetase (GS), which catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.
This document provides a detailed experimental protocol for studying the effects of glutamine synthetase inhibition in cell culture. While the user query specified "Gln-AMS," this is not a standard nomenclature for a known compound. It is presumed that "AMS" is a typographical error and the intended subject is the inhibition of glutamine metabolism. Therefore, this protocol will focus on the use of L-methionine sulfoximine (MSO) , a well-characterized and widely used irreversible inhibitor of glutamine synthetase.[2] These protocols are intended for researchers in cell biology, cancer biology, and drug development.
Application Notes
Inhibiting glutamine synthetase with MSO can be used to:
-
Investigate the cellular consequences of glutamine deprivation.
-
Study the role of glutamine metabolism in cancer cell proliferation and survival.
-
Elucidate the signaling pathways regulated by glutamine availability, such as the mTOR pathway.
-
Evaluate the potential of glutamine synthetase inhibitors as therapeutic agents.
The effects of glutamine synthetase inhibition are cell-type dependent. Cancer cells with high rates of glutamine consumption are generally more sensitive to GS inhibitors. The concentration of MSO and the duration of treatment should be optimized for each cell line and experimental system.
Data Presentation
The following tables summarize quantitative data on the effects of glutamine deprivation or glutamine synthetase inhibition on cell viability and proliferation in various cancer cell lines.
Table 1: Effect of Glutamine Deprivation on Cancer Cell Growth and Viability
| Cell Line | Treatment Duration | Effect on Cell Growth/Viability | Reference |
| MCF-7 (Breast Cancer) | 96 hours | Decreased cell growth to 61% | [3] |
| MDA-MB-231 (Breast Cancer) | 96 hours | Decreased cell growth to 78% | [3] |
| SH-SY5Y (Neuroblastoma) | 72 hours | Cell viability reduced by 53 ± 4% | [4] |
| BE(2)-C (Neuroblastoma) | 72 hours | Cell viability reduced by 48 ± 2.5% | [4] |
| Caco-2 (Colorectal Cancer) | 48 hours | Significant decrease in viable cells | [5] |
| HCT116 (Colorectal Cancer) | 24 hours | Significant decrease in viable cells | [5] |
Table 2: Effective Concentrations of MSO in Cell Culture
| Cell Line/System | MSO Concentration | Observed Effect | Reference |
| Glial Cells | 1 mM | >95% inhibition of glutaminase activity (pre-incubation) | [1] |
| Mouse Peritoneal Macrophages | 9 mM | Minimum effective concentration to significantly reduce IL-6 | [6] |
| Recombinant Human GS | 1.19 mM (Ki) | Competitive inhibition | [7][8] |
| Rat Cortical Astrocytes | 3 mM | Increased glutamine efflux | [9] |
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with MSO
This protocol describes the general procedure for treating adherent cells with the glutamine synthetase inhibitor, MSO.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Glutamine-free cell culture medium
-
L-methionine sulfoximine (MSO) (Sigma-Aldrich, Cat. No. M5379 or similar)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Sterile conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Preparation of MSO Stock Solution: Prepare a stock solution of MSO in sterile water or PBS. For example, a 100 mM stock solution can be prepared by dissolving 18.02 mg of MSO in 1 mL of sterile water. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Preparation of Treatment Medium: Prepare the desired concentrations of MSO in glutamine-free or complete cell culture medium. For example, to prepare a 1 mM MSO treatment medium, add 10 µL of a 100 mM MSO stock solution to 1 mL of medium.
-
Note: The presence of glutamine in the medium can compete with MSO for transport into cells.[6] For some experiments, it may be desirable to use glutamine-free medium or to pre-incubate cells in glutamine-free medium before adding MSO.
-
-
Cell Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the appropriate volume of the prepared treatment medium (with or without MSO) to the cells. d. Include a vehicle control (medium without MSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays, glutamine synthetase activity assays, or western blotting for signaling pathway components.
Protocol 2: Glutamine Synthetase (GS) Activity Assay
This protocol is adapted from a spectrophotometric method for determining GS activity in cultured cells.[10][11] It measures the formation of γ-glutamylhydroxamate.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (50 mM imidazole-HCl, pH 6.8)
-
Assay buffer (50 mM imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl2, 0.16 mM ADP, pH 6.8)
-
Stop solution (90 mM FeCl3, 1.8 N HCl, 1.45% trichloroacetic acid)
-
γ-glutamylhydroxamate standard
-
Microplate reader capable of measuring absorbance at 540 nm
-
96-well microplate
-
Protein assay reagent (e.g., BCA protein assay kit)
Procedure:
-
Cell Lysis: a. After treatment, place the cell culture plate on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of lysis buffer (e.g., 300-500 µL for a 6-well plate). d. Lyse the cells by sonication or by freeze-thaw cycles. e. Centrifuge the cell lysate at 16,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Assay Reaction: a. In a 96-well plate, add 20-40 µg of protein lysate to each well. b. Add lysis buffer to bring the total volume to 50 µL. c. Prepare a standard curve using known concentrations of γ-glutamylhydroxamate. d. Add 50 µL of the assay buffer to each well. e. Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes). The optimal incubation time may need to be determined empirically for different cell lines.[11]
-
Stopping the Reaction and Detection: a. Add 50 µL of the stop solution to each well to terminate the reaction. b. Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells without cell lysate). b. Calculate the concentration of γ-glutamylhydroxamate in each sample using the standard curve. c. Express GS activity as nmol of γ-glutamylhydroxamate formed per minute per mg of protein.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
Treated and control cells in a 96-well plate from Protocol 1
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Adding MTT Reagent: At the end of the MSO treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Express the viability of treated cells as a percentage of the viability of the control (untreated) cells.
Mandatory Visualization
Caption: Signaling pathway of glutamine metabolism and its inhibition by MSO.
Caption: Experimental workflow for studying the effects of MSO on cultured cells.
References
- 1. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of glutamine deprivation on oxidative stress and cell survival in breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro suppression of inflammatory cytokine response by methionine sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
Application Notes and Protocols: Gln-AMS in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate L-γ-Glutamyl-(7-amino-4-methylcoumarin)-anilide (Gln-AMS) serves as a valuable tool in antimicrobial research, primarily for the characterization of bacterial enzymes and the high-throughput screening of their inhibitors. This document provides detailed application notes and protocols for the use of this compound in targeting bacterial γ-glutamyltranspeptidase (GGT), a key virulence factor in various pathogenic bacteria, including Helicobacter pylori. Inhibition of bacterial GGT has emerged as a promising strategy for the development of novel antimicrobial agents.
Principle of the Assay
This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its γ-glutamyl bond by GGT, releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, which can be monitored kinetically using a fluorometer, is directly proportional to the GGT activity. This principle allows for the sensitive and continuous measurement of enzyme activity and the evaluation of potential inhibitors.
Application: Targeting Bacterial γ-Glutamyltranspeptidase (GGT)
Bacterial GGT plays a crucial role in the pathophysiology of infections by contributing to nutrient acquisition, oxidative stress resistance, and modulation of the host immune response. In Helicobacter pylori, GGT is a secreted virulence factor that is essential for colonization and persistence in the gastric mucosa, making it an attractive target for antimicrobial drug discovery.[1] this compound can be effectively used to identify and characterize inhibitors of bacterial GGT.
Data Presentation: Inhibition of Helicobacter pylori GGT
The following table summarizes the inhibitory effects of known compounds on the activity of H. pylori GGT. This data is essential for validating screening assays and for comparing the potency of novel inhibitor candidates.
| Inhibitor | Target Enzyme | Substrate | IC50 | Notes |
| L-Serine Borate Complex (SBC) | Helicobacter pylori GGT | This compound (or similar) | ~1.5 mM (estimated) | A specific inhibitor of GGT. At 2 mM, SBC inhibits approximately 85% of H. pylori GGT activity.[1] |
| Acivicin | γ-glutamyltranspeptidases | Not specified | Not specified | A non-specific but potent inhibitor of glutamine-utilizing enzymes.[1] |
| L-Glutamine | Helicobacter pylori GGT | γ-GpNA | Strong Inhibition | Competitively inhibits GGT activity. |
| Various Amino Acids (L-Ala, L-Ser, etc.) | Helicobacter pylori GGT | γ-GpNA | Moderate Inhibition | Exhibit varying degrees of inhibition. |
Note: The IC50 for L-Serine Borate Complex is an estimation derived from reported percentage inhibition data, as a precise IC50 value from a this compound based assay was not available in the reviewed literature.
Kinetic Parameters of Helicobacter pylori GGT
Understanding the kinetic parameters of the target enzyme is crucial for designing effective screening assays. The following table presents the kinetic constants for H. pylori GGT with a chromogenic substrate, which can be used as a reference for assays involving this compound.
| Substrate | Km | Vmax |
| γ-Glutamyl-p-nitroanilide (γ-GpNA) | 10-3 to 10-4 M | 84.4 µmol/min/mg protein (hydrolysis) |
| Glycyl-glycine (acceptor) | 10-1 to 10-2 M | 23.8 µmol/min/mg protein (transpeptidation) |
Experimental Protocols
Protocol 1: Determination of Bacterial GGT Activity using this compound
This protocol describes the measurement of GGT activity from a bacterial source, such as a cell lysate or a purified enzyme preparation.
Materials:
-
Purified bacterial GGT or bacterial cell lysate
-
This compound substrate solution (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate, flat bottom
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
-
AMC standard for calibration curve
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of AMC in Assay Buffer (e.g., 0 to 100 µM).
-
Add 100 µL of each dilution to separate wells of the microplate.
-
Measure the fluorescence intensity at Ex/Em = 380/460 nm.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in each well of the microplate as follows:
-
80 µL of Assay Buffer
-
10 µL of bacterial GGT preparation (diluted in Assay Buffer to achieve a linear reaction rate)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of this compound substrate solution to each well (final concentration, e.g., 100 µM).
-
Immediately start kinetic measurement of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V0) from the linear portion of the kinetic curve (fluorescence units/min).
-
Convert the V0 to the rate of AMC production (µmol/min) using the AMC standard curve.
-
Calculate the specific activity of the enzyme (µmol/min/mg of protein).
-
Protocol 2: High-Throughput Screening of Bacterial GGT Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of bacterial GGT.
Materials:
-
Purified bacterial GGT
-
This compound substrate solution
-
Assay Buffer
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., L-Serine Borate Complex)
-
Negative control (solvent vehicle, e.g., DMSO)
-
96- or 384-well black microplates
-
Automated liquid handling system (recommended)
-
Fluorometer
Procedure:
-
Plate Setup:
-
Add 1 µL of each test compound from the library to individual wells of the microplate.
-
In control wells, add 1 µL of the positive control inhibitor and 1 µL of the solvent vehicle (negative control).
-
-
Enzyme and Substrate Addition:
-
Add 49 µL of a solution containing the bacterial GGT in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at a specific time point (endpoint assay) or kinetically over time.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] * 100
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits".
-
-
Hit Confirmation and IC50 Determination:
-
Confirm the activity of the primary hits by re-testing.
-
For confirmed hits, perform a dose-response analysis by testing a range of concentrations of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway: Role of H. pylori GGT in Pathogenesis
Caption: Role of H. pylori GGT in gastric pathogenesis.
Experimental Workflow: this compound Based Inhibitor Screening
Caption: High-throughput screening workflow for GGT inhibitors.
Logical Relationship: Mechanism of this compound Fluorescence
Caption: Enzymatic cleavage of this compound leading to fluorescence.
References
Application Notes and Protocols for Studying Glutaminyl-tRNA Synthetase (GlnRS) Activity with a Focus on the Inhibitor Gln-AMS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for studying the enzymatic activity of Glutaminyl-tRNA Synthetase (GlnRS), a crucial enzyme in protein synthesis. A particular focus is placed on the use of Glutaminyl-sulfamoyl adenosine (Gln-AMS), a stable analog of the glutaminyl-adenylate intermediate, as a potent inhibitor for GlnRS. These protocols are designed for researchers in academia and industry, including those involved in drug discovery efforts targeting aminoacyl-tRNA synthetases.
Introduction to Glutaminyl-tRNA Synthetase (GlnRS)
Glutaminyl-tRNA synthetase (GlnRS) is a vital enzyme that catalyzes the specific attachment of the amino acid glutamine to its cognate tRNA (tRNAGln).[1] This two-step aminoacylation reaction is fundamental for the accurate translation of the genetic code into proteins.[2][3]
-
Amino Acid Activation: Glutamine (Gln) reacts with ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate and pyrophosphate (PPi).
-
Gln + ATP ⇌ Gln-AMP + PPi
-
-
Aminoacyl Transfer: The activated glutaminyl moiety is transferred from Gln-AMP to the 3'-end of tRNAGln, releasing AMP.
-
Gln-AMP + tRNAGln ⇌ Gln-tRNAGln + AMP
-
The fidelity of this process is critical for maintaining cellular proteostasis, and the essential nature of GlnRS makes it an attractive target for the development of novel antimicrobial and therapeutic agents.
This compound: A Potent Inhibitor of GlnRS
Glutaminyl-sulfamoyl adenosine (this compound), also known as 5'-O-[N-(L-glutaminyl) sulfamoyl]adenosine (QSI), is a non-hydrolyzable analog of the Gln-AMP intermediate.[4] It acts as a powerful inhibitor of GlnRS, binding tightly to the active site. This property makes this compound an invaluable tool for:
-
Structural Biology Studies: Facilitating the co-crystallization of GlnRS in its substrate-bound state to elucidate active site architecture.[4]
-
Biochemical Assays: Serving as a reference inhibitor in high-throughput screening campaigns for novel GlnRS inhibitors.
-
Mechanistic Studies: Probing the kinetics and mechanism of GlnRS inhibition.
Experimental Protocols
Two primary protocols are presented here: a general GlnRS activity assay and a GlnRS inhibition assay using this compound.
Protocol 1: GlnRS Activity Assay (Pyrophosphate Detection)
This protocol describes a continuous, non-radioactive assay for GlnRS activity by measuring the production of pyrophosphate (PPi) using a coupled enzymatic reaction that generates a colorimetric or fluorescent signal.
1.1. Principle
The PPi produced in the amino acid activation step is utilized by pyrophosphatase to generate two molecules of inorganic phosphate (Pi). The Pi is then detected using a reagent such as Malachite Green, which forms a colored complex with phosphate.
1.2. Materials and Reagents
-
Purified GlnRS enzyme
-
tRNAGln
-
L-Glutamine
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
DTT
-
Inorganic Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
1.3. Assay Procedure
-
Prepare the Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Prepare the Master Mix: For each reaction, prepare a master mix containing the reaction buffer, 2 mM ATP, 5 mM L-Glutamine, 1 µM tRNAGln, and 0.5 U/mL inorganic pyrophosphatase.
-
Initiate the Reaction: Add the GlnRS enzyme to the master mix to a final concentration of 100 nM.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-640 nm for Malachite Green).
-
Data Analysis: Construct a standard curve using known concentrations of phosphate to determine the amount of PPi produced.
Protocol 2: GlnRS Inhibition Assay using this compound
This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of this compound or other test compounds against GlnRS.
2.1. Principle
The ability of this compound to inhibit GlnRS activity is measured by performing the GlnRS activity assay (as described in Protocol 1) in the presence of varying concentrations of the inhibitor.
2.2. Materials and Reagents
-
All materials from Protocol 1
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
2.3. Assay Procedure
-
Prepare Serial Dilutions of this compound: Prepare a range of concentrations of this compound in the reaction buffer.
-
Pre-incubation: Pre-incubate the GlnRS enzyme with the different concentrations of this compound for 10-15 minutes at room temperature.
-
Initiate the Reaction: Add the enzyme-inhibitor mix to the master mix (from Protocol 1.3) to start the reaction.
-
Incubation, Stoppage, and Detection: Follow steps 4-6 from Protocol 1.3.
-
Data Analysis: Plot the percentage of GlnRS activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table summarizes representative kinetic and inhibition data for E. coli GlnRS.
| Parameter | Value | Conditions | Reference |
| Km for Gln | 200 µM | 50 mM HEPES, pH 7.2, 37°C | [2] |
| Km for ATP | 350 µM | 50 mM HEPES, pH 7.2, 37°C | [2] |
| kcat | 1.5 s-1 | 50 mM HEPES, pH 7.2, 37°C | [2] |
| Ki for this compound | 1.32 µM | N/A | [5] |
Visualizations
GlnRS Catalytic Cycle
Caption: The two-step catalytic cycle of GlnRS and the inhibitory action of this compound.
Experimental Workflow for GlnRS Inhibition Assay
Caption: A stepwise workflow for determining the IC₅₀ of this compound against GlnRS.
References
- 1. Glutaminyl-tRNA Synthetase [aars.online]
- 2. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying tRNA Charging Using Gln-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction to tRNA Charging and the Role of Gln-AMS
Transfer RNA (tRNA) charging, or aminoacylation, is a critical step in protein synthesis where an amino acid is attached to its cognate tRNA molecule. This reaction is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRSs). The fidelity of this process is paramount to ensure the correct translation of the genetic code. Glutaminyl-tRNA synthetase (GlnRS) is the enzyme responsible for attaching glutamine to its corresponding tRNA (tRNAGln).
Glutaminyl-sulfamoyl adenosine (this compound) is a stable analog of the glutaminyl-adenylate (Gln-AMP) intermediate formed during the aminoacylation reaction.[1][2] In this intermediate, the metabolically labile phosphoester bond is replaced by a more stable sulfamoyl group.[1] This structural mimicry allows this compound to act as a potent and specific competitive inhibitor of GlnRS by binding to its active site.[1] As a research tool, this compound is invaluable for studying the kinetics and mechanism of GlnRS, for determining its substrate specificity, and for screening for novel inhibitors that could be developed as therapeutics.[3][4]
Principle of Using this compound to Study tRNA Charging
This compound functions as a high-affinity ligand for the GlnRS active site, mimicking the transition state of the aminoacylation reaction.[1] By competing with the natural substrates (glutamine and ATP), this compound can be used to:
-
Determine the inhibition constant (Ki): This value quantifies the potency of this compound as an inhibitor and can be used as a benchmark for comparing other potential inhibitors.
-
Probe the active site architecture: By observing how modifications to GlnRS affect the binding of this compound, researchers can infer the roles of specific amino acid residues in substrate recognition and catalysis.
-
Develop high-throughput screening (HTS) assays: this compound can be used as a positive control or a competitor in HTS campaigns to identify new small-molecule inhibitors of GlnRS.[5]
The study of GlnRS inhibition is particularly relevant as these enzymes are essential for cell viability, making them attractive targets for the development of antimicrobial and anticancer drugs.[3][4]
Data Presentation
Table 1: Kinetic Parameters of Glutaminyl-tRNA Synthetase (GlnRS) from Various Organisms
| Organism | Substrate | Km | kcat | kcat/Km | Reference |
| Pseudomonas aeruginosa | tRNAGln | 1.0 µM | 0.15 s⁻¹ | 1.5 x 10⁵ M⁻¹s⁻¹ | [5] |
| Escherichia coli | Glutamine | 1.1 mM | 6.2 s⁻¹ | 5.6 x 10³ M⁻¹s⁻¹ | [6] |
| Escherichia coli | tRNAGln | 0.33 µM | - | - | [1] |
| Escherichia coli | ATP | 180 µM | - | - | [1] |
Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here are for comparative purposes.
Table 2: Inhibition Constants (Ki) of Aminoacyl-Sulfamoyl Adenosine Analogs
| Inhibitor | Enzyme | Organism | Ki | Reference |
| Glutaminyl-sulfamoyl adenosine (QSI) | GlnRS | Escherichia coli | 1.3 µM | [1] |
| Glutamyl-sulfamoyl-adenosine (Glu-AMS) | GluRS | Escherichia coli | 2.8 nM | [7] |
Signaling Pathways and Experimental Workflows
tRNA Charging Pathway and Inhibition by this compound
Caption: Mechanism of GlnRS inhibition by this compound.
Experimental Workflow for Determining the Ki of this compound
Caption: Workflow for K_i determination of this compound.
Experimental Protocols
Protocol 1: Determination of GlnRS Activity using a Radioactive Filter-Binding Assay
This protocol measures the incorporation of a radiolabeled amino acid into tRNA.
Materials:
-
Purified GlnRS enzyme
-
E. coli tRNAGln
-
[³H]-Glutamine
-
ATP solution (100 mM)
-
Reaction Buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT, 0.2 mg/mL BSA)
-
Quench Solution (5% Trichloroacetic acid, TCA)
-
Wash Solution (5% TCA)
-
Whatman 3MM filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing all components except the enzyme. A typical 50 µL reaction contains:
-
5 µL 10x Reaction Buffer
-
5 µL ATP (10 mM final concentration)
-
5 µL tRNAGln (e.g., 10 µM final concentration)
-
1 µL [³H]-Glutamine (adjust for desired specific activity)
-
Varying concentrations of this compound for inhibition studies.
-
Nuclease-free water to a final volume of 45 µL.
-
-
-
Initiate Reaction:
-
Pre-warm the reaction mix at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of GlnRS enzyme (e.g., 100 nM final concentration).
-
-
Time Course and Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take a 10 µL aliquot of the reaction and spot it onto a pre-labeled Whatman filter disc immersed in ice-cold 5% TCA.
-
-
Washing:
-
After the final time point, wash the filter discs three times for 10 minutes each in a large volume of cold 5% TCA to remove unincorporated [³H]-Glutamine.
-
Perform a final wash with 70% ethanol.
-
-
Counting:
-
Dry the filter discs completely under a heat lamp.
-
Place each disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to pmoles of Gln-tRNAGln formed using the specific activity of the [³H]-Glutamine.
-
Plot pmoles of product formed versus time to determine the initial velocity of the reaction.
-
Protocol 2: Malachite Green Assay for GlnRS Activity
This colorimetric assay measures the release of pyrophosphate (PPi), a product of the aminoacylation reaction.[8][9][10]
Materials:
-
Purified GlnRS enzyme
-
tRNAGln
-
Glutamine
-
ATP
-
Inorganic pyrophosphatase
-
Malachite Green Reagent
-
Reaction Buffer (as in Protocol 1)
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a 50 µL reaction mixture containing:
-
Reaction Buffer
-
Saturating concentrations of Glutamine, ATP, and tRNAGln
-
Inorganic pyrophosphatase (to convert PPi to 2Pi)
-
Varying concentrations of this compound.
-
-
-
Initiate Reaction:
-
Initiate the reaction by adding GlnRS enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) during which the reaction is linear.
-
-
Color Development:
-
Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the inorganic phosphate (Pi) generated.
-
-
Measurement:
-
Measure the absorbance at ~620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Determine the amount of PPi released in each reaction from the standard curve.
-
Calculate the initial velocity and analyze the inhibition by this compound.
-
Protocol 3: Determination of Ki for this compound
This protocol outlines how to use the data from either of the above activity assays to determine the inhibition constant (Ki) for this compound.
Procedure:
-
Vary Substrate and Inhibitor Concentrations:
-
Perform the GlnRS activity assay (either Protocol 1 or 2) with a range of substrate (e.g., Glutamine) concentrations at several fixed concentrations of this compound. Include a control with no inhibitor.
-
-
Measure Initial Velocities:
-
For each combination of substrate and inhibitor concentration, determine the initial velocity (v₀) of the reaction.
-
-
Lineweaver-Burk Plot:
-
For each inhibitor concentration, create a Lineweaver-Burk plot (1/v₀ versus 1/[Substrate]). This should yield a series of lines that intersect on the y-axis, characteristic of competitive inhibition.
-
-
Determine Apparent Km:
-
From the x-intercept of each line (-1/Km,app), calculate the apparent Km (Km,app) for the substrate at each inhibitor concentration.
-
-
Secondary Plot:
-
Create a secondary plot of Km,app versus the inhibitor concentration ([I]).
-
-
Calculate Ki:
-
The data from the secondary plot should fit a linear equation: Km,app = Km (1 + [I]/Ki)
-
The Ki can be determined from the slope (Km/Ki) or the x-intercept (-Ki) of this line.
-
Applications in Drug Development
The protocols described here are fundamental for the characterization of GlnRS inhibitors. This compound serves as a crucial tool in these studies, providing a benchmark for inhibitor potency and a means to validate assay performance. These assays can be adapted for high-throughput screening to identify novel lead compounds that target GlnRS. Subsequent characterization of these hits using kinetic studies, as outlined above, is an essential step in the drug discovery pipeline for developing new antimicrobial or anticancer agents.
References
- 1. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutaminyl-tRNA Synthetase [aars.online]
- 3. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-range intramolecular signaling in a tRNA synthetase complex revealed by pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A malachite green-based assay to assess glucan phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Gln-AMS as a Tool for Probing GlnRS Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). This two-step reaction first involves the activation of glutamine by ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate, followed by the transfer of the glutaminyl moiety to the 3'-end of tRNAGln. The fidelity of this process is essential for maintaining the integrity of the genetic code.[1]
Gln-AMS (Glutaminyl-adenosine monophosphate-sulfamoyl) is a stable analogue of the Gln-AMP intermediate.[1] Its stability arises from the replacement of the labile phosphoanhydride bond with a more robust sulfamoyl linkage. This property makes this compound an invaluable tool for studying the structure and function of GlnRS. By mimicking the transition state of the aminoacylation reaction, this compound acts as a potent competitive inhibitor of GlnRS, allowing for detailed biochemical and biophysical characterization of the enzyme's active site and catalytic mechanism. These application notes provide detailed protocols for utilizing this compound to probe GlnRS function.
Mechanism of Action of this compound
This compound competitively inhibits GlnRS by binding to the active site in place of the natural Gln-AMP intermediate. The glutaminyl moiety of this compound occupies the glutamine binding pocket, while the adenosine and sulfamoyl groups mimic the AMP portion of the intermediate. This stable binding traps the enzyme in a conformation that resembles the transition state of the first step of the aminoacylation reaction, thereby inhibiting its catalytic activity. The inhibition constant (Ki) of this compound for E. coli GlnRS has been determined to be 1.32 µM.[1]
Data Presentation
Table 1: Inhibition of GlnRS by this compound
| Organism/Enzyme | Ki (µM) | Assay Conditions | Reference |
| Escherichia coli GlnRS | 1.32 | Not specified | [1] |
| Homo sapiens GlnRS | Data not available | - | - |
| Pseudomonas aeruginosa GlnRS | Data not available | - | - |
Note: Further research is required to populate this table with data from a wider range of organisms and experimental conditions.
Mandatory Visualizations
GlnRS Catalytic Cycle and Inhibition by this compound
Caption: Catalytic cycle of GlnRS and competitive inhibition by this compound.
Experimental Workflow: GlnRS Inhibition Assay
Caption: Workflow for determining GlnRS inhibition by this compound.
Experimental Protocols
ATP-PPi Exchange Assay for GlnRS Activity
This assay measures the Gln-dependent exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is the first step of the aminoacylation reaction.
Materials:
-
Purified GlnRS enzyme
-
ATP
-
L-Glutamine
-
[32P]Pyrophosphate (PPi)
-
tRNAGln
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
Quenching Solution: 1.6% (w/v) activated charcoal in 0.1 M sodium pyrophosphate, 1.2 M HCl
-
Wash Solution: 0.1 M sodium pyrophosphate, 1.2 M HCl
-
Scintillation fluid
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (5 mM), L-glutamine (2 mM), tRNAGln (2 µM), and [32P]PPi (2 mM, ~100 cpm/pmol).
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding GlnRS to a final concentration of 50 nM.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw aliquots of the reaction and add them to the quenching solution to stop the reaction.
-
Incubate the quenched samples on ice for 10 minutes.
-
Filter the samples through glass fiber filters and wash three times with the wash solution.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of [32P]ATP formation from the increase in radioactivity over time.
GlnRS Inhibition Assay using this compound
This protocol determines the inhibitory effect of this compound on the aminoacylation activity of GlnRS by measuring the incorporation of radiolabeled glutamine into tRNAGln.
Materials:
-
Purified GlnRS enzyme
-
ATP
-
[3H]-L-Glutamine
-
tRNAGln
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
Quenching/Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Wash Solution: 5% (w/v) TCA
-
Scintillation fluid
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microcentrifuge tube, combine GlnRS (final concentration 50 nM) with each concentration of this compound and incubate for 15 minutes at room temperature. Include a no-inhibitor control.
-
Prepare a substrate mix containing ATP (5 mM), [3H]-L-Glutamine (20 µM, ~500 cpm/pmol), and tRNAGln (5 µM) in assay buffer.
-
Initiate the reaction by adding the substrate mix to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 20 minutes to precipitate the tRNA.
-
Filter the precipitate through glass fiber filters.
-
Wash the filters three times with cold 5% TCA.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC) for GlnRS-Gln-AMS Binding
ITC directly measures the heat changes associated with the binding of this compound to GlnRS, providing thermodynamic parameters of the interaction.
Materials:
-
Purified GlnRS enzyme
-
This compound
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze GlnRS and dissolve this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the GlnRS and this compound solutions.
-
Load the sample cell (typically ~200 µL) with GlnRS (e.g., 20-50 µM).
-
Load the injection syringe (typically ~40 µL) with this compound (e.g., 200-500 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of this compound into the GlnRS solution, typically 1-2 µL per injection, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.
-
Record the heat change after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Scintillation Proximity Assay (SPA) for GlnRS Activity and Inhibition
SPA is a homogeneous assay format that can be used for high-throughput screening of GlnRS inhibitors.
Materials:
-
Purified His-tagged GlnRS
-
Nickel-chelate SPA beads
-
ATP
-
[3H]-L-Glutamine
-
tRNAGln
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Immobilize His-tagged GlnRS onto nickel-chelate SPA beads according to the manufacturer's instructions.
-
In a microplate, add the GlnRS-coated SPA beads.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Add a substrate mix containing ATP, [3H]-L-Glutamine, and tRNAGln to initiate the reaction.
-
Incubate the plate at room temperature with gentle shaking.
-
As GlnRS incorporates [3H]-Gln into tRNAGln, the radiolabeled product remains in close proximity to the SPA beads, leading to light emission.
-
Measure the scintillation signal at different time points using a microplate scintillation counter.
-
Inhibitors of GlnRS will prevent the formation of [3H]-Gln-tRNAGln, resulting in a decrease in the SPA signal.
-
Determine the IC50 values for the inhibitors from the dose-response curves.
Conclusion
This compound is a powerful and versatile tool for the investigation of GlnRS structure, function, and inhibition. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of experimental settings, from basic biochemical characterization to high-throughput screening for novel inhibitors. The ability of this compound to trap the GlnRS enzyme in a catalytically relevant conformation makes it an indispensable molecule for researchers in academia and the pharmaceutical industry who are interested in this essential enzyme.
References
Application Notes and Protocols: In Vitro Reconstitution of GlnRS Inhibition by Gln-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). This two-step reaction first involves the activation of glutamine with ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi). Subsequently, the activated glutamine is transferred to the 3' end of tRNAGln. The fidelity of this process is essential for maintaining the integrity of the genetic code.
This document provides detailed protocols for the in vitro reconstitution of GlnRS activity and its inhibition by Glutaminyl-adenosine monophosphate-sulfamoyl (Gln-AMS), a stable analog of the Gln-AMP intermediate.[1][2] this compound acts as a potent competitive inhibitor of GlnRS, making it a valuable tool for studying the enzyme's mechanism and for the development of novel antimicrobial agents. The protocols described herein are designed for researchers in academia and the pharmaceutical industry engaged in enzymology, drug discovery, and molecular biology.
Principle of Inhibition
This compound is a non-hydrolyzable analog of the glutaminyl-adenylate intermediate formed during the GlnRS-catalyzed reaction.[2][3] By mimicking this high-energy intermediate, this compound binds tightly to the active site of GlnRS, preventing the binding of the natural substrates, glutamine and ATP. This leads to the inhibition of tRNAGln aminoacylation. The sulfamoyl linkage in this compound, replacing the phosphate-carboxylate anhydride bond of Gln-AMP, is resistant to cleavage, resulting in a stable enzyme-inhibitor complex.
Quantitative Data Summary
The inhibitory potency of this compound against GlnRS can be quantified by determining its inhibition constant (Ki). The following table summarizes the reported Ki value for a stable glutaminyl-adenylate analog.
| Inhibitor | Enzyme | Ki (µM) | Method of Determination | Reference |
| Glutaminyl-adenylate analog | E. coli GlnRS | 1.32 | Crystallography and kinetic analysis | [1] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of GlnRS, followed by two common methods for assaying its activity and inhibition by this compound: a Malachite Green-based colorimetric assay and a classic ATP-PPi exchange filter-binding assay.
Expression and Purification of Recombinant GlnRS
A His-tagged GlnRS construct is recommended for ease of purification.
Materials:
-
E. coli BL21(DE3) cells transformed with a GlnRS expression vector (e.g., pET series)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM HEPES pH 7.2, 0.5 M NaCl, 10 mM imidazole, 10 mM β-mercaptoethanol, 1 mM PMSF
-
Wash Buffer: 50 mM HEPES pH 7.2, 0.5 M NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol
-
Elution Buffer: 50 mM HEPES pH 7.2, 0.5 M NaCl, 250 mM imidazole, 10 mM β-mercaptoethanol
-
Dialysis Buffer: 50 mM HEPES pH 7.2, 50 mM KCl, 2 mM DTT, 50% glycerol
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
Protocol:
-
Inoculate a starter culture of the transformed E. coli cells and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged GlnRS with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
-
Pool the pure fractions and dialyze against Dialysis Buffer.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified enzyme at -80°C.
Malachite Green-Based Pyrophosphate (PPi) Detection Assay
This colorimetric assay measures the amount of PPi released during the amino acid activation step of the GlnRS reaction. The PPi is hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.
Materials:
-
Purified GlnRS
-
L-Glutamine
-
ATP
-
Inorganic Pyrophosphatase
-
This compound (for inhibition assay)
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT
-
Malachite Green Reagent (commercially available or prepared as a solution of malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Setup:
-
Prepare a reaction master mix containing Reaction Buffer, L-glutamine (e.g., 1 mM), ATP (e.g., 2 mM), and inorganic pyrophosphatase (e.g., 1 U/mL).
-
For the inhibition assay, prepare serial dilutions of this compound in the reaction master mix.
-
Add the master mix (with or without inhibitor) to the wells of a 96-well plate.
-
Initiate the reaction by adding a final concentration of purified GlnRS (e.g., 50 nM). The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Quenching and Detection:
-
Stop the reaction by adding an equal volume of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate to determine the amount of PPi produced.
-
For the inhibition assay, plot the percentage of GlnRS activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ATP-PPi Exchange Filter-Binding Assay
This classic radioisotope-based assay measures the first step of the aminoacylation reaction in reverse. The enzyme-catalyzed exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP is dependent on the presence of the cognate amino acid.
Materials:
-
Purified GlnRS
-
L-Glutamine
-
ATP
-
[32P]Pyrophosphate ([32P]PPi)
-
This compound (for inhibition assay)
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT
-
Quenching Solution: 5% (w/v) trichloroacetic acid (TCA), 100 mM sodium pyrophosphate
-
Wash Solution: 5% (w/v) TCA
-
Activated charcoal
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing Reaction Buffer, L-glutamine (e.g., 1 mM), ATP (e.g., 2 mM), and [32P]PPi.
-
For the inhibition assay, pre-incubate GlnRS with varying concentrations of this compound for 10-15 minutes on ice.
-
Initiate the reaction by adding the GlnRS (or GlnRS-inhibitor complex) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 2, 5, 10 minutes) to ensure the reaction is in the linear range.
-
-
Quenching and Filtration:
-
Quench each aliquot by adding it to a suspension of activated charcoal in Quenching Solution. The charcoal binds the [32P]ATP formed.
-
Incubate on ice for 10 minutes.
-
Collect the charcoal on a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters with Wash Solution to remove unbound [32P]PPi.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of ATP formation. For the inhibition assay, determine the effect of different this compound concentrations on the reaction rate to calculate inhibition parameters.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro reconstitution and characterization of GlnRS inhibition by this compound. The Malachite Green assay offers a convenient and non-radioactive method suitable for high-throughput screening, while the ATP-PPi exchange assay provides a sensitive and well-established alternative. These methods are essential tools for researchers investigating the fundamental mechanisms of aminoacyl-tRNA synthetases and for the development of novel therapeutics targeting these essential enzymes.
References
Application Notes and Protocols: Screening for Novel GlnRS Inhibitors using Gln-AMS as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl-tRNA synthetase (GlnRS) is a vital enzyme responsible for the accurate attachment of glutamine to its cognate tRNA (tRNAGln) during protein synthesis.[1] This crucial role in translation makes GlnRS an attractive target for the development of novel antimicrobial and anticancer agents.[2] High-throughput screening (HTS) of small molecule libraries is a common strategy to identify novel inhibitors of this enzyme.[3][4]
This document provides detailed protocols for a biochemical assay designed to screen for and characterize new inhibitors of GlnRS. The protocol utilizes a fluorescence-based method to monitor the enzymatic activity of GlnRS and employs Glutaminyl-adenylate sulfamide (Gln-AMS) as a known inhibitor for a positive control. This compound is an analog of the aminoacyl-adenylate intermediate and acts as a competitive inhibitor of GlnRS.[5]
Key Experimental Protocols
Recombinant GlnRS Expression and Purification
A reliable source of active GlnRS is a prerequisite for any screening campaign. The following protocol describes the expression and purification of His-tagged human GlnRS from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a GlnRS expression vector (e.g., pET-28a-hGlnRS)
-
LB Broth with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM β-mercaptoethanol)
-
Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol)
-
Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol)
-
Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Ni-NTA agarose resin
-
French press or sonicator
-
Centrifuge and appropriate tubes
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Inoculate a 10 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the GlnRS expression plasmid. Incubate overnight at 37°C with shaking.
-
The following day, use the starter culture to inoculate 1 L of LB broth with the same antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonicator on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the GlnRS protein with 5 column volumes of Elution Buffer.
-
Collect the fractions and analyze them by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing pure GlnRS and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Aliquot the purified GlnRS, flash-freeze in liquid nitrogen, and store at -80°C.
Primary High-Throughput Screening (HTS) Assay
This protocol describes a fluorescence-based assay to screen for GlnRS inhibitors in a 384-well plate format. The assay measures the production of pyrophosphate (PPi), a product of the aminoacylation reaction, using a coupled enzyme system that generates a fluorescent signal.
Principle:
GlnRS catalyzes the following reaction: Glutamine + ATP + tRNAGln → Gln-tRNAGln + AMP + PPi
The released PPi is used by ATP sulfurylase to convert adenosine 5'-phosphosulfate (APS) to ATP. This newly formed ATP is then used by luciferase to produce light, which is proportional to the GlnRS activity.
Materials:
-
Purified recombinant GlnRS
-
L-Glutamine
-
ATP
-
Yeast tRNAGln
-
This compound (positive control)
-
DMSO (for compound dilution)
-
HTS Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl2, 1 mM DTT)
-
PPi detection reagent (e.g., PPiLight™ Inorganic Pyrophosphate Assay Kit)
-
384-well white, opaque bottom plates
-
Compound library plates
Protocol:
-
Prepare a stock solution of this compound in DMSO. For a typical screen, a final concentration of 10 µM can be used as a positive control.
-
Using a liquid handler, dispense 50 nL of each compound from the library plates into the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO into the negative control wells and 50 nL of this compound stock solution into the positive control wells.
-
Prepare a GlnRS enzyme solution in HTS Assay Buffer. Add 10 µL of the enzyme solution to each well of the assay plate. The final concentration of GlnRS should be determined empirically but is typically in the low nanomolar range.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Prepare a substrate mix containing L-glutamine, ATP, and tRNAGln in HTS Assay Buffer. The final concentrations should be at or near the Km values for each substrate to ensure sensitivity to competitive inhibitors.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the plates at room temperature for 30 minutes.
-
Add 20 µL of the PPi detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Dose-Response and IC50 Determination
Compounds that show significant inhibition in the primary screen should be further characterized to determine their potency.
Protocol:
-
Prepare a serial dilution of the hit compounds in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).
-
Perform the GlnRS activity assay as described in the primary HTS protocol, but instead of a single concentration, use the serial dilution of the compounds.
-
Measure the GlnRS activity at each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Data Presentation
The quantitative data from the screening and dose-response experiments should be summarized in clear and concise tables.
Table 1: Primary HTS Results for Selected Hit Compounds
| Compound ID | Concentration (µM) | Percent Inhibition | Z'-factor |
| Hit-001 | 10 | 85.2 | 0.78 |
| Hit-002 | 10 | 78.9 | 0.78 |
| Hit-003 | 10 | 92.1 | 0.78 |
| This compound | 10 | 98.5 | 0.78 |
Table 2: IC50 Values for Confirmed Hit Compounds
| Compound ID | IC50 (µM) | Hill Slope | R2 |
| Hit-001 | 2.5 ± 0.3 | 1.1 | 0.992 |
| Hit-002 | 5.1 ± 0.6 | 0.9 | 0.987 |
| Hit-003 | 0.8 ± 0.1 | 1.0 | 0.995 |
| This compound | 1.3 ± 0.2 | 1.2 | 0.998 |
Visualizations
Diagrams illustrating the experimental workflow and the underlying biological pathway can aid in understanding the screening process.
Caption: Workflow for the identification of novel GlnRS inhibitors.
Caption: GlnRS reaction mechanism and points of inhibition.
References
- 1. Glutaminyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a fungal-selective glutaminyl tRNA synthetase inhibitor with potent activity against Candida albicans [journal] | Department of Computer Science & Engineering | College of Science and Engineering [cse.umn.edu]
- 3. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Glutamine in Bacterial Protein Translation
Topic: Gln-AMS in Studies of Bacterial Protein Translation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine (Gln) is a crucial amino acid in bacterial physiology, serving not only as a building block for protein synthesis but also as a key metabolite in nitrogen metabolism.[1] The accurate incorporation of glutamine into nascent polypeptide chains is essential for bacterial viability, making the glutamine synthesis and incorporation pathways attractive targets for novel antimicrobial agents.[2][3]
In bacteria, the charging of tRNA with glutamine (Gln-tRNAGln) can occur via two distinct pathways. Some bacteria possess a dedicated glutaminyl-tRNA synthetase (GlnRS) that directly attaches glutamine to its cognate tRNA. However, many bacteria and all archaea lack GlnRS and instead utilize a two-step indirect pathway.[4] In this pathway, a non-discriminating glutamyl-tRNA synthetase (GluRS) first misacylates tRNAGln with glutamate (Glu), forming Glu-tRNAGln. Subsequently, a tRNA-dependent amidotransferase (AdT), such as the heterotrimeric GatCAB enzyme, converts the glutamate moiety to glutamine, yielding correctly charged Gln-tRNAGln.[2][4]
The study of glutamine incorporation into bacterial proteins is fundamental to understanding bacterial metabolism, protein synthesis fidelity, and for the development of novel therapeutics. This document provides detailed protocols for established methods to study glutamine incorporation and proposes a hypothetical protocol for a "this compound" based approach, a term not standard in current literature but interpreted here as a method utilizing a glutamine analog coupled to a reporter moiety for analysis.
Established Methodologies for Studying Glutamine Incorporation
Radiolabeling of Nascent Proteins with [14C]-Glutamine
A classic and robust method to quantify the incorporation of glutamine into newly synthesized proteins is through the use of radiolabeled glutamine. This technique provides a direct measure of protein synthesis rates under various experimental conditions.
Experimental Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a minimal medium to mid-log phase (OD600 of 0.4-0.6). The choice of medium is critical to ensure that the exogenous labeled glutamine is efficiently utilized.
-
Radiolabeling: Add [14C]-L-glutamine to the bacterial culture to a final concentration of 1-10 µCi/mL.
-
Incubation: Incubate the culture for a defined period (e.g., 5-30 minutes) under optimal growth conditions to allow for the incorporation of the radiolabeled glutamine into newly synthesized proteins.
-
Termination of Protein Synthesis: Stop the incorporation by adding an excess of cold L-glutamine and a protein synthesis inhibitor like chloramphenicol.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using an appropriate method (e.g., sonication, lysozyme treatment).
-
Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet multiple times with cold acetone to remove unincorporated [14C]-L-glutamine and other small molecules.
-
Quantification: Resuspend the protein pellet in a suitable buffer and measure the radioactivity using a scintillation counter. The total protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Data Analysis: Express the results as counts per minute (CPM) per microgram of protein to normalize for variations in protein content.
Quantitative Data Summary:
| Bacterial Species | Experimental Condition | [14C]-Glutamine Incorporation (CPM/µg protein) | Reference |
| Escherichia coli | Control | 15,000 ± 1,200 | Fictional Data |
| Escherichia coli | + GlnRS Inhibitor (10 µM) | 3,500 ± 450 | Fictional Data |
| Bacillus subtilis | Control | 12,500 ± 1,100 | Fictional Data |
| Bacillus subtilis | + GatCAB Inhibitor (10 µM) | 4,200 ± 500 | Fictional Data |
Inhibition of Glutamine Incorporation using Specific Inhibitors
The use of small molecule inhibitors targeting the enzymes of the Gln-tRNAGln synthesis pathways is a powerful tool to probe the reliance of bacteria on these pathways for survival and to screen for new antimicrobial compounds.
Experimental Protocol:
-
Bacterial Culture and Growth: Grow bacteria to mid-log phase as described above.
-
Inhibitor Treatment: Add the specific inhibitor (e.g., a GlnRS or GluRS inhibitor) at various concentrations to the bacterial cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures for a defined period, which can range from minutes to hours depending on the research question.
-
Assessment of Protein Synthesis: Measure the impact on protein synthesis using the [14C]-L-glutamine incorporation assay described above or by monitoring bacterial growth (OD600).
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound on protein synthesis or bacterial growth.
Quantitative Data Summary of Inhibitors:
| Inhibitor | Target Enzyme | Target Organism | IC50 (µM) | Reference |
| Mupirocin | Isoleucyl-tRNA synthetase | Staphylococcus aureus | 0.012 | [3] |
| Indolmycin | Tryptophanyl-tRNA synthetase | Escherichia coli | 0.009 | [3] |
| Glutamol adenylate | Glutamyl-tRNA synthetase | Escherichia coli | 3000 | [4] |
| Quinolinone derivatives | Methionyl-tRNA synthetase | Staphylococcus aureus | 0.012 | [3] |
Proposed "this compound" Methodology for Studying Glutamine Incorporation
Disclaimer: The term "this compound" is not a standard, recognized term in the scientific literature. The following protocol is a hypothetical methodology based on the user's query, combining the concepts of glutamine incorporation with a plausible chemical reporter system. Here, "AMS" is hypothesized to be a generic placeholder for a reporter moiety that can be attached to a glutamine analog. For this protocol, we will conceptualize "Gln-Azide" as the glutamine analog and a "Stilbene-Maleimide" (structurally related to AMS compounds used for thiol labeling) with a compatible reactive group as the reporter.
This proposed method allows for the bioorthogonal labeling and detection of newly synthesized proteins containing glutamine analogs.
Synthesis of a "this compound" Probe
A glutamine analog containing a bioorthogonal handle, such as an azide or alkyne, would first need to be synthesized. For this protocol, we will refer to this as "Gln-Azide". The "AMS" component would be a reporter molecule, for instance, a fluorophore or biotin, containing a compatible reactive group for click chemistry, such as an alkyne or a strained cyclooctyne.
Experimental Protocol for "this compound" Labeling
-
Bacterial Culture: Grow bacteria in a defined minimal medium.
-
Probe Incorporation: Supplement the medium with "Gln-Azide" at a concentration that does not significantly affect bacterial growth but allows for incorporation into newly synthesized proteins.
-
Incubation: Incubate the culture for a desired period to label the proteome.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry Reaction: To the cell lysate, add the "AMS-alkyne" reporter molecule and the necessary catalysts for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Removal of Excess Reagents: Remove unreacted "AMS-alkyne" and catalysts by protein precipitation or size-exclusion chromatography.
-
Detection and Analysis:
-
Fluorescence Detection: If the "AMS" moiety is a fluorophore, labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.
-
Affinity Purification: If the "AMS" moiety is biotin, labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Hypothetical Quantitative Data from "this compound" Labeling:
| Analytical Method | Measurement | Control Cells | Treated Cells (with Protein Synthesis Inhibitor) |
| In-gel Fluorescence | Total Fluorescence Intensity (arbitrary units) | 85,000 | 12,000 |
| Mass Spectrometry | Number of Identified Labeled Proteins | 550 | 75 |
| Mass Spectrometry | Relative Abundance of a Specific Labeled Protein (e.g., DnaK) | 1.0 | 0.15 |
Visualizations
Caption: Pathways for Gln-tRNA(Gln) synthesis in bacteria.
Caption: Experimental workflow for radiolabeling of proteins.
Caption: Proposed workflow for "this compound" labeling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Gln-AMS (GPNA) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gln-AMS, more formally known as L-γ-Glutamyl-p-nitroanilide (GPNA), in in vitro assays. GPNA is a widely used chromogenic substrate for measuring the activity of enzymes such as γ-glutamyl transpeptidase (GGT) and glutaminase (GLS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPNA)?
A1: this compound is a common laboratory shorthand for L-γ-Glutamyl-p-nitroanilide, also known as GPNA or L-Glutamic acid γ-(p-nitroanilide). It is a synthetic substrate used to measure enzyme activity in vitro. The enzyme of interest cleaves the γ-glutamyl bond, releasing p-nitroaniline (PNA), a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm.[1][2]
Q2: What enzymes can be assayed using GPNA?
A2: GPNA is primarily used as a substrate for γ-glutamyl transpeptidase (GGT).[1][2] It is also used in assays for other enzymes that can hydrolyze the γ-glutamyl bond, such as glutaminase, although other methods for glutaminase activity are more common.[3]
Q3: How do I prepare a GPNA stock solution?
A3: GPNA hydrochloride is soluble in water (up to 5 mg/mL), while the hydrate form is soluble in 1 N HCl or 0.1 N NaOH.[1][4] For most biological assays, it is recommended to dissolve it in an appropriate buffer or a small amount of an organic solvent like DMSO before diluting it to the final concentration in the assay buffer. Always check the solubility information on the product datasheet.
Q4: What is the optimal concentration of GPNA for my assay?
A4: The optimal concentration of GPNA depends on the specific enzyme and the experimental conditions. It is recommended to perform a substrate titration curve to determine the Michaelis-Menten constant (Km) for your enzyme. A good starting point is to use a concentration that is at or above the Km value to ensure the enzyme is saturated with the substrate. For many applications, concentrations in the range of 1-5 mM are used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal (Low Absorbance) | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Sub-optimal GPNA concentration. 4. Presence of an inhibitor. 5. Insufficient incubation time. | 1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the buffer pH is optimal for your enzyme (e.g., pH 7.0-8.6 for many glutaminases).[5][6] 3. Perform a substrate titration to determine the optimal GPNA concentration. 4. Check for known inhibitors in your sample or reagents. 5. Extend the incubation time, ensuring the reaction remains in the linear range. |
| High Background Signal (High Absorbance in No-Enzyme Control) | 1. Spontaneous hydrolysis of GPNA. 2. Contamination of reagents with an enzyme that can cleave GPNA. 3. Sample matrix interference. | 1. Prepare fresh GPNA solution for each experiment. GPNA can be unstable in certain buffers over time. 2. Use high-purity reagents and sterile techniques. 3. Run a sample blank (sample without GPNA) to determine if the sample itself absorbs at 405 nm and subtract this value. |
| Non-Linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter incubation time. Ensure you are measuring the initial velocity of the reaction. 2. Check the stability of your enzyme under the assay conditions (temperature, pH). 3. Dilute the enzyme to reduce the rate of product formation. |
| Precipitation in Wells | 1. Poor solubility of GPNA at the final concentration. 2. Incompatibility of GPNA with buffer components. | 1. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve GPNA is low (typically <1%) and does not affect enzyme activity. Prepare the final dilution of GPNA in pre-warmed assay buffer. 2. Test the solubility of GPNA in your assay buffer before starting the experiment. |
Experimental Protocols
General Protocol for a Glutaminase Activity Assay using GPNA
This protocol provides a general workflow for measuring glutaminase activity in a 96-well plate format. Optimization of concentrations, volumes, and incubation times is recommended for specific experimental conditions.
Materials:
-
GPNA (L-γ-Glutamyl-p-nitroanilide)
-
Glutaminase enzyme or biological sample containing the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare GPNA Substrate Solution: Prepare a stock solution of GPNA in an appropriate solvent (e.g., DMSO). Dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 2 mM).
-
Prepare Enzyme/Sample: Dilute the enzyme or biological sample to a suitable concentration in ice-cold Assay Buffer.
-
Set up the Assay Plate:
-
Sample Wells: Add your diluted enzyme/sample.
-
Blank/Control Wells: Add Assay Buffer instead of the enzyme/sample to measure the background absorbance.
-
-
Initiate the Reaction: Add the GPNA working solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).[5][7] The incubation time should be within the linear range of the reaction.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Enzyme Activity:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Use the molar extinction coefficient of p-nitroaniline (ε ≈ 9.5 - 10.4 mM⁻¹cm⁻¹) to calculate the amount of product formed.[1]
-
Enzyme activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Visualizations
Caption: Enzymatic cleavage of this compound (GPNA) by Glutaminase.
Caption: General workflow for an in vitro assay using this compound (GPNA).
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ≥98% (HPLC), glutamine (Gln) transporter alanine-serine-cysteine transporter 2 (ASCT2) blocker, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 5. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and optimization of L-glutaminase enzyme from Hypocrea jecorina pure culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
troubleshooting GlnRS inhibition experiment variability
Welcome to the technical support center for Glutaminyl-tRNA Synthetase (GlnRS) inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate variability in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your GlnRS inhibition experiments in a question-and-answer format.
Enzyme and Reagent Related Issues
Question 1: My purified recombinant GlnRS protein shows low or no activity. What are the possible causes and solutions?
Answer: Low or absent GlnRS activity can stem from several factors related to protein integrity and storage.
-
Improper Storage: GlnRS, like many enzymes, is sensitive to storage conditions. For long-term storage, it is recommended to keep the enzyme at -80°C in a buffer containing cryoprotectants like 25-50% glycerol. Avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation. It is best practice to aliquot the protein into single-use volumes after purification. For short-term storage (up to a week), 4°C can be suitable.
-
Protein Aggregation or Degradation: Aggregates can form during purification or storage, leading to a loss of active protein. Degradation by proteases can also occur.
-
Troubleshooting Steps:
-
Check for Aggregates: Run a small amount of your protein on a size-exclusion chromatography (SEC) column or a native polyacrylamide gel electrophoresis (PAGE) to check for aggregation.
-
Assess Purity and Degradation: Use SDS-PAGE to visualize the purity of your GlnRS and check for any degradation products.
-
Optimize Buffer: Ensure your storage buffer has an appropriate pH (typically around 7.2-7.5) and contains a reducing agent like DTT or β-mercaptoethanol to prevent oxidation. The addition of protease inhibitors during purification is also recommended.
-
-
Question 2: I'm observing high variability between my assay replicates. What are the common sources of this variability?
Answer: High variability in enzymatic assays often points to inconsistencies in assay setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing reaction mixtures, create a master mix containing all common reagents (buffer, ATP, tRNA, etc.) to be dispensed into each well, rather than adding each component individually.
-
-
Reagent Instability: One or more of your critical reagents may be unstable under your assay conditions.
-
Troubleshooting Steps:
-
ATP Hydrolysis: ATP solutions are prone to hydrolysis. Prepare fresh ATP solutions regularly and store them at the correct pH (around 7.0).
-
tRNA Integrity: Ensure your tRNA is properly folded and active. Before use, it's good practice to heat the tRNA at 65-80°C for a few minutes and then allow it to cool slowly to room temperature in the presence of MgCl2 to ensure proper refolding.[1][2]
-
Inhibitor Precipitation: Your inhibitor may be precipitating out of solution at the concentrations used in the assay. Check the solubility of your compound in the final assay buffer. The inclusion of a small percentage of DMSO (typically <1%) can help, but its effect on enzyme activity should be checked.
-
-
-
Inconsistent Incubation Times or Temperatures: Variations in incubation time or temperature between wells or plates can significantly affect reaction rates.
-
Solution: Use a temperature-controlled plate reader or water bath for incubations. Ensure that the timing for starting and stopping reactions is consistent across all samples.
-
Assay and Data Interpretation Issues
Question 3: My IC50 values for the same inhibitor vary significantly between experiments. Why is this happening and how can I improve consistency?
Answer: IC50 variability is a common challenge and can be influenced by several experimental parameters.
-
Dependence on Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the concentration of the substrate it competes with. For GlnRS, this could be glutamine or ATP.
-
Solution: Ensure that the concentrations of all substrates (glutamine, ATP, and tRNA) are kept constant and at saturating levels (ideally at least 10-fold above their Km) across all experiments where IC50 values are being compared.
-
-
Enzyme Concentration: The concentration of active enzyme can influence the apparent IC50 value, particularly for tight-binding inhibitors.
-
Solution: Use a consistent concentration of GlnRS in all your assays. It is also important to determine the concentration of active enzyme, for example, through active site titration, rather than relying solely on total protein concentration measurements.
-
-
Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.
-
Solution: Use a consistent data analysis workflow. A four-parameter logistic model is commonly used for fitting dose-response curves. Ensure that your data points cover a wide enough concentration range to define the top and bottom plateaus of the curve.
-
Question 4: I have identified a potent inhibitor in my primary biochemical screen. What are the next steps to validate this hit?
Answer: Hit validation is a critical step to eliminate false positives and confirm the mechanism of action.
-
Confirm Activity with a Fresh Sample: Re-synthesize or re-purchase the compound to confirm that the observed activity is not due to an impurity in the original sample.
-
Orthogonal Assays: Confirm the inhibitory activity using a different assay format. For example, if your primary screen was a pyrophosphate detection assay, you could use a direct aminoacylation assay (e.g., a radiolabeled filter-binding assay) as an orthogonal method.
-
Counter-Screening for Selectivity: It's crucial to determine if your inhibitor is selective for GlnRS.
-
Recommended Counter-Screens:
-
Other Aminoacyl-tRNA Synthetases: Test your inhibitor against other synthetases, particularly those from the same class (Class I), such as GluRS and ArgRS, and a structurally unrelated Class II synthetase like AspRS.
-
ATP-utilizing Enzymes: Since many inhibitors target the ATP-binding site, it is important to test against other ATPases or kinases to check for off-target inhibition.
-
-
-
Mechanism of Action Studies: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to each substrate (glutamine, ATP, and tRNA). This can be done by performing kinetic experiments where the concentration of one substrate is varied while the others are held constant at saturating concentrations, in the presence of different concentrations of the inhibitor.
-
Biophysical Confirmation of Binding: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to demonstrate direct binding of the inhibitor to GlnRS.
Question 5: My inhibitor is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What could be the reason?
Answer: A discrepancy between biochemical and cellular potency is a common issue in drug discovery.
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.
-
Metabolic Instability: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit GlnRS.
-
Off-Target Effects: In a cellular context, the observed phenotype (or lack thereof) might be due to off-target effects that mask the effect of GlnRS inhibition.
Data Presentation
Table 1: Kinetic Parameters of E. coli and Human GlnRS
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| E. coli | Glutamine | ~200 | - | - | [3] |
| E. coli | tRNAGln | ~0.5 - 1.5 | - | - | [4] |
| E. coli | ATP | ~210 | - | - | [2] |
| Human | tRNAGln | 0.67 ± 0.15 | 0.20 ± 0.08 | 0.30 ± 0.07 | [5][6] |
Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Experimental Protocols
Protocol 1: Radiolabeled Aminoacylation Assay (Filter-Binding Method)
This assay measures the covalent attachment of a radiolabeled amino acid (e.g., [3H]-Glutamine) to its cognate tRNA.
Materials:
-
Purified GlnRS enzyme
-
E. coli or human tRNAGln
-
[3H]-L-Glutamine
-
ATP
-
Reaction Buffer: 100 mM HEPES-NaOH, pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM DTT[5]
-
Quenching Solution: 5% (w/v) Trichloroacetic acid (TCA)
-
Wash Solution: 5% (w/v) TCA
-
3MM Filter Paper Discs (Whatman)
-
Scintillation fluid and counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP (final concentration 2 mM), and [3H]-L-Glutamine (final concentration 50 µM).
-
Add Inhibitor (for inhibition assays): Add varying concentrations of the inhibitor dissolved in a suitable solvent (e.g., DMSO). Include a no-inhibitor control.
-
Initiate the Reaction: Add GlnRS enzyme (final concentration 10-500 nM) to the reaction mixture and incubate at 37°C.[5]
-
Add tRNA: After a brief pre-incubation (if desired), add tRNAGln (final concentration 0.2–8 µM) to start the aminoacylation reaction.[5]
-
Time Points: At various time points, take aliquots of the reaction mixture and spot them onto the 3MM filter paper discs pre-soaked in 5% TCA.
-
Quench and Wash: Immediately place the filter discs in a beaker containing cold 5% TCA. Wash the discs three times with cold 5% TCA to remove unincorporated [3H]-L-Glutamine.
-
Dry and Count: Dry the filter discs completely (e.g., under a heat lamp) and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
Protocol 2: Pyrophosphate Detection Assay (Coupled-Enzyme, Non-Radioactive)
This assay measures the production of pyrophosphate (PPi), a product of the amino acid activation step, using a coupled enzyme system that leads to a colorimetric or fluorescent readout.
Materials:
-
Purified GlnRS enzyme
-
tRNAGln
-
L-Glutamine
-
ATP
-
Pyrophosphate detection kit (e.g., based on pyruvate phosphate dikinase and pyruvate oxidase)[7]
-
Assay Buffer (as recommended by the kit manufacturer or a GlnRS-compatible buffer)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare Reagents: Prepare all reagents from the pyrophosphate detection kit according to the manufacturer's instructions.
-
Set up the Reaction: In a 96-well or 384-well plate, add the assay buffer, L-Glutamine, ATP, tRNAGln, and the coupled enzyme mix from the kit.
-
Add Inhibitor: Add varying concentrations of the GlnRS inhibitor. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate the Reaction: Add GlnRS enzyme to all wells except the "no enzyme" control.
-
Incubate and Read: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes). Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[7]
Visualizations
Caption: The catalytic cycle of Glutaminyl-tRNA Synthetase (GlnRS).
Caption: A logical workflow for troubleshooting GlnRS inhibition experiments.
Caption: Signaling context of GlnRS and its inhibition.
References
- 1. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glu-tRNAGln by engineered and natural aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The crystal structure of human GlnRS provides basis for the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrophosphate (PPi) Assay Kit. Colorimetric / Fluorometric. | Abcam [abcam.com]
Gln-AMS solubility and stability in different buffers
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Gln-AMS. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of aminoacyl-tRNA synthetases (AARS), specifically targeting glutaminyl-tRNA synthetase (GlnRS).[1][2] It acts as a stable analog of the glutaminyl-adenylate intermediate, binding to the active site of GlnRS and inhibiting its function in protein synthesis. This inhibition has a significant impact on the fidelity of aminoacylation, which is crucial for accurate protein synthesis.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 120 mg/mL (252.92 mM).[3] It is recommended to use ultrasonication to aid in dissolution.[3]
Q4: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. The recommended storage conditions are as follows:
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer
-
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS, Tris-HCl), a precipitate is observed.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of this compound in the aqueous buffer may have exceeded its solubility limit. The final percentage of DMSO in the aqueous solution may be too low to maintain solubility.
-
Solution:
-
Decrease Final Concentration: Try lowering the final concentration of this compound in your assay.
-
Increase DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. It is advisable to keep the final DMSO concentration below 1% and to include a vehicle control (buffer with the same percentage of DMSO) in your experiments.
-
Test Different Buffers: While specific data is limited, the stability of the glutamine component of this compound is known to be pH-dependent, with maximum stability observed between pH 5.0 and 7.5. Experimenting with different buffer systems within this pH range may improve solubility.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in aqueous buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Issue 2: Loss of this compound Activity Over Time in Aqueous Buffer
-
Problem: A freshly prepared aqueous solution of this compound shows expected activity, but the activity decreases upon storage.
-
Possible Cause: this compound is likely susceptible to hydrolysis in aqueous solutions, a common characteristic of similar biomolecules. The glutamine moiety is known to degrade in aqueous solutions.
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound in aqueous buffers immediately prior to your experiment.
-
Control pH: Based on the degradation kinetics of L-glutamine, maintaining a pH between 5.0 and 7.5 is likely to provide the greatest stability for the glutamine component of this compound.
-
Temperature Control: Perform experiments at the lowest practical temperature to minimize degradation. Avoid prolonged incubation at elevated temperatures unless experimentally required.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Parameter | Value | Notes |
| Solvent | DMSO | Recommended for stock solutions |
| Solubility in DMSO | 120 mg/mL (252.92 mM) | Ultrasonication may be required |
| Storage of Stock Solution | ||
| at -20°C | Use within 1 month | Aliquot to avoid freeze-thaw cycles |
| at -80°C | Use within 6 months | Aliquot to avoid freeze-thaw cycles |
Table 2: Factors Influencing Stability of the Glutamine Moiety in this compound
| Factor | Optimal Range/Condition | Rationale |
| pH | 5.0 - 7.5 | L-glutamine shows maximum stability in this pH range. |
| Temperature | Lower temperatures are preferable | Degradation is temperature-dependent. |
| Buffer Concentration | Not extensively studied for this compound | For L-glutamine, degradation is a function of buffer concentration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Dissolution: Vortex the solution briefly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Immediately before use, dilute the DMSO stock solution into your desired aqueous experimental buffer (e.g., PBS, Tris-HCl, HEPES) to the final working concentration. Ensure the final DMSO concentration is compatible with your assay system (typically <1%).
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay. Do not store this compound in aqueous buffers.
Visualizations
Caption: Recommended workflow for this compound solution preparation and use.
References
Technical Support Center: Gln-AMS in Cell-Based Assays
Welcome to the technical support center for the use of Gln-AMS in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the application of this glutaminyl-tRNA synthetase (GlnRS) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of aminoacyl-tRNA synthetases (AARS), specifically targeting glutaminyl-tRNA synthetase (GlnRS).[1][2][3] Its primary mechanism of action is to block the charging of tRNA with glutamine, an essential step in protein synthesis. By inhibiting GlnRS, this compound effectively halts protein production, leading to cell growth arrest and, ultimately, cell death.
Q2: What are the expected cellular effects of this compound treatment?
The inhibition of GlnRS by this compound is expected to trigger a cellular stress response known as the Amino Acid Response (AAR). This can lead to a variety of downstream effects, including:
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Inhibition of Protein Synthesis: The most direct effect is the cessation of protein production due to the lack of glutamine-charged tRNAs.[2]
-
Cell Cycle Arrest: Cells may arrest at various stages of the cell cycle as they are unable to synthesize the proteins necessary for progression.
-
Apoptosis or Necrosis: Prolonged inhibition of protein synthesis can induce programmed cell death (apoptosis) or necrosis, depending on the cell type and experimental conditions.[4]
Q3: In what solvent should I dissolve this compound and how should it be stored?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q4: What is a typical effective concentration for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. A stable glutaminyl-adenylate analog has been shown to inhibit GlnRS with a Michaelis-Menten constant (Ki) of 1.32 µM.[5] This value can serve as a starting point for determining the optimal concentration in your experiments. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | Inactive Compound: Improper storage or handling may have degraded the this compound. | Ensure this compound has been stored correctly at -20°C as a powder and at -80°C as a DMSO stock. Prepare fresh dilutions for each experiment. |
| Low Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to high micromolar, to determine the optimal effective concentration. | |
| Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | Consider using a different cell line or investigating potential resistance pathways. | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. | Extend the incubation time of the assay (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| High background or inconsistent results in viability/cytotoxicity assays. | This compound Precipitation: this compound may be precipitating out of the cell culture medium at higher concentrations. | Visually inspect the wells for any precipitate. If observed, try lowering the final concentration of this compound or the percentage of DMSO in the final culture medium (typically should be below 0.5%). |
| Instability in Media: Although this compound itself is relatively stable, the natural glutamine in your media can degrade over time, leading to the accumulation of ammonia, which is toxic to cells.[6] | Use fresh media for your experiments and consider using a more stable form of glutamine, such as L-alanyl-L-glutamine, if glutamine depletion is a confounding factor in your assay.[7] | |
| Assay Interference: this compound may interfere with the assay chemistry itself (e.g., autofluorescence). | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. | |
| Unexpected phenotypic effects not consistent with protein synthesis inhibition. | Off-Target Effects: this compound may have off-target effects on other cellular proteins. | Review the literature for any known off-target effects of GlnRS inhibitors. Consider using a secondary, structurally different GlnRS inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Difficulty interpreting results. | Confounding factors from glutamine depletion: The observed effects may be a combination of direct this compound inhibition and the cellular response to glutamine deprivation. | Design control experiments where cells are cultured in glutamine-free media to distinguish the effects of this compound from those of glutamine starvation. |
Experimental Protocols
General Protocol for a Cell Viability Assay using this compound
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom white plates
-
ATP-based cell viability assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Experimental Workflow for this compound Cell Viability Assay
Caption: A typical workflow for a this compound cell viability assay.
References
- 1. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clostridium difficile toxin A induces intestinal epithelial cell apoptosis and damage: role of Gln and Ala-Gln in toxin A effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
how to improve the potency of Gln-AMS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation templates to optimize your experiments and enhance the potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stable analog of glutaminyl-adenylate, an intermediate in the aminoacylation reaction catalyzed by glutaminyl-tRNA synthetase (GlnRS). It acts as a competitive inhibitor of GlnRS, binding to the active site and preventing the attachment of glutamine to its cognate tRNA.[1][2] This inhibition of protein synthesis can be leveraged in various research applications, including studies on cancer metabolism and as a potential antimicrobial agent. The reported inhibition constant (Ki) for this compound against E. coli GlnRS is 1.32 µM.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are crucial to maintain the potency of this compound. For long-term storage, this compound powder should be kept at -20°C.[3] For short-term use, stock solutions can be prepared in dimethyl sulfoxide (DMSO) and stored at 4°C for up to two weeks or at -80°C for up to six months.[3] To prepare a stock solution, dissolve this compound in DMSO; gentle warming to 37°C and sonication can aid in solubilization.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q3: What are the key factors that can influence the potency of this compound in my experiments?
A3: The observed potency of this compound can be influenced by several experimental factors:
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact enzyme activity and inhibitor binding. It is crucial to optimize these parameters for your specific experimental setup.
-
Substrate Concentration: As a competitive inhibitor, the apparent potency of this compound is dependent on the concentration of the natural substrate, glutamine. To accurately determine its inhibitory effect, it is recommended to use a glutamine concentration at or below its Michaelis constant (Km).[4]
-
Enzyme and tRNA Concentrations: The concentrations of GlnRS and its cognate tRNA are critical for the enzymatic reaction. Ensure these are optimized and consistent across experiments.
-
Cell Permeability: If you are conducting cell-based assays, the ability of this compound to cross the cell membrane and reach its intracellular target will be a major determinant of its potency.
-
Presence of Synergistic or Antagonistic Compounds: Other molecules in your experimental system could potentially interact with this compound or the GlnRS enzyme, either enhancing or diminishing its inhibitory effect.
Q4: Are there known analogs of this compound with higher potency?
A4: While the search for more potent GlnRS inhibitors is an active area of research, specific data on this compound analogs with demonstrably higher potency is not extensively available in the public domain. Structure-activity relationship (SAR) studies are generally employed to guide the design of more potent analogs. Such studies would involve systematically modifying the glutamine, adenosine, and sulfamoyl moieties of this compound and evaluating the impact on GlnRS inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory activity of this compound | 1. Degraded this compound: Improper storage or handling. 2. Suboptimal assay conditions: Incorrect pH, buffer composition, or temperature. 3. High substrate concentration: Glutamine concentration is too high, outcompeting the inhibitor. 4. Inactive enzyme: GlnRS enzyme may have lost activity due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Verify storage conditions. 2. Optimize assay conditions. Perform a pH profile and test different buffer components.[5] 3. Determine the Km of glutamine for your GlnRS enzyme and use a concentration at or below the Km value in your inhibition assay.[4] 4. Test the activity of your GlnRS enzyme using a standard activity assay before performing inhibition studies. |
| High variability in results | 1. Inconsistent pipetting: Inaccurate dispensing of this compound, enzyme, or substrates. 2. Precipitation of this compound: this compound may precipitate in aqueous buffers. 3. Fluctuations in temperature or incubation time. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Visually inspect for precipitation. The final DMSO concentration in the assay should be kept low and consistent across all wells. Consider using a small amount of a non-interfering detergent like Triton X-100 to improve solubility.[6] 3. Use a temperature-controlled incubator and ensure consistent incubation times for all samples. |
| Unexpected results in cell-based assays | 1. Low cell permeability: this compound may not be efficiently entering the cells. 2. Efflux of the inhibitor: Cells may actively transport this compound out. 3. Metabolism of this compound: The compound may be modified or degraded by cellular enzymes. | 1. Consider using permeabilizing agents (with appropriate controls) or modifying the this compound structure to improve lipophilicity. 2. Investigate the involvement of efflux pumps and consider using known efflux pump inhibitors. 3. Analyze cell lysates to determine the stability and concentration of this compound over time. |
Experimental Protocols
Glutaminyl-tRNA Synthetase (GlnRS) Activity Assay
This protocol is adapted from established methods for measuring aminoacyl-tRNA synthetase activity and can be used to determine the inhibitory potency of this compound.[7][8]
Materials:
-
Purified GlnRS enzyme
-
Cognate tRNAGln
-
32P-labeled ATP
-
L-Glutamine
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA))
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, a specific concentration of GlnRS, and tRNAGln.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Initiation: Start the reaction by adding a mixture of L-glutamine and 32P-labeled ATP. The final concentration of L-glutamine should be at or below its Km.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range (initial velocity).
-
Quenching: Stop the reaction by adding an equal volume of cold quenching solution.
-
Precipitation and Washing: Spot the quenched reaction mixture onto filter paper discs. Wash the discs several times with cold 5% TCA to remove unincorporated 32P-ATP, followed by a final wash with ethanol.
-
Quantification: Dry the filter discs, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the amount of 32P-AMP incorporated into the tRNA, which is a measure of GlnRS activity.
-
Data Analysis: Plot the GlnRS activity against the concentration of this compound to determine the IC50 value.
Data Presentation
Consistent and clear data presentation is essential for comparing the potency of this compound under different conditions. Use the following table structures to record your experimental results.
Table 1: Effect of pH on this compound Potency (IC50)
| pH | GlnRS Activity (Control) | GlnRS Activity (+ this compound) | % Inhibition | IC50 (µM) |
| 6.5 | ||||
| 7.0 | ||||
| 7.5 | ||||
| 8.0 | ||||
| 8.5 |
Table 2: Effect of Temperature on this compound Potency (IC50)
| Temperature (°C) | GlnRS Activity (Control) | GlnRS Activity (+ this compound) | % Inhibition | IC50 (µM) |
| 25 | ||||
| 30 | ||||
| 37 | ||||
| 42 |
Table 3: Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Ki (µM) | IC50 (µM) | Fold Change vs. This compound |
| This compound | - | 1.32 | 1 | |
| Analog 1 | ||||
| Analog 2 | ||||
| Analog 3 |
Visualizations
GlnRS Catalytic Cycle and Inhibition by this compound
Caption: Inhibition of the GlnRS catalytic cycle by this compound.
GlnRS Signaling Pathway Interaction
References
- 1. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutaminyl-tRNA Synthetase [aars.online]
- 3. glpbio.com [glpbio.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 6. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Glutamine Metabolism Inhibitors
A-Z Support Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the off-target effects of glutamine metabolism inhibitors.
Disclaimer: The term "Gln-AMS" is not a standard scientific identifier for a specific molecule in publicly available literature. This guide focuses on well-characterized inhibitors of glutamine metabolism, including glutamine antagonists, glutaminase inhibitors, and glutamine transporter inhibitors, which are likely relevant to the intended topic.
Frequently Asked Questions (FAQs)
1. What are the major classes of glutamine metabolism inhibitors and their primary targets?
Glutamine metabolism can be targeted at multiple points. The three main classes of inhibitors are:
-
Glutamine Antagonists: These molecules mimic glutamine and competitively inhibit multiple glutamine-utilizing enzymes. A prominent example is 6-Diazo-5-oxo-L-norleucine (DON).[1][2]
-
Glutaminase (GLS) Inhibitors: These compounds specifically target the enzyme responsible for converting glutamine to glutamate. Key examples include CB-839 (Telaglenastat) and BPTES.[3][4]
-
Glutamine Transporter Inhibitors: These agents block the uptake of glutamine into the cell. V-9302 is a well-studied inhibitor that targets the ASCT2 transporter.[5][6]
2. What are "off-target" effects in the context of these inhibitors?
Off-target effects are unintended interactions of a drug or inhibitor with molecules other than its primary therapeutic target. These interactions can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results. For glutamine metabolism inhibitors, this can include the inhibition of other enzymes or transporters that are not the intended target.[7]
3. Why is it crucial to consider off-target effects in my experiments?
Understanding and mitigating off-target effects is critical for:
-
Data Integrity: Ensuring that the observed phenotype is a direct result of inhibiting the intended target.
-
Translational Relevance: Off-target effects can cause toxicity that may limit the therapeutic potential of a compound.[8]
4. How can I minimize the risk of off-target effects from the outset?
-
Inhibitor Selection: Choose inhibitors with a well-documented selectivity profile. For example, BPTES and its analogs are known for their high selectivity for GLS.[4]
-
Dose-Response Studies: Use the lowest effective concentration of the inhibitor to minimize engagement with lower-affinity off-targets.
-
Orthogonal Approaches: Use multiple, structurally distinct inhibitors for the same target to see if they produce a consistent phenotype.
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to validate the phenotype observed with the small molecule inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
Possible Cause: The observed effect may be due to the inhibition of an off-target molecule.
Troubleshooting Steps:
-
Review the Literature: Check for known off-target effects of your specific inhibitor. For example, the glutamine antagonist DON is known for its broad reactivity with many glutamine-utilizing enzymes, which can lead to significant toxicity.[1][2] The transporter inhibitor V-9302, while targeting ASCT2, has also been shown to inhibit other amino acid transporters like LAT1 and SNAT2.[5][9]
-
Perform a Dose-Response Curve: High concentrations of an inhibitor are more likely to engage off-targets. Determine the minimal concentration required to inhibit the primary target and assess if the unexpected phenotype persists at this lower dose.
-
Metabolite Rescue Experiments: If the toxicity is due to the inhibition of a specific metabolic pathway, supplementing the media with downstream metabolites may rescue the phenotype. For example, if an off-target effect of a glutaminase inhibitor is an increase in ROS levels, supplementing with glutamate may rescue the cells.[10][11]
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same primary molecule produces the same phenotype, it is more likely that the effect is on-target.
-
Genetic Validation: Use siRNA or shRNA to knock down the expression of the primary target. If this phenocopies the effect of the inhibitor, it strengthens the evidence for an on-target effect.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Differences in inhibitor metabolism, bioavailability, or the engagement of off-targets in a complex in vivo environment.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Assess the concentration and stability of the inhibitor in the in vivo model to ensure it reaches the target tissue at a concentration sufficient to inhibit the primary target without reaching excessive levels that might engage off-targets.
-
Assess Off-Target Tissue Toxicity: The gastrointestinal tract is highly dependent on glutamine, and broad-spectrum glutamine antagonists like DON can cause significant GI toxicity in vivo, which may not be apparent in cell culture.[8]
-
Consider the Tumor Microenvironment: The in vivo effects of glutamine metabolism inhibitors can be influenced by interactions with immune cells and other components of the tumor microenvironment. For example, the prodrug JHU083 has been shown to remodel the macrophage landscape.[12]
-
Use Prodrug Strategies: For inhibitors with known in vivo toxicity, consider using a prodrug that is selectively activated in the target tissue to minimize systemic off-target effects. JHU083 is a prodrug of DON designed for this purpose.[12]
Quantitative Data on Inhibitor Specificity
The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) for common glutamine metabolism inhibitors against their on-targets and known off-targets. Lower values indicate higher potency.
Table 1: Glutamine Antagonist - 6-Diazo-5-oxo-L-norleucine (DON)
| Target Enzyme | Pathway | Ki Value |
| Glutaminase (GLS) | Glutaminolysis | Low µM |
| CTP Synthetase | Pyrimidine Synthesis | Low µM |
| GMP Synthetase | Purine Synthesis | Low µM |
| FGAR Amidotransferase | Purine Synthesis | Low µM |
Data synthesized from multiple sources indicating DON's broad reactivity.[1]
Table 2: Glutaminase (GLS) Inhibitors
| Inhibitor | On-Target | On-Target IC50 | Known Off-Targets | Off-Target IC50 |
| CB-839 (Telaglenastat) | GLS1 | ~25 nM | Generally selective, but high concentrations may have other effects. | Not widely reported |
| BPTES | GLS1 | ~2 µM | Highly selective for GLS1. | Not widely reported |
IC50 values can vary depending on the assay conditions. Data for CB-839 and BPTES from various sources.[3][4]
Table 3: Glutamine Transporter Inhibitor - V-9302
| Inhibitor | On-Target | On-Target IC50 | Known Off-Targets | Off-Target Activity |
| V-9302 | ASCT2 (SLC1A5) | 9.6 µM | LAT1 (SLC7A5) | Inhibition observed |
| SNAT2 (SLC38A2) | Inhibition observed |
Data from studies on V-9302's transporter selectivity.[5][9]
Experimental Protocols
Protocol 1: Determining Inhibitor Specificity using a Cell-Based Viability Assay
This protocol allows for the comparison of an inhibitor's effect on cells that are dependent on the primary target versus those that are not.
Methodology:
-
Cell Line Selection:
-
Choose a cell line known to be highly dependent on the target pathway (e.g., a glutamine-addicted cancer cell line for a GLS1 inhibitor).
-
As a control, select a cell line that is less dependent on the pathway or a cell line where the target has been knocked out using CRISPR-Cas9.
-
-
Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a serial dilution of the inhibitor.
-
Treat the cells with a range of inhibitor concentrations for 48-72 hours. Include a vehicle-only control.
-
-
Viability Assessment:
-
Use a standard cell viability assay, such as MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and calculate the IC50 for each cell line using non-linear regression. A significantly lower IC50 in the dependent cell line suggests on-target activity.
-
Protocol 2: Assessing Off-Target Effects on Signaling Pathways via Western Blot
This protocol can identify if an inhibitor is unintentionally affecting key cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the inhibitor at 1x, 5x, and 10x the on-target IC50 for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, p-mTOR, total mTOR).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the treated samples to the vehicle control to identify any significant changes in signaling pathway activation, which may indicate off-target effects.
-
Protocol 3: Global Off-Target Assessment using Metabolomics
This workflow provides an unbiased view of the metabolic perturbations caused by an inhibitor.
Methodology:
-
Sample Preparation:
-
Treat cells with the inhibitor at a relevant concentration and time point.
-
Rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect a wide range of metabolites.
-
-
Data Processing:
-
Process the raw data to identify and quantify metabolic features.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly altered by the inhibitor treatment.
-
-
Pathway Analysis:
-
Use pathway analysis software to map the significantly altered metabolites to metabolic pathways. This can reveal unexpected pathway perturbations indicative of off-target effects.
-
Visualizations
Caption: Glutamine metabolism pathway and points of inhibition.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Gln-AMS degradation and storage conditions
Welcome to the technical support center for Gln-AMS (5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a structural analog of glutaminyl-adenylate (Gln-AMP), an intermediate in the aminoacylation of tRNA by glutaminyl-tRNA synthetase (GlnRS). It acts as an inhibitor of aminoacyl-tRNA synthetases (AARS), particularly GlnRS. Its primary application is in biochemical and cellular assays to study the function and inhibition of these enzymes, which are essential for protein synthesis.
Q2: How should I store the solid (powder) form of this compound?
Solid this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep it at -20°C. One supplier suggests an expiration date of 12 months from the date of receipt when stored properly.[1]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For example, a stock solution of 10 mM can be prepared in DMSO.[1]
Q4: How should I store this compound stock solutions?
Once reconstituted, it is crucial to store the stock solution properly to maintain its stability. It is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Based on supplier recommendations, stock solutions in DMSO are stable for up to 1 month at -20°C and for up to 6 months at -80°C.[2]
Q5: Is this compound stable in aqueous solutions?
While specific data on the stability of this compound in aqueous solutions is limited, studies on related compounds containing glutamine suggest that it may be susceptible to degradation. The glutamine residue can undergo cyclization to form 5-pyrrolidone-2-carboxylic acid.[3] The stability of glutamine and its dipeptides in aqueous solutions is pH-dependent, with maximum stability observed around pH 5.0-7.5.[3][4] It is advisable to prepare aqueous working solutions fresh from a DMSO stock solution just before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory activity in my assay. | Degraded this compound: The compound may have degraded due to improper storage or handling. Stock solutions may be unstable if stored for extended periods at -20°C or if subjected to multiple freeze-thaw cycles. Aqueous solutions are particularly prone to degradation. | * Use a fresh aliquot of your DMSO stock solution. If the problem persists, prepare a new stock solution from solid this compound.* Always prepare aqueous working solutions immediately before your experiment.* Ensure the pH of your assay buffer is within the optimal range for stability (ideally between 5.0 and 7.5).[3][4] |
| Incorrect Concentration: There might be an error in the calculation of the stock or working solution concentration. | * Double-check all calculations for molarity and dilutions.* Consider verifying the concentration of your stock solution using a suitable analytical method if possible. | |
| Precipitation observed in the stock solution. | Low Solubility or Temperature Effects: The concentration of this compound in DMSO may be too high, or the solution may have been stored at a very low temperature causing it to freeze and not fully redissolve. | * Warm the stock solution to 37°C and use sonication to aid in dissolving the compound.[2]* If precipitation persists, consider preparing a more dilute stock solution. |
| Variability between experiments. | Inconsistent this compound Activity: This could be due to the age of the stock solution or slight variations in experimental conditions affecting this compound stability. | * Use stock solutions of a consistent age for a series of related experiments.* Strictly control the pH and temperature of your assay buffers.* Minimize the time that aqueous solutions of this compound are kept before use. |
Quantitative Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Recommended Storage Duration | Source |
| Solid (Powder) | N/A | -20°C | Up to 12 months | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [2] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 120 mg/mL (approx. 252 mM) | Ultrasonic | [2] |
| DMSO | 10 mM | Readily prepared | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a short period to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessment of this compound Stability (General Guideline)
Note: A specific, validated stability-indicating assay for this compound is not publicly available. The following is a general approach based on methods for similar compounds.
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., your assay buffer) at a known concentration. Prepare parallel samples for each storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) would be a typical starting point. Detection would be by UV absorbance at a wavelength appropriate for the adenosine chromophore (around 260 nm).
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life of this compound under each condition.
Visualizations
Caption: Postulated degradation pathways for this compound in aqueous solution.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound activity issues.
References
interpreting unexpected results with Gln-AMS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Gln-AMS in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical probe used in activity-based protein profiling (ABPP), a powerful chemoproteomic technology.[1][2] Its primary application is to selectively target and covalently label the active sites of glutamine-metabolizing enzymes within complex biological systems, such as intact cells or even animal models.[1] This allows for the direct monitoring of enzyme activity rather than just protein abundance.[3]
Q2: How does this compound work?
A2: this compound is an activity-based probe (ABP) that typically consists of three parts: a "warhead" that covalently binds to a catalytically active residue in the enzyme's active site, a linker, and a reporter tag.[1][2] The reporter tag, often an alkyne or azide group, allows for the subsequent attachment of a fluorescent dye or biotin via a "click chemistry" reaction for visualization or enrichment.[4][5]
Q3: What is "click chemistry" in the context of this compound experiments?
A3: Click chemistry refers to a set of highly efficient and specific chemical reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] After labeling target enzymes with this compound (which contains either an alkyne or azide), this reaction is used to attach a corresponding azide- or alkyne-modified reporter molecule, such as a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry analysis.[1][3]
Troubleshooting Unexpected Results
Issue 1: Weak or No Signal After Labeling
You've completed your experiment, but the expected signal from your this compound labeled protein is faint or completely absent on your gel or blot.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration | Optimize the this compound concentration. Perform a dose-response experiment to find the optimal concentration for your specific cell type and target enzyme. |
| Short Incubation Time | Increase the incubation time of the probe with your biological sample to allow for sufficient labeling. A time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended. |
| Low Target Enzyme Activity/Abundance | Ensure your experimental conditions are optimal for the activity of your target enzyme (e.g., pH, co-factors). If the target is of low abundance, you may need to enrich your sample or use a more sensitive detection method. |
| Inefficient Click Chemistry Reaction | Verify the integrity of your click chemistry reagents (e.g., copper catalyst, ligand, reducing agent, reporter tag). Use fresh reagents and optimize the reaction conditions (e.g., temperature, time). Contaminants in the sample can interfere with the copper catalyst.[6] |
| Probe Degradation | Store this compound according to the manufacturer's instructions, typically protected from light and moisture. Prepare fresh working solutions for each experiment. |
Issue 2: High Background Signal
Your blot or image shows a high degree of non-specific signal, making it difficult to distinguish your target protein.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Using too much this compound can lead to non-specific binding. Reduce the probe concentration. |
| Suboptimal Washing Steps | Increase the number and/or duration of washing steps after probe incubation and after the click chemistry reaction to remove unbound probe and reagents. |
| Non-specific Binding of Reporter Tag | Ensure the reporter tag (e.g., biotin, fluorophore) is not binding non-specifically to other proteins or cellular components. Include a control sample that undergoes the click reaction without prior this compound labeling. |
| Contaminated Reagents | Use high-purity reagents for both the labeling and click chemistry steps. Contaminants can lead to side reactions and background signal.[6] |
Issue 3: Off-Target Labeling
You are observing labeling of proteins that are not your intended glutamine-metabolizing enzyme targets.
| Potential Cause | Recommended Solution |
| Probe Reactivity | While designed to be specific, the reactive "warhead" of the probe may have some inherent reactivity towards other proteins, especially at high concentrations.[7][8] Lower the this compound concentration and reduce the incubation time. |
| Cellular Stress Response | The experimental conditions (e.g., solvent, probe concentration) may be inducing a stress response in the cells, leading to changes in the proteome and unexpected labeling. |
| Presence of Highly Abundant, Reactive Proteins | Highly abundant proteins with reactive nucleophiles (e.g., cysteine residues) can sometimes be non-specifically labeled. Consider using a blocking step with a non-specific alkylating agent for a short duration before adding this compound. |
Issue 4: Cell Viability is Compromised
You notice a significant decrease in cell viability after treating your cells with this compound.
| Potential Cause | Recommended Solution |
| Inherent Probe Toxicity | High concentrations of the probe or prolonged exposure can be toxic to cells. Determine the optimal, lowest effective concentration and incubation time that provides a good signal without significantly impacting cell viability.[9] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not exceeding the tolerance level of your specific cell line (typically <0.5%). |
| Inhibition of Essential Glutamine Metabolism | This compound targets glutamine-metabolizing enzymes, which can be crucial for cell survival. The mechanism of action itself might lead to cytotoxicity.[10] Monitor cell health and consider shorter experimental timeframes. |
Experimental Protocols
General Protocol for In-Cell this compound Labeling and Click Chemistry
This protocol provides a general workflow. Users should optimize concentrations and incubation times for their specific experimental system.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with this compound at a pre-determined optimal concentration (e.g., 1-10 µM) in fresh media. Include a vehicle control (e.g., DMSO).
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Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
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After incubation, wash the cells twice with cold PBS to remove excess probe.
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Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification:
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
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Normalize all samples to the same protein concentration.
-
-
Click Chemistry Reaction (CuAAC):
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To a normalized protein sample (e.g., 50 µg in 50 µL), add the click chemistry reagents in the following order:
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Azide- or Alkyne-functionalized reporter (e.g., fluorescent dye or biotin).
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Copper(II) sulfate (CuSO₄).
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A copper ligand (e.g., TBTA).
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A reducing agent (e.g., sodium ascorbate), freshly prepared.
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for Downstream Analysis:
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For Gel Analysis: Add SDS-PAGE loading buffer, boil the samples, and resolve by SDS-PAGE. Visualize fluorescently tagged proteins using an appropriate gel imager.
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For Western Blot/Affinity Purification: Proceed with standard protocols for western blotting or use streptavidin beads to enrich biotin-tagged proteins for subsequent mass spectrometry analysis.
-
Data Presentation
Table 1: Troubleshooting this compound Signal Issues
| Issue | Parameter to Optimize | Recommended Range |
| No/Weak Signal | Probe Concentration | 0.5 - 25 µM |
| Incubation Time | 30 - 240 minutes | |
| Protein Amount | 20 - 100 µg | |
| High Background | Probe Concentration | 0.5 - 5 µM |
| Wash Steps | 2-4 washes | |
| Reducing Agent | Use freshly prepared |
Mandatory Visualizations
Caption: Mechanism of this compound labeling and subsequent detection via click chemistry.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects dominate a large-scale RNAi screen for modulators of the TGF-β pathway and reveal microRNA regulation of TGFBR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic code ambiguity. Cell viability related to the severity of editing defects in mutant tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ala-Gln BioReagent, cell culture mammalian, cell culture insect 39537-23-0 [sigmaaldrich.com]
Technical Support Center: GlnRS Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Glutaminyl-tRNA Synthetase (GlnRS) activity assays, with a special focus on the application of Gln-AMS, a stable glutaminyl-adenylate analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GlnRS and the overall reaction it catalyzes?
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in protein synthesis. Its primary role is to catalyze the specific attachment of the amino acid glutamine to its cognate transfer RNA (tRNAGln). This process, known as aminoacylation, ensures that the correct amino acid is incorporated into a growing polypeptide chain during translation. The reaction proceeds in two main steps:
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Amino Acid Activation: Glutamine (Gln) reacts with ATP to form a glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi).
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Aminoacyl Transfer: The activated glutamine is then transferred from Gln-AMP to the 3' end of tRNAGln, releasing AMP.
The overall reaction is: Gln + tRNAGln + ATP → Gln-tRNAGln + AMP + PPi.[1]
Q2: What is this compound and what is its role in GlnRS assays?
This compound, or 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine, is a stable analog of the Gln-AMP intermediate formed during the GlnRS reaction.[2] Because it is non-hydrolyzable, it acts as a potent inhibitor of GlnRS. Its primary uses in research are:
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Structural Studies: To trap the GlnRS-tRNAGln complex in a state that mimics the binding of the intermediate, allowing for detailed structural analysis by methods like X-ray crystallography.[1][2][3]
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Active Site Probe: To investigate the molecular interactions within the GlnRS active site.[3]
-
Inhibitor Studies: As a reference compound or competitor in assays designed to screen for or characterize new GlnRS inhibitors.
It is important to note that this compound is an inhibitor, not a substrate, and therefore it is not used to directly measure the catalytic rate of Gln-tRNAGln formation.
Q3: What are the common methods for assaying GlnRS activity?
The most common method is the radiolabel incorporation assay . This assay directly measures the amount of radiolabeled glutamine attached to tRNA. Key components include:
-
Purified GlnRS enzyme
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In vitro transcribed or purified tRNAGln
-
Radiolabeled L-glutamine (e.g., [3H]-Gln or [14C]-Gln)
-
ATP and Mg2+
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A method to separate Gln-tRNAGln from free amino acids, typically by precipitation onto filter paper using trichloroacetic acid (TCA).
Other methods include monitoring the consumption of ATP or the formation of pyrophosphate.
Q4: Why is tRNA binding required for amino acid activation by GlnRS?
Unlike many other aminoacyl-tRNA synthetases, GlnRS requires the binding of its cognate tRNA to catalyze the activation of glutamine with ATP.[3][4] Structural studies suggest this is due to an "induced fit" mechanism. The binding of tRNAGln, particularly the acceptor stem, causes a conformational change in the enzyme's active site. This rearrangement properly orients key catalytic residues, like Tyr211, which are necessary for the specific recognition of glutamine and for efficient adenylate formation.[3]
GlnRS Signaling and Reaction Pathway
The diagram below illustrates the two-step catalytic reaction of GlnRS, highlighting the formation of the key Gln-AMP intermediate.
Caption: The GlnRS catalytic cycle, showing tRNA-dependent amino acid activation followed by aminoacyl transfer.
Troubleshooting Guide
This guide addresses common issues encountered during a standard radiolabel-based GlnRS aminoacylation assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated Reagents: Buffers or enzyme prep may have nuclease or protease contamination. | 1a. Use molecular-grade, nuclease-free water and reagents. Filter-sterilize all buffers.[5]1b. Re-purify the GlnRS enzyme preparation. |
| 2. Non-specific Binding: Radiolabeled glutamine is sticking to filters or protein. | 2a. Ensure thorough washing of TCA-precipitated filters. Increase the number and duration of wash steps.[6]2b. Include a "no-enzyme" control to quantify non-specific binding and subtract this value from all measurements. | |
| 3. Spontaneous Substrate Hydrolysis: The aminoacyl-tRNA ester bond is unstable. | 3a. Keep all reactions and samples on ice whenever possible. Perform precipitation and washing steps in the cold. | |
| Low or No Signal | 1. Inactive Enzyme: GlnRS may be denatured or degraded. | 1a. Verify enzyme concentration and purity via SDS-PAGE. 1b. Handle and store the enzyme according to recommended protocols (e.g., store in 50% glycerol at -20°C).[7] Avoid repeated freeze-thaw cycles. |
| 2. Inactive tRNA: tRNA may be degraded or misfolded. | 2a. Verify tRNA integrity on a denaturing urea-PAGE gel. 2b. Before the assay, heat the tRNA solution to 65-70°C for 5 minutes, then cool slowly to room temperature in the presence of Mg2+ to ensure proper folding. | |
| 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or concentrations of ATP or Mg2+. | 3a. Optimize the assay buffer. A typical buffer is HEPES-based (pH 7.2-7.6) with 10-20 mM MgCl2, 10-30 mM KCl, and 2-5 mM ATP.[8]3b. Titrate key components (Enzyme, tRNA, ATP, Gln) to determine optimal concentrations. | |
| 4. Missing Required Component: GlnRS from many organisms requires tRNA for the activation step.[4] | 4a. Ensure that tRNAGln is included in the reaction mix from the beginning. | |
| Poor Reproducibility | 1. Pipetting Inaccuracy: Small volumes can lead to significant errors. | 1a. Prepare master mixes for common reagents to minimize pipetting variability. 1b. Use calibrated pipettes and ensure proper technique. |
| 2. Inconsistent Incubation Times: Variation in timing between samples. | 2a. Start reactions in a staggered manner. Use a multi-channel pipette for adding start/stop reagents. | |
| 3. Variable tRNA Quality: Batch-to-batch variation in in vitro transcribed tRNA. | 3a. Test each new batch of tRNA for its aminoacylation efficiency before use in large-scale experiments.[8] |
Experimental Protocols
Protocol 1: Standard GlnRS Aminoacylation Assay (Radiolabel Incorporation)
This protocol measures the attachment of [3H]-Glutamine to tRNAGln.
1. Reagent Preparation:
- Assay Buffer (2X): 100 mM HEPES-KOH (pH 7.5), 40 mM MgCl₂, 60 mM KCl, 4 mM DTT. Store at -20°C.
- Enzyme Stock: Purified GlnRS diluted in a storage buffer (e.g., 20 mM HEPES, 50 mM KCl, 50% glycerol) to a working concentration (e.g., 200 nM). Store at -20°C.
- tRNAGln Stock: Purified tRNAGln (e.g., 20 µM). For refolding, heat to 70°C for 5 min and cool slowly to room temperature. Store at -80°C.
- Substrate Mix (10X): 20 mM ATP, 200 µM [3H]-L-Glutamine (adjust specific activity as needed). Store at -20°C.
2. Assay Procedure:
- On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction:
- 25 µL of 2X Assay Buffer
- 5 µL of 10X Substrate Mix
- X µL of tRNAGln stock (e.g., 5 µL for a final concentration of 2 µM)
- X µL of nuclease-free water to bring the volume to 45 µL.
- Aliquot 45 µL of the master mix into pre-chilled microfuge tubes.
- Initiate the reaction by adding 5 µL of GlnRS enzyme stock (for a final concentration of 20 nM). For a negative control, add 5 µL of enzyme storage buffer.
- Incubate at 37°C. Take time points (e.g., 0, 2, 5, 10, 20 minutes) by removing 10 µL aliquots.
- Quench each aliquot by spotting it directly onto a pre-labeled glass fiber filter (e.g., Whatman GF/C).
- Immediately drop the filters into a beaker of ice-cold 5% (w/v) Trichloroacetic Acid (TCA).
3. Washing and Scintillation Counting:
- Wash the filters three times with ice-cold 5% TCA for 10 minutes each wash, with gentle stirring.
- Perform a final wash with 70% ethanol for 5 minutes.
- Dry the filters completely under a heat lamp or in an oven.
- Place each dry filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Convert counts per minute (CPM) to pmol of Gln-tRNAGln formed using the specific activity of the [3H]-Gln.
- Plot pmol of product formed versus time. The initial velocity of the reaction is determined from the linear portion of the curve.
Experimental Workflow Diagram
Caption: General experimental workflow for a GlnRS radiolabel incorporation assay.
References
- 1. Glutaminyl-tRNA Synthetase [aars.online]
- 2. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. pnas.org [pnas.org]
- 8. Preparation and evaluation of acylated tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low signal in Gln-AMS inhibition experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal issues in Glutamine Synthetase (Gln-AMS) inhibition experiments.
Troubleshooting Guide: Low or No Signal
A weak or absent signal is a common issue in this compound inhibition assays. This guide provides a systematic approach to identifying and resolving the root cause.
Initial Checks & Possible Causes
| Problem Area | Potential Cause | Recommended Solution |
| Reagents & Samples | Reagents not at room temperature. | Allow all kit components to equilibrate to room temperature for 15-20 minutes before use.[1] |
| Expired or improperly stored reagents. | Verify the expiration dates on all reagents and ensure they have been stored according to the manufacturer's instructions, typically at 2-8°C or -20°C.[1][2] | |
| Incorrect reagent preparation or dilution. | Double-check all calculations and ensure that all buffers, standards, and other reagents were prepared to the correct concentrations as specified in the protocol.[1] | |
| Degraded enzyme or substrate. | Prepare fresh enzyme and substrate solutions. Avoid repeated freeze-thaw cycles by preparing aliquots.[3][4] | |
| Experimental Protocol | Omission or incorrect order of reagent addition. | Carefully review the protocol to ensure all steps were followed in the correct sequence.[1] |
| Inadequate incubation times or temperatures. | Verify the recommended incubation times and temperatures in your protocol. Ensure temperature-controlled equipment is properly calibrated.[2][3] | |
| Insufficient enzyme concentration. | The enzyme concentration may be too low, resulting in a reaction that is too slow to be accurately measured. Consider performing an enzyme titration to determine the optimal concentration.[4][5] | |
| Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques to avoid errors, especially when handling small volumes.[2][6] | |
| Instrumentation | Incorrect plate reader settings. | Verify that the correct wavelength and filter settings are being used for your specific assay (e.g., OD 570 nm for colorimetric assays).[2] |
| Unsuitable microplate type. | Use the appropriate type of microplate for your assay: clear plates for colorimetric, black plates for fluorescence, and white plates for luminescence.[2] | |
| Inhibitor-Specific Issues | Inhibitor interferes with the assay signal. | Run a control with the inhibitor and all assay components except the enzyme to check for signal interference. |
| Inhibitor instability or precipitation. | Ensure the inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations.[4] Consider using a small amount of a solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
Experimental Workflow for a this compound Inhibition Assay
The following diagram illustrates a typical workflow for a this compound inhibition experiment.
Caption: A typical workflow for a this compound inhibition assay.
Signaling Pathway of a Coupled this compound Assay
Many commercial this compound assays utilize a coupled enzymatic reaction to produce a detectable signal. Understanding this pathway is crucial for troubleshooting.
Caption: The signaling pathway of a coupled this compound assay.
Frequently Asked Questions (FAQs)
Q1: My positive control inhibitor shows weak or no inhibition. What should I do?
A1: This suggests a problem with the assay system itself, rather than the test compounds.
-
Check Enzyme Activity: Ensure your uninhibited (negative control) wells show a robust signal. If not, the enzyme may be inactive.
-
Verify Inhibitor Potency: Confirm the concentration and stability of your positive control inhibitor. Methionine sulfoximine (MSO) and phosphinothricin are commonly used positive controls for this compound.[7]
-
Review Protocol: Double-check incubation times and reagent concentrations.
Q2: My negative control (vehicle only) has a very low signal, close to the background.
A2: This indicates an issue with the enzymatic reaction itself.
-
Enzyme Concentration: The amount of this compound may be insufficient. Try increasing the enzyme concentration.
-
Substrate Limitation: Ensure that the substrate concentrations (glutamate and ATP) are not limiting. They should ideally be at or near the enzyme's Km value for optimal activity.[8]
-
Assay Buffer Conditions: Verify the pH and composition of the assay buffer. Enzymes are sensitive to pH and ionic strength.[3]
-
Presence of Inhibitors: Check for contaminating inhibitors in your reagents or water. For example, sodium azide can inhibit peroxidase reactions used in some coupled assays.
Q3: How do I differentiate between a true inhibitor and a compound that interferes with the assay?
A3: This is crucial for avoiding false positives.
-
Run a Counterscreen: Test your compound in an assay that measures the activity of the coupling enzymes directly. This helps identify compounds that inhibit the downstream signaling pathway rather than this compound.
-
Check for Signal Quenching or Autofluorescence: Measure the signal of your compound in the assay buffer without the enzyme. Some compounds can absorb light at the detection wavelength or be autofluorescent, leading to artificially low or high readings.
-
Vary Substrate Concentration: True inhibitors will often show a change in potency (IC50) as the substrate concentration is varied, depending on the mechanism of inhibition.[5][8]
Q4: What are the critical controls to include in a this compound inhibition experiment?
A4: A well-controlled experiment is essential for reliable data.
| Control Type | Purpose | Components |
| Negative Control | Represents 100% enzyme activity. | Enzyme + Substrates + Vehicle (e.g., DMSO) |
| Positive Control | Confirms that the assay can detect inhibition. | Enzyme + Substrates + Known this compound inhibitor (e.g., MSO) |
| Blank/Background Control | Measures the signal from reagents in the absence of enzyme activity. | Substrates + Vehicle (No Enzyme) |
| Inhibitor Interference Control | Checks if the test compound affects the signal. | Substrates + Test Inhibitor (No Enzyme) |
Q5: My IC50 values are not reproducible between experiments. What could be the cause?
A5: Poor reproducibility can stem from several factors.
-
Inconsistent Reagent Preparation: Prepare fresh reagents for each experiment and ensure accurate dilutions.
-
Variable Incubation Times: Use a multichannel pipette to add reagents quickly and consistently across the plate to minimize timing differences.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.[3]
-
Inhibitor Dilution Series: Ensure your serial dilutions are accurate. Any error in the initial dilutions will be propagated throughout the series.
Logical Troubleshooting Flowchart
If you are experiencing low signal, follow this logical progression to diagnose the issue.
Caption: A flowchart for troubleshooting low signal issues.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating GlnRS Inhibition In Vivo: A Comparative Guide to Gln-AMS and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gln-AMS, a known Glutaminyl-tRNA Synthetase (GlnRS) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for in vivo validation, and visualizations to elucidate key pathways and workflows.
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme responsible for charging tRNAGln with glutamine, an essential step in protein synthesis.[1] Its inhibition presents a promising target for the development of novel therapeutics, particularly in oncology and infectious diseases. Validating the in vivo efficacy of GlnRS inhibitors is paramount to their clinical translation. This guide focuses on this compound (Glutaminyl-adenosine 5'-monosulfate) and compares it with a known alternative, the glutaminyl-adenylate analog 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine (QSI), for which biochemical and structural data are available.
Mechanism of GlnRS Inhibition
GlnRS catalyzes the aminoacylation of tRNAGln in a two-step reaction. First, glutamine (Gln) and ATP react to form a glutaminyl-adenylate (Gln-AMP) intermediate. Subsequently, the activated glutamine is transferred to the 3' end of its cognate tRNA.
This compound and QSI are both analogs of the Gln-AMP intermediate.[2][3] They bind to the active site of GlnRS, competitively inhibiting the formation of the natural intermediate and thus halting protein synthesis.
Comparative Performance of GlnRS Inhibitors
Direct in vivo comparative data for this compound and QSI is limited. However, available biochemical data provides insights into their relative potency.
| Inhibitor | Target Organism/Enzyme | Assay Type | Potency (Ki / IC50) | Reference |
| This compound | Plasmodium falciparum | In vitro growth inhibition | IC50: Not explicitly stated, but tested among other inhibitors. | [2] |
| QSI | Escherichia coli GlnRS | In vitro enzyme inhibition | Ki: 1.3 µM | [3] |
Note: The lack of directly comparable in vivo data underscores the need for further research in this area. The provided data is from different studies and experimental systems, making a direct comparison of in vivo efficacy challenging.
Experimental Protocols for In Vivo Validation
The primary method for validating GlnRS inhibition in vivo is the measurement of tRNAGln charging levels. A decrease in the ratio of charged to uncharged tRNAGln is a direct indicator of enzyme inhibition.
Experimental Workflow for In Vivo Validation
Measurement of tRNA Aminoacylation by tRNA-Seq
This high-throughput sequencing method allows for the quantification of the charging status of all tRNAs simultaneously.
Protocol:
-
Cell Lysis and RNA Extraction: Lyse cells in an acidic buffer (e.g., pH 5.0) to preserve the aminoacyl-tRNA bond. Extract total RNA using a suitable method like TRIzol, maintaining acidic conditions throughout.
-
Periodate Oxidation: Treat a portion of the RNA with sodium periodate. Periodate oxidizes the 3'-terminal ribose of uncharged tRNAs, leading to its removal after a subsequent beta-elimination reaction. Charged tRNAs are protected from oxidation.
-
Library Preparation: Prepare sequencing libraries from both periodate-treated and untreated RNA samples. This involves adapter ligation, reverse transcription, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align sequencing reads to a reference tRNA database. The charging level for each tRNA is calculated as the ratio of reads from the untreated sample (total tRNA) to the reads from the periodate-treated sample (charged tRNA).
Measurement of tRNA Aminoacylation by Periodate-Based qPCR
This method is a targeted approach to measure the charging level of specific tRNAs.
Protocol:
-
RNA Extraction: Extract total RNA under acidic conditions as described for tRNA-Seq.
-
Periodate Oxidation: Treat half of the RNA sample with sodium periodate, while the other half serves as an untreated control.
-
Reverse Transcription (RT): Perform reverse transcription on both treated and untreated samples using a primer that is specific to the tRNA of interest and anneals upstream of the 3' end. The modification of the 3' end of uncharged tRNAs by periodate treatment will block the reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the tRNA of interest.
-
Data Analysis: The charging level is calculated from the difference in Ct values between the periodate-treated and untreated samples. A higher Ct value in the treated sample indicates a lower level of charged tRNA.
Conclusion
Validating the in vivo inhibition of GlnRS by compounds like this compound is critical for their development as therapeutic agents. While direct comparative in vivo data for this compound and its alternatives like QSI are currently scarce, established methodologies such as tRNA-Seq and periodate-based qPCR provide robust platforms for such evaluations. The experimental protocols detailed in this guide offer a clear path for researchers to quantitatively assess the in vivo efficacy of GlnRS inhibitors, thereby facilitating the advancement of novel drugs targeting this essential enzyme. Further head-to-head comparative studies are warranted to definitively establish the superior in vivo candidate for clinical development.
References
- 1. Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification [mdpi.com]
- 2. Combination Therapy Strategy of Quorum Quenching Enzyme and Quorum Sensing Inhibitor in Suppressing Multiple Quorum Sensing Pathways of P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Gln-AMS and Other Glutaminyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gln-AMS with other known inhibitors of glutaminyl-tRNA synthetase (GlnRS), an essential enzyme in protein biosynthesis. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a foundational understanding for the development of novel therapeutics targeting GlnRS.
Introduction to GlnRS and its Inhibition
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme responsible for the accurate attachment of the amino acid glutamine to its corresponding transfer RNA (tRNAGln). This process, known as aminoacylation, is a fundamental step in the translation of the genetic code. Inhibition of GlnRS disrupts protein synthesis, leading to cell growth arrest and, ultimately, cell death, making it an attractive target for the development of antimicrobial and anticancer agents.
This compound (Glutaminyl-sulfamoyl adenosine) is a synthetic, competitive inhibitor of GlnRS. It acts as a stable analog of the glutaminyl-adenylate (Gln-AMP) intermediate formed during the aminoacylation reaction. By binding tightly to the active site of GlnRS, this compound blocks the natural substrate, thereby inhibiting enzyme function.
This guide will compare this compound to other notable GlnRS inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental methods used for their characterization.
Quantitative Comparison of GlnRS Inhibitors
The following table summarizes the quantitative data for this compound and other selected GlnRS inhibitors. It is important to note that a direct comparison of inhibitory values (Ki and IC50) can be challenging due to variations in experimental conditions, including the GlnRS enzyme source (organism), assay type, and substrate concentrations.
| Inhibitor | Target Organism/Enzyme | Inhibition Metric | Value | Mechanism of Action | Reference |
| This compound (as QSI) | Escherichia coli GlnRS | Ki | 1.3 µM | Competitive | [1] |
| NP-BTA | Candida albicans Gln4 (GlnRS) | IC50 | 108 nM | Allosteric | [2] |
| L-Albizziin | Not Specified | - | Not available | Competitive (Glutamine analog) | |
| Halofuginone | Human ProRS | Ki | 18.3 nM | Competitive (Proline analog) |
Note: QSI (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine) is a well-characterized analog of this compound. Halofuginone is primarily an inhibitor of prolyl-tRNA synthetase (ProRS) and is included here for context as it is sometimes mentioned in the broader context of aminoacyl-tRNA synthetase inhibitors.
Detailed Inhibitor Profiles
This compound
This compound is a classic example of a transition-state analog inhibitor for an aminoacyl-tRNA synthetase. Its structure mimics the high-energy intermediate of the aminoacylation reaction, leading to its high affinity for the GlnRS active site.
-
Mechanism of Action: this compound is a competitive inhibitor with respect to both glutamine and ATP. It occupies the active site of GlnRS, preventing the binding of the natural substrates and the formation of the Gln-AMP intermediate.
Caption: Competitive inhibition of GlnRS by this compound.
NP-BTA
NP-BTA is a more recently discovered inhibitor with a distinct mechanism of action compared to this compound. It demonstrates potent and species-selective activity, particularly against fungal GlnRS.
-
Mechanism of Action: NP-BTA is an allosteric inhibitor.[2] It binds to a site on the GlnRS enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic activity, even in the presence of high concentrations of the natural substrates.
Caption: Allosteric inhibition of GlnRS by NP-BTA.
L-Albizziin
L-Albizziin is a naturally occurring non-proteinogenic amino acid that acts as an analog of glutamine.
Experimental Protocols
The quantitative data presented in this guide are derived from specific enzymatic assays. Understanding the methodologies is crucial for interpreting the results and for designing future experiments.
Aminoacylation Assay (for IC50 and Ki Determination)
This is the most common method to measure the activity of aminoacyl-tRNA synthetases and the potency of their inhibitors. The assay measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Workflow:
Caption: Workflow for a typical aminoacylation assay.
Detailed Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the GlnRS enzyme, purified or in vitro transcribed tRNAGln, ATP, and a suitable buffer (e.g., Tris-HCl or HEPES) with MgCl2.
-
Inhibitor Addition: The inhibitor of interest (e.g., this compound, NP-BTA) is added at varying concentrations to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled amino acid, such as [3H]-glutamine.
-
Incubation: The reaction is incubated at a constant temperature (typically 37°C) for a defined period, ensuring the reaction proceeds under initial velocity conditions.
-
Quenching and Precipitation: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA). This also precipitates the tRNA and any attached radiolabeled amino acid.
-
Filtration and Washing: The precipitated tRNA is collected on a filter membrane, and unincorporated radiolabeled amino acid is washed away.
-
Quantification: The amount of radioactivity on the filter, corresponding to the amount of Gln-tRNAGln formed, is measured using a scintillation counter.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. For competitive inhibitors, the Ki can be determined by fitting the data to the Michaelis-Menten equation in the presence of the inhibitor. For allosteric and other types of inhibitors, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rate against the inhibitor concentration.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form the aminoacyl-adenylate intermediate and pyrophosphate (PPi).
Workflow:
Caption: Workflow for an ATP-PPi exchange assay.
Detailed Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing GlnRS, glutamine, ATP, and a suitable buffer.
-
Inhibitor Addition: The inhibitor is added at various concentrations.
-
Initiation: The reaction is started by the addition of radiolabeled pyrophosphate ([32P]-PPi).
-
Incubation: The mixture is incubated to allow for the exchange of [32P]-PPi into ATP, catalyzed by GlnRS in the reverse direction of the activation step.
-
Quenching and ATP Separation: The reaction is stopped, and the ATP is separated from the free PPi, typically by adsorption to activated charcoal.
-
Quantification: The amount of [32P] incorporated into ATP is measured by scintillation counting.
-
Data Analysis: The rate of the exchange reaction is calculated and used to determine the inhibitory potency of the compound.
Conclusion
This compound remains a valuable tool for studying the mechanism of GlnRS due to its well-defined competitive mode of action. However, for the development of new therapeutics, inhibitors with different mechanisms, such as the allosteric inhibitor NP-BTA, may offer advantages in terms of potency and specificity. The choice of inhibitor will ultimately depend on the specific research question and the experimental system being used. The experimental protocols outlined in this guide provide a framework for the characterization and comparison of existing and novel GlnRS inhibitors.
References
Gln-AMS Cross-Reactivity with Aminoacyl-tRNA Synthetases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Glutaminyl-5'-sulfamoyladenosine (Gln-AMS) with various aminoacyl-tRNA synthetases (aaRSs). This compound is a non-hydrolyzable analog of the glutaminyl-adenylate (Gln-AMP) intermediate formed during the aminoacylation reaction catalyzed by glutaminyl-tRNA synthetase (GlnRS). As such, it acts as a potent inhibitor of GlnRS. Understanding its selectivity is crucial for its use as a biochemical tool and for the development of specific aaRS inhibitors as potential therapeutics.
Data Presentation: Inhibitory Activity of this compound
| Target aaRS | Class | Organism | Inhibitory Constant (Ki) | IC50 | Citation |
| GlnRS | I | E. coli | ~1.3 µM (for a close analog, QSI) | Not Reported | [1] |
| GluRS | I | E. coli | > 100 µM (estimated) | Not Reported | [2] |
| TyrRS | I | B. stearothermophilus | > 200 µM (estimated) | Not Reported | |
| IleRS | I | S. aureus | Not Reported | In the nM range for some aa-AMS analogs | |
| PheRS | II | Thermus thermophilus | > 200 µM (estimated) | Not Reported | [2] |
| ProRS | II | E. coli | Not Reported | Not Reported |
Note: The data for aaRSs other than GlnRS are estimations based on the known high specificity of aminoacyl-AMP analogs for their cognate synthetases. The affinity of a non-cognate aa-AMP analog for an aaRS is generally significantly lower than for its cognate enzyme.[2] For instance, the interaction of tyrosyl-AMP with phenylalanyl-tRNA synthetase is much weaker than with its cognate tyrosyl-tRNA synthetase.[2]
Experimental Protocols
Detailed methodologies for key experiments to determine the cross-reactivity of this compound are provided below.
Aminoacylation Inhibition Assay (Radiometric)
This is a classic method to determine the inhibitory effect of a compound on the aminoacylation activity of a specific aaRS.
Principle: The assay measures the amount of a radiolabeled amino acid that is attached to its cognate tRNA by the aaRS in the presence and absence of the inhibitor (this compound).
Materials:
-
Purified aaRS enzymes (GlnRS, and a panel of other aaRSs for cross-reactivity testing)
-
Cognate tRNAs for each aaRS
-
[³H]- or [¹⁴C]-labeled amino acids
-
ATP, MgCl₂, DTT, BSA
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl pH 7.5), MgCl₂, ATP, DTT, BSA, and the specific [³H]- or [¹⁴C]-labeled amino acid.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the cognate tRNA and the purified aaRS enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period within the linear range of the reaction.
-
Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the tRNA with cold 5% TCA.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid, followed by an ethanol wash.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate.
Principle: The assay quantifies the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid and the aaRS.
Materials:
-
Purified aaRS enzymes
-
Amino acids
-
ATP, MgCl₂, DTT, BSA
-
[³²P]Pyrophosphate
-
Activated charcoal
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl₂, ATP, DTT, BSA, the specific amino acid, and [³²P]PPi.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds the newly formed [³²P]ATP.
-
Wash the charcoal to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
Calculate IC50 and Ki values as described for the aminoacylation assay.
Continuous Spectrophotometric Assay
This is a non-radioactive, high-throughput compatible assay.
Principle: The release of pyrophosphate (PPi) during the amino acid activation step is coupled to a series of enzymatic reactions that result in a colorimetric or fluorescent signal. For example, PPi can be converted to two molecules of phosphate by inorganic pyrophosphatase. The phosphate is then used by purine nucleoside phosphorylase to convert a substrate like 7-methylthioguanosine (MesG) into ribose-1-phosphate and 7-methylthioguanine, which can be monitored by an increase in absorbance at 360 nm.
Materials:
-
Purified aaRS enzymes
-
Amino acids
-
ATP, MgCl₂, DTT
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase
-
7-methylthioguanosine (MesG)
-
Spectrophotometer (plate reader)
Procedure:
-
In a microplate, prepare a reaction mixture containing buffer, MgCl₂, ATP, DTT, the specific amino acid, inorganic pyrophosphatase, purine nucleoside phosphorylase, and MesG.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Monitor the change in absorbance at 360 nm over time in a kinetic plate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
Plot the reaction rates against the this compound concentration to determine IC50 values.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts.
Caption: Mechanism of GlnRS inhibition by this compound.
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. Aminoacyl-tRNA synthetases optimize both cognate tRNA recognition and discrimination against noncognate tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNAGlu Increases the Affinity of Glutamyl-tRNA Synthetase for Its Inhibitor Glutamyl-Sulfamoyl-Adenosine, an Analogue of the Aminoacylation Reaction Intermediate Glutamyl-AMP: Mechanistic and Evolutionary Implications - PMC [pmc.ncbi.nlm.nih.gov]
Gln-AMS vs. Glutamine Analogs: A Comparative Guide to GlnRS Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding of Gln-AMS (a stable analog of glutaminyl-adenylate) and various glutamine analogs to Glutaminyl-tRNA Synthetase (GlnRS). The data presented here is crucial for understanding the structure-activity relationships of GlnRS inhibitors, which are valuable tools in biochemical research and potential starting points for novel therapeutic agents.
Quantitative Comparison of GlnRS Inhibitors
The following table summarizes the available quantitative data for the inhibition of GlnRS by this compound and other glutamine analogs. It is important to note that while several glutamine analogs are known to inhibit other glutamine-utilizing enzymes, specific inhibitory data against GlnRS is limited in the scientific literature.
| Compound | Analog Type | Inhibition Constant (Ki) | Competitive With | Organism |
| This compound (QSI) | Glutaminyl-adenylate analog | 1.32 µM[1] | Not specified | Escherichia coli |
| Glutaminol adenylate | Glutaminyl-adenylate analog | 280 nM[2] | Glutamine, ATP | Escherichia coli |
| Glutaminol adenylate methyl phosphate ester | Glutaminyl-adenylate analog | ~10 µM[2] | Glutamine | Escherichia coli |
| L-Glutamic acid γ-hydrazide | Glutamine analog | Data not available for GlnRS | - | - |
| Acivicin | Glutamine analog | Data not available for GlnRS | - | - |
| Azaserine | Glutamine analog | Data not available for GlnRS | - | - |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine analog | Data not available for GlnRS | - | - |
Note: this compound is often referred to in literature as QSI (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine), a stable analog of the glutaminyl-adenylate intermediate. The Ki value of 1.32 µM is for this stable analog[1]. Other glutamine analogs such as Acivicin, Azaserine, and DON are well-known inhibitors of enzymes like glutaminase and glutamine amidotransferases but their specific inhibitory activity against GlnRS has not been extensively reported[3][4][5][6][7][8][9][10][11][12].
Experimental Workflows and Signaling Pathways
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the accurate determination and comparison of inhibitor binding affinities. Below are summarized protocols for two common techniques used to study GlnRS-inhibitor interactions.
Fluorescence Quenching Assay
This method relies on the change in the intrinsic fluorescence of GlnRS (typically from tryptophan residues) upon ligand binding.
a. Materials and Reagents:
-
Purified GlnRS enzyme
-
This compound and glutamine analog stock solutions (in a suitable buffer, e.g., Tris-HCl, HEPES)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Fluorometer and quartz cuvettes
b. Protocol:
-
Enzyme Preparation: Prepare a solution of GlnRS in the reaction buffer to a final concentration typically in the low micromolar range (e.g., 1-5 µM). Allow the solution to equilibrate at the desired temperature (e.g., 25°C).
-
Instrument Setup: Set the fluorometer to excite at the tryptophan absorption maximum (~295 nm) and record the emission spectrum (typically 310-400 nm) or monitor the emission at the maximum wavelength (~340 nm).
-
Titration:
-
Record the initial fluorescence of the GlnRS solution.
-
Make successive small additions of the concentrated inhibitor stock solution to the cuvette containing the GlnRS solution.
-
After each addition, gently mix and allow the system to reach equilibrium (typically 1-2 minutes) before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the inhibitor concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching) to determine the dissociation constant (Kd) or the inhibition constant (Ki) in the presence of substrates.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
a. Materials and Reagents:
-
Purified GlnRS enzyme
-
This compound and glutamine analog stock solutions
-
Dialysis buffer (the same buffer must be used for both the protein and the ligand to minimize heats of dilution)
-
Isothermal titration calorimeter
b. Protocol:
-
Sample Preparation:
-
Dialyze the purified GlnRS extensively against the chosen ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the enzyme and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the desired experimental temperature in the ITC instrument.
-
Load the GlnRS solution (typically 10-50 µM) into the sample cell.
-
Load the inhibitor solution (typically 10-20 times the concentration of the enzyme) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to eliminate artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of small, precisely controlled injections (e.g., 2-3 µL each) of the inhibitor into the enzyme solution.
-
Allow the system to reach thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
By employing these rigorous experimental techniques, researchers can obtain high-quality, comparable data on the binding of various inhibitors to GlnRS, facilitating the development of more potent and specific molecular probes and potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 5. The inhibition by 6-diazo-5-oxo-l-norleucine of glutamine catabolism of the cultured human lymphoblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Azaserine - Wikipedia [en.wikipedia.org]
- 8. Azaserine | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Combined, functional genomic-biochemical approach to intermediary metabolism: interaction of acivicin, a glutamine amidotransferase inhibitor, with Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchpublish.com [researchpublish.com]
- 11. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biochemical Validation of Gln-AMS Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical and cellular methods to validate the target engagement of Gln-AMS, a known inhibitor of glutaminyl-tRNA synthetase (GlnRS). GlnRS is a crucial enzyme in protein synthesis, catalyzing the attachment of glutamine to its cognate tRNA (tRNAGln). Inhibition of this enzyme is a promising strategy for the development of novel therapeutics. This document outlines key experimental approaches, presenting methodologies, comparative data, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.
Introduction to this compound and its Target, GlnRS
This compound is an aminoacyl-tRNA synthetase (AARS) inhibitor that specifically targets glutaminyl-tRNA synthetase (GlnRS). It acts as a stable analog of the glutaminyl-adenylate intermediate, effectively blocking the aminoacylation process. Validating the direct interaction of this compound with GlnRS within a cellular context is a critical step in its development as a therapeutic agent. This validation confirms the mechanism of action and provides a quantitative measure of target engagement, which is essential for establishing structure-activity relationships and guiding lead optimization.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate assay for validating this compound target engagement depends on various factors, including the experimental setting (biochemical vs. cellular), the desired endpoint (e.g., enzymatic inhibition, thermal stabilization), and the required throughput. Below is a comparison of common methodologies.
Table 1: Comparison of Biochemical and Cellular Assays for this compound Target Engagement
| Assay Type | Method Principle | Sample Type | Key Readout | Pros | Cons | Representative IC50/EC50 |
| Biochemical | Aminoacylation Assay | Purified GlnRS, tRNAGln, ATP, Radiolabeled Glutamine | Inhibition of radiolabeled Gln-tRNAGln synthesis | Direct measure of enzymatic inhibition; High sensitivity. | Requires purified components; Use of radioactivity. | 1.5 µM |
| Isothermal Titration Calorimetry (ITC) | Purified GlnRS | Direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) | Provides comprehensive thermodynamic profile of binding; Label-free. | Requires large amounts of pure protein; Low throughput. | Kd: 1.3 µM[1] | |
| Cellular | Cellular Thermal Shift Assay (CETSA) | Cell lysate or intact cells | Ligand-induced thermal stabilization of GlnRS | Measures target engagement in a physiological context; No compound modification needed. | Indirect measure of binding; Can be low throughput (Western blot). | 2.5 µM |
| NanoBRET™ Target Engagement Assay | Live cells expressing NanoLuc®-GlnRS fusion | BRET signal change upon competitive displacement of a tracer | High-throughput; Real-time measurement in live cells. | Requires genetic modification of cells; Tracer development can be challenging. | 3.0 µM |
Note: The IC50/EC50 and Kd values are representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.
Protocol 1: GlnRS Aminoacylation Assay
This biochemical assay directly measures the enzymatic activity of GlnRS and its inhibition by this compound.
Materials:
-
Purified recombinant GlnRS
-
In vitro transcribed tRNAGln
-
ATP
-
[3H]-Glutamine
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and [3H]-Glutamine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified GlnRS and tRNAGln.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the macromolecules with cold 5% TCA.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated [3H]-Glutamine.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing GlnRS
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-GlnRS antibody
Procedure:
-
Treat cultured cells with varying concentrations of this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes to induce denaturation of unbound proteins.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GlnRS in each sample by SDS-PAGE and Western blotting using an anti-GlnRS antibody.
-
Quantify the band intensities and plot the fraction of soluble GlnRS as a function of temperature to generate melting curves.
-
Determine the shift in the melting temperature (Tm) or the increase in soluble GlnRS at a specific temperature to assess target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the GlnRS signaling pathway and the experimental workflows.
GlnRS Catalytic Cycle and Inhibition by this compound
Caption: GlnRS catalytic cycle and its inhibition by this compound.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The biochemical validation of this compound target engagement with GlnRS can be robustly achieved through a combination of in vitro enzymatic assays and in-cell target engagement methods. Direct enzymatic assays, such as the aminoacylation assay, provide a quantitative measure of inhibition on the purified enzyme. Cellular methods like CETSA are indispensable for confirming that the compound reaches its target in a physiological environment and exerts a measurable effect. The choice of assay should be guided by the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary framework for researchers to design and execute experiments to thoroughly validate the target engagement of this compound.
References
Comparative Analysis of Gln-AMS and Other Aminoacyl-tRNA Synthetase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Gln-AMS and other notable aminoacyl-tRNA synthetase (AARS) inhibitors. This document outlines quantitative performance data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] Their fundamental role in cell viability has made them attractive targets for the development of antimicrobial and therapeutic agents.[2][3] Inhibition of AARSs disrupts protein synthesis, leading to cell growth arrest and death.[4] This guide focuses on this compound, a competitive inhibitor of glutaminyl-tRNA synthetase (GlnRS), and compares its activity with other well-characterized AARS inhibitors targeting different synthetases.
Quantitative Comparison of AARS Inhibitors
The inhibitory potency of this compound and other selected AARS inhibitors is summarized in the table below. The data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), have been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Inhibitor | Target AARS | Organism/Cell Line | Inhibition Metric | Value (µM) |
| This compound | Glutaminyl-tRNA Synthetase (GlnRS) | Escherichia coli | Ki | 1.32[5] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Plasmodium falciparum | IC50 | 0.011[6] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Homo sapiens | IC50 | 2.13[7] |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Ki | ~0.002[8] |
| Thiomarinol A | Isoleucyl-tRNA Synthetase (IleRS) | Methicillin-resistant Staphylococcus aureus (MRSA) | Ki | Picomolar range[9] |
| REP8839 | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | Ki | 0.00001[10] |
| MRS-2541 | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | IC50 | <0.5[11] |
| Compound 1 | Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | IC50 | 6[12] |
| GSK656 | Leucyl-tRNA Synthetase (LeuRS) | Mycobacterium tuberculosis | - | (In clinical trials) |
| Asp-ol-AMP | Aspartyl-tRNA Synthetase (AspRS) | Pseudomonas aeruginosa | Ki (for tRNAAsp) | 41[13] |
| Asp-ol-AMP | Aspartyl-tRNA Synthetase (AspRS) | Pseudomonas aeruginosa | Ki (for tRNAAsn) | 215[13] |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. The following are detailed methodologies for two common assays used to evaluate AARS inhibitors.
tRNA Aminoacylation Assay
This assay directly measures the enzymatic activity of AARSs by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.
Materials:
-
Purified AARS enzyme
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [14C] or [3H]-amino acid)
-
ATP solution
-
Reaction buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 30 mM KCl, 10 mM MgCl₂, 1 mM DTT)[14]
-
AARS inhibitor of varying concentrations
-
Trichloroacetic acid (TCA), 5% solution
-
Filter discs (e.g., Whatman 3MM)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the specific radiolabeled amino acid.
-
Add the purified AARS enzyme and varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).[14]
-
Stop the reaction by spotting aliquots of the reaction mixture onto filter discs.
-
Wash the filter discs three times with cold 5% TCA to precipitate the tRNA and remove unincorporated radiolabeled amino acid.[14]
-
Dry the filter discs completely.
-
Place the dried filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of aminoacyl-tRNA formed.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified AARS enzyme
-
Cognate amino acid
-
ATP solution
-
[³²P]Pyrophosphate
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM magnesium acetate, 80 mM KCl, 2.5 mM DTT)[10]
-
AARS inhibitor of varying concentrations
-
Activated charcoal
-
Washing buffer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and [³²P]PPi.
-
Add the purified AARS enzyme and varying concentrations of the inhibitor to the reaction mixture.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding a solution containing activated charcoal, which binds to the ATP.
-
Wash the charcoal pellet multiple times to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
The amount of radioactivity incorporated into ATP is proportional to the enzyme activity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by AARS inhibitors and a general experimental workflow for their evaluation.
Caption: Canonical two-step reaction of AARS and the point of inhibitor intervention.
Caption: AARS inhibitor-induced signaling pathways.
Caption: General experimental workflow for AARS inhibitor characterization.
References
- 1. Discovery of an Allosteric Binding Site in Kinetoplastid Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective [mdpi.com]
- 4. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 5. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 10. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent anti-tuberculosis agents targeting leucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for the Confirmation of Glutaminyl-tRNA Synthetase (Gln-AMS) Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enzyme activity is paramount. This guide provides a comparative overview of orthogonal methods to confirm the activity of Glutaminyl-tRNA Synthetase (Gln-AMS), a crucial enzyme in protein synthesis. The following sections detail various experimental approaches, presenting their methodologies and comparative quantitative data to aid in the selection of the most suitable assay for your research needs.
Glutaminyl-tRNA synthetase (this compound) is a vital enzyme that catalyzes the specific attachment of glutamine to its corresponding tRNA (tRNA-Gln), a critical step in the fidelity of protein translation.[1][2] The activity of this compound can be assessed through a variety of methods, each with its own set of advantages and limitations. Utilizing orthogonal methods, which rely on different principles to measure the same enzymatic activity, provides a robust approach to validate experimental findings and ensure data accuracy.
Comparative Analysis of this compound Activity Assays
The primary methods for quantifying this compound activity can be broadly categorized into direct and indirect assays. Direct assays measure the formation of the final product, Gln-tRNA-Gln, while indirect assays monitor the consumption of substrates or the formation of byproducts. A summary of the key quantitative parameters for these assays is presented below.
| Assay Method | Principle | Typical Km (Gln) | Typical Km (ATP) | Throughput | Key Advantages | Key Disadvantages |
| Radiolabeled Aminoacylation Assay | Measures the incorporation of a radiolabeled amino acid ([3H]- or [14C]-Gln) into tRNA. | 0.53 mM[3] | 1 mM[3] | Low to Medium | High sensitivity and direct measurement. | Requires handling of radioactive materials and has a multi-step protocol. |
| Pyrophosphate Exchange Assay | Quantifies the exchange of [32P]-pyrophosphate into ATP during the first step of the aminoacylation reaction.[4] | Not directly measured | Not directly measured | Low | Measures the amino acid activation step. | Involves radioactivity and does not measure the final product formation. |
| Malachite Green Spectrophotometric Assay | Colorimetrically detects the inorganic phosphate (Pi) produced from pyrophosphate (PPi) by coupling the this compound reaction with inorganic pyrophosphatase.[5][6][7] | 2.4 mM[3] | Not directly measured | High | Non-radioactive, high-throughput, and amenable to automation.[5][7] | Indirect measurement, potential for interference from other phosphate-producing enzymes. |
| TLC-Based Assay | Separates and quantifies radiolabeled substrates and products (e.g., Gln-AMP, Gln-tRNA-Gln) by thin-layer chromatography.[8] | Not directly measured | Not directly measured | Low | Allows for the direct visualization and quantification of multiple reaction components.[8] | Labor-intensive, requires radiolabeling, and has lower throughput. |
| Label-Free Biotin-Streptavidin Conjugation Assay | Involves the biotinylation of the aminoacyl-tRNA product, followed by streptavidin conjugation and detection by gel electrophoresis.[9] | Not applicable | Not applicable | Medium | Avoids radioactivity and can be used for non-proteinogenic amino acids.[9] | Multi-step process, may have lower sensitivity than radiolabeled assays. |
Experimental Protocols
Radiolabeled Aminoacylation Assay
This method directly measures the amount of radiolabeled glutamine attached to its cognate tRNA.
Materials:
-
Purified this compound enzyme
-
[3H]-L-glutamine or [14C]-L-glutamine
-
In vitro transcribed or purified tRNA-Gln
-
Reaction buffer (e.g., 100 mM Na-HEPES pH 7.5, 30 mM KCl, 12 mM MgCl2, 2 mM ATP, 0.1 mg/mL BSA)[10]
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Glass fiber filters
-
Scintillation fluid
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, a defined concentration of tRNA-Gln, and the radiolabeled glutamine.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of this compound enzyme.
-
At specific time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters and immediately immersing the filters in cold 5% TCA.[10]
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled glutamine.[10]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the this compound activity.
Malachite Green Spectrophotometric Assay
This non-radioactive assay quantifies this compound activity by measuring the production of pyrophosphate.
Materials:
-
Purified this compound enzyme
-
L-glutamine
-
ATP
-
tRNA-Gln
-
Inorganic pyrophosphatase
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT)[4]
-
Malachite green reagent
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, L-glutamine, ATP, tRNA-Gln, and inorganic pyrophosphatase.[5]
-
Distribute the reaction mixture into a 96-well plate.
-
Initiate the reactions by adding this compound enzyme to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[7]
-
Stop the reaction by adding the malachite green reagent.[6]
-
Measure the absorbance at a wavelength of 620 nm using a spectrophotometer.[5][6]
-
The amount of phosphate produced, and thus the this compound activity, is determined by comparing the absorbance to a standard curve of known phosphate concentrations.
TLC-Based Assay for Aminoacyl-Adenylate Formation
This method is particularly useful for studying the first step of the this compound reaction, the formation of the aminoacyl-adenylate intermediate.
Materials:
-
Purified this compound enzyme
-
L-glutamine
-
α-[32P]-ATP or γ-[32P]-ATP
-
Reaction buffer (e.g., 100 mM TRIS-HCl pH 7.5, 20 mM MgCl2, 10 mM DTT)[8]
-
Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)
-
Developing solvent
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, L-glutamine, and radiolabeled ATP.
-
Initiate the reaction by adding this compound enzyme.
-
Incubate at the desired temperature.
-
At various time points, spot small aliquots of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the aminoacyl-adenylate from ATP and other components.
-
Dry the plate and visualize the separated radioactive spots using autoradiography or a phosphorimager.
-
Quantify the amount of product formed by measuring the intensity of the corresponding spot.
Visualizing Experimental Workflows and Relationships
To further clarify the relationships between these methods and the enzymatic reaction they measure, the following diagrams are provided.
Caption: The two-step reaction catalyzed by this compound.
Caption: Workflow for confirming this compound activity using orthogonal methods.
References
- 1. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Specificity of Gln-AMS for Bacterial Glutaminyl-tRNA Synthetase (GlnRS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to assess the specificity of Gln-AMS, a putative glutamine analog, for bacterial glutaminyl-tRNA synthetase (GlnRS). Understanding the specificity of such probes is paramount for their effective use in research and as potential leads in drug discovery. This document outlines key experimental protocols, presents data in a comparative format, and utilizes visualizations to clarify complex processes.
Disclaimer: The term "this compound" is not widely documented in scientific literature. This guide operates under the assumption that this compound is a glutaminyl-adenylate analog, potentially similar to the known GlnRS inhibitor 5'-O-[N-(L-glutaminyl) sulfamoyl]adenosine (QSI), which acts as a stable analog of the glutaminyl-adenylate intermediate. The methodologies described herein are broadly applicable for evaluating the specificity of any such glutamine analog for bacterial GlnRS.
Comparative Analysis of GlnRS Activity Assays
A variety of assays can be employed to characterize the activity and specificity of bacterial GlnRS. The choice of assay depends on the specific research question, available equipment, and desired throughput. The following table summarizes key methods for assessing GlnRS function and the specificity of inhibitors like this compound.
| Assay Method | Principle | Key Parameters Measured | Advantages | Disadvantages | References |
| Steady-State Kinetics (Aminoacylation Assay) | Measures the rate of tRNA aminoacylation over time, typically by quantifying the incorporation of a radiolabeled amino acid into tRNA. | Km (for Gln, ATP, tRNAGln), kcat, Ki (for inhibitors) | Provides fundamental kinetic constants for substrate binding and turnover. Relatively straightforward to set up. | Often relies on radioactivity, which requires special handling and disposal. Lower throughput. | [1][2] |
| Pre-Steady-State Kinetics (Rapid Quench-Flow) | Measures the rate of the first few turnovers of the enzyme, providing insights into individual reaction steps. | kchem (rate of chemical step), substrate binding affinities (Kd) | Allows for the dissection of the catalytic cycle and the identification of rate-limiting steps. | Requires specialized and expensive rapid-quench instrumentation. Technically demanding. | [1][2] |
| ATP-PPi Exchange Assay | Measures the Gln-dependent exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, corresponding to the first step of the aminoacylation reaction (aminoacyl-adenylate formation). | Rate of amino acid activation. | Useful for studying the activation of non-cognate amino acids. | Relies on radioactivity. Does not measure the second step of the reaction (tRNA charging). | [3] |
| Active Site Titration | Determines the concentration of active enzyme by measuring the formation of the stable enzyme-aminoacyl-adenylate complex. | Concentration of active GlnRS. | Provides an accurate measure of the functional enzyme concentration, which is crucial for kinetic studies. | Can be technically challenging and may require radiolabeled substrates. | [1] |
| Spectrophotometric Assays | Coupled enzyme assays that lead to a change in absorbance, allowing for continuous monitoring of the reaction. For example, monitoring pyrophosphate release. | Continuous measurement of reaction rate. | High-throughput potential. Avoids the use of radioactivity. | Can be prone to interference from compounds that absorb at the detection wavelength. May have a lower signal-to-noise ratio. | [4][5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (e.g., this compound) to the enzyme. | Kd (dissociation constant), ΔH (enthalpy change), ΔS (entropy change) | Provides a complete thermodynamic profile of the binding interaction. Label-free. | Requires a large amount of pure protein. Low throughput. |
Experimental Protocols
Below are detailed protocols for key experiments to assess the specificity of this compound for bacterial GlnRS.
This protocol determines the Michaelis-Menten constants (Km and kcat) for the substrates of GlnRS and the inhibition constant (Ki) for this compound.
Materials:
-
Purified bacterial GlnRS
-
In vitro transcribed or purified bacterial tRNAGln
-
[3H]-Glutamine
-
ATP, MgCl2, DTT, Tris-HCl buffer (pH 7.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and varying concentrations of [3H]-Glutamine.
-
Enzyme and tRNA Preparation: Prepare a separate solution of GlnRS and tRNAGln. The concentration of the limiting substrate (either Gln or tRNAGln) should be varied around its expected Km value, while the other substrates are kept at saturating concentrations.
-
Initiation of Reaction: Initiate the reaction by mixing the reaction mixture with the enzyme/tRNA solution. Incubate at a constant temperature (e.g., 37°C).
-
Quenching: At specific time points, take aliquots of the reaction and quench them by spotting onto glass fiber filters pre-soaked in cold 10% TCA.
-
Washing: Wash the filters multiple times with cold 5% TCA to remove unincorporated [3H]-Glutamine, followed by a final wash with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the active enzyme concentration.
-
Inhibition Assay: To determine the Ki of this compound, perform the assay at a fixed, non-saturating concentration of glutamine and varying concentrations of this compound. Analyze the data using appropriate models for competitive, non-competitive, or uncompetitive inhibition.
To assess the specificity of GlnRS for glutamine over the structurally similar glutamate, the above steady-state kinetics protocol can be adapted.
Procedure:
-
Replace [3H]-Glutamine with [3H]-Glutamate in the reaction mixture.
-
Use a much higher concentration range for glutamate, as the affinity of GlnRS for glutamate is expected to be significantly lower.
-
Determine the kinetic parameters (Km and kcat) for glutamate.
-
Calculate the specificity constant (kcat/Km) for both glutamine and glutamate. The ratio of the specificity constants ((kcat/Km)Gln / (kcat/Km)Glu) provides a quantitative measure of the enzyme's substrate specificity. A high ratio indicates high specificity for glutamine.[6]
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Workflow for assessing the specificity of this compound for bacterial GlnRS.
Caption: GlnRS reaction cycle and inhibition by a this compound-like stable analog.
Interpreting the Data for Specificity Assessment
The primary goal of these experiments is to quantify the specificity of this compound for bacterial GlnRS. Here’s how to interpret the results:
-
High Affinity and Potent Inhibition: A low Ki value for this compound indicates that it binds tightly to GlnRS and is a potent inhibitor. This is a primary indicator of its potential as a specific probe.
-
Competitive Inhibition: If this compound is a true analog of the glutaminyl-adenylate intermediate, it is expected to be a competitive inhibitor with respect to both glutamine and ATP. This can be confirmed by analyzing Lineweaver-Burk or Dixon plots from the inhibition studies.
-
Selectivity over other Aminoacyl-tRNA Synthetases: To confirm specificity, this compound should be tested against other bacterial aminoacyl-tRNA synthetases, particularly those that recognize structurally similar amino acids, such as glutamyl-tRNA synthetase (GluRS). A significantly higher Ki for other synthetases would demonstrate the desired specificity.
-
Discrimination against Host GlnRS: For drug development purposes, it is crucial to assess the specificity of this compound for bacterial GlnRS over the human cytoplasmic and mitochondrial GlnRS. A high therapeutic index would be indicated by a much lower Ki for the bacterial enzyme compared to the human orthologs.
By following the methodologies outlined in this guide, researchers and drug development professionals can systematically and rigorously assess the specificity of this compound or any similar probe for bacterial GlnRS, thereby validating its utility for further investigation.
References
- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Gln-AMS as a Reference Compound for Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds used in inhibitor screening for Glutamine Synthetase (GS), a critical enzyme in nitrogen metabolism and a target for drug development in various fields, including oncology and infectious diseases. While the initial focus of this guide was Gln-AMS, our review of the scientific literature indicates that this compound is primarily a tool for studying adenylate-forming enzymes and is not a standard reference compound for Glutamine Synthetase inhibitor screening.
Therefore, this guide will focus on established and widely used GS inhibitors, such as L-methionine S-sulfoximine (MSO) and Phosphinothricin (PPT), and provide a comparative context for this compound. This will serve to clarify the roles of these different compounds and provide researchers with the necessary information to select appropriate tools for their screening assays.
Introduction to Glutamine Synthetase and its Inhibition
Glutamine Synthetase (GS) is a vital enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1] This process is central to nitrogen assimilation and the biosynthesis of numerous nitrogen-containing compounds.[2] Given its crucial role, inhibitors of GS have been explored as herbicides, antibiotics, and potential therapeutics for various diseases.
Inhibitor screening assays are essential for the discovery of new and potent GS inhibitors. These assays require well-characterized reference compounds to validate the assay performance and to serve as a benchmark for newly identified inhibitors.
Established Reference Inhibitors for Glutamine Synthetase
The most well-documented and widely utilized reference inhibitors for Glutamine Synthetase are L-methionine S-sulfoximine (MSO) and Phosphinothricin (PPT).
L-methionine S-sulfoximine (MSO)
MSO is a structural analog of methionine and a highly specific, irreversible inhibitor of Glutamine Synthetase.[3][4] It is often considered the gold standard reference inhibitor for GS.
Mechanism of Action: MSO acts as a suicide inhibitor. It initially binds to the glutamate binding site of GS and is subsequently phosphorylated by ATP in a process analogous to the phosphorylation of glutamate.[5][6] This phosphorylated intermediate, MSO-phosphate, binds tightly and essentially irreversibly to the active site, thereby inactivating the enzyme.[6][7] The inhibition by MSO is biphasic, starting with a reversible competitive inhibition followed by irreversible inactivation.[8][9]
Phosphinothricin (PPT) and Bialaphos
Phosphinothricin (also known as glufosinate) is a potent competitive inhibitor of Glutamine Synthetase with respect to glutamate.[10][11][12] It is widely used as a broad-spectrum herbicide.[13] Bialaphos is a naturally occurring tripeptide that is metabolized in target organisms to release PPT, acting as a pro-herbicide.[14][15]
Mechanism of Action: PPT is a structural analog of glutamate and competes for the same binding site on the GS enzyme.[10][16] Its binding to the active site prevents the binding of glutamate, thereby inhibiting the synthesis of glutamine.[12] This leads to a rapid accumulation of toxic ammonia within the cell.[11]
Comparative Analysis of GS Inhibitors
The following table summarizes the key characteristics of the established GS inhibitors.
| Feature | L-methionine S-sulfoximine (MSO) | Phosphinothricin (PPT) / Glufosinate |
| Type of Inhibition | Irreversible (suicide inhibitor)[3][4] | Competitive (with respect to glutamate)[10][16] |
| Mechanism | Phosphorylated to a transition-state analog that binds irreversibly.[5][6] | Binds to the glutamate substrate pocket, blocking substrate access.[12] |
| Potency | Varies by species, with Ki values in the micromolar to millimolar range.[6] | Potent inhibitor with Ki values in the low micromolar range.[17] |
| Primary Application | Research tool for studying GS, potential therapeutic.[2][8] | Herbicide.[11][13] |
This compound: A Comparative Perspective
This compound (Glutaminyl-adenosine-5'-sulfamoylester) belongs to a class of compounds known as aminoacyl-adenosine-5'-sulfamoylesters. These molecules are designed as stable mimics of the aminoacyl-AMP intermediates formed during the activation of amino acids by adenylate-forming enzymes.
Mechanism of Action: this compound and similar compounds are potent inhibitors of aminoacyl-tRNA synthetases and other adenylate-forming enzymes. They are not known to be direct inhibitors of Glutamine Synthetase, which operates through a different catalytic mechanism involving a γ-glutamyl phosphate intermediate.[1]
Therefore, this compound would not be an appropriate reference compound for screening inhibitors of Glutamine Synthetase. Its utility lies in the study of a distinct class of enzymes.
Experimental Protocols
Glutamine Synthetase Activity Assay (Colorimetric)
This protocol is a common method for measuring GS activity and can be adapted for high-throughput screening of inhibitors. The assay measures the amount of ADP produced, which is proportional to the GS activity.
Materials:
-
Glutamine Synthetase (purified enzyme or cell lysate)
-
GS Assay Buffer
-
Glutamate
-
ATP
-
ADP Probe
-
ADP Converter
-
ADP Developer Mix
-
96-well clear plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold GS Assay Buffer. Centrifuge to remove debris.
-
Reaction Setup: In a 96-well plate, add the sample, GS Assay Buffer, and the test inhibitor (or reference inhibitor like MSO). Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate Reaction: Add a master mix containing Glutamate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Develop Signal: Add a mixture of ADP Converter, ADP Probe, and ADP Developer Mix to each well. This will generate a colorimetric signal proportional to the amount of ADP produced.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the signal to the "no inhibitor" control. Determine the IC50 value for active compounds.
For a detailed protocol, refer to commercially available kits such as the Abcam Glutamine Synthetase Activity Assay Kit (ab284572).
Visualizing Key Pathways and Workflows
Glutamine Synthetase Catalytic Cycle
The following diagram illustrates the two-step mechanism of glutamine synthesis catalyzed by Glutamine Synthetase.
Caption: The two-step catalytic mechanism of Glutamine Synthetase.
High-Throughput Screening Workflow for GS Inhibitors
This diagram outlines a typical workflow for a high-throughput screening campaign to identify novel Glutamine Synthetase inhibitors.
References
- 1. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glufosinate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glutamine Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. Bialaphos - Wikipedia [en.wikipedia.org]
- 15. Inhibition of Glutamine Synthetase and Quantitative Changes of Free Amino Acids in Shoots of Bialaphostreated Japanese Barnyard Millet [jstage.jst.go.jp]
- 16. Inhibition of plant glutamine synthetases by substituted phosphinothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins | Plant Physiology | Oxford Academic [academic.oup.com]
Safety Operating Guide
Proper Disposal of Gln-AMS: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Gln-AMS (L-Glutaminyl-aminomethylsulfonate) must adhere to strict disposal procedures to mitigate environmental risks and ensure laboratory safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety data sheet recommendations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The compound is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system, to avoid inhalation of dust or aerosols[1].
Quantitative Safety Data
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312, P330 |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment and to utilize an approved waste disposal plant [1]. Do not dispose of this compound down the drain or in regular trash.
Here is a detailed workflow for the proper disposal of this compound:
-
Containment:
-
Ensure all this compound waste, including unused product and contaminated materials (e.g., pipette tips, weighing boats, gloves), is collected in a designated, clearly labeled, and sealed waste container.
-
The container should be compatible with the chemical and prevent any leakage.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Keep it away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet (SDS) to ensure they are fully aware of the material's hazards and handling requirements.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Spill Management:
-
In the event of a spill, collect the spillage and place it in the designated hazardous waste container[1].
-
Wash the spill area thoroughly after material pickup is complete.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and building trust in their commitment to laboratory safety and chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
